SodiuM 2,4-DiMethylbenzenesulfonate Monohydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;2,4-dimethylbenzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.Na.H2O/c1-6-3-4-8(7(2)5-6)12(9,10)11;;/h3-5H,1-2H3,(H,9,10,11);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOKFSDVOMOLJF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)[O-])C.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Hydrotropic Mechanism of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate
Abstract
Hydrotropy is a pivotal solubilization technique that enhances the aqueous solubility of poorly soluble compounds through the addition of agents known as hydrotropes. Sodium 2,4-Dimethylbenzenesulfonate, a classic hydrotrope, exemplifies this class of amphiphilic molecules. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its action. We will dissect the prevailing theories—from self-aggregation and solute-hydrotrope complexation to modern interpretations based on the Fluctuation Theory of Solutions. This document serves as a comprehensive resource, integrating theoretical principles with validated experimental protocols to empower researchers in leveraging hydrotropy for pharmaceutical and chemical applications.
Introduction: The Phenomenon of Hydrotropy
In the realm of formulation science, overcoming the poor aqueous solubility of active pharmaceutical ingredients (APIs) and other chemical compounds remains a formidable challenge.[1][2] Hydrotropy presents an elegant and effective solution, describing a process where the addition of a high concentration of a second solute, the hydrotrope, dramatically increases the solubility of a primary, poorly soluble solute.[2][3]
Sodium 2,4-Dimethylbenzenesulfonate Monohydrate is a prototypical hydrotropic salt.[4][5][6] Like other hydrotropes, it is an amphiphilic compound, possessing distinct hydrophilic and hydrophobic moieties.[5] However, unlike traditional surfactants, the hydrophobic part of a hydrotrope is typically too small to drive the spontaneous formation of well-defined micelles in solution.[1][7] Instead, its mechanism of action is more nuanced, involving a cooperative interplay of molecular interactions that create a more favorable environment for the solute.
This guide will elucidate the specific mechanistic actions of Sodium 2,4-Dimethylbenzenesulfonate, moving beyond simplistic definitions to provide a functional understanding for laboratory application.
Molecular Architecture of Sodium 2,4-Dimethylbenzenesulfonate
The efficacy of Sodium 2,4-Dimethylbenzenesulfonate as a hydrotrope is intrinsically linked to its molecular structure. It consists of two primary components:
-
A Hydrophobic Moiety: A planar aromatic benzene ring substituted with two methyl groups (a xylene backbone). This non-polar segment is crucial for interacting with hydrophobic solutes.[5]
-
A Hydrophilic Moiety: An anionic sulfonate group (-SO₃⁻) with a sodium counter-ion (Na⁺). This polar group imparts high aqueous solubility to the hydrotrope itself, a prerequisite for its function.[5][7]
The planarity and compact nature of the hydrophobic part are considered important factors in the mechanism of hydrotropic solubilization.[7]
Figure 2: Proposed mechanism of hydrotropic action.
Experimental Validation and Characterization
A robust understanding of hydrotropy requires empirical validation. The following protocols are fundamental for characterizing the action of Sodium 2,4-Dimethylbenzenesulfonate.
Protocol: Phase Solubility Studies
This is the cornerstone experiment to quantify the solubilizing efficiency of a hydrotrope and determine its MHC.
Objective: To measure the increase in solubility of a poorly water-soluble compound as a function of increasing hydrotrope concentration.
Methodology:
-
Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of Sodium 2,4-Dimethylbenzenesulfonate at varying concentrations (e.g., 0.1 M, 0.2 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M). A control sample with deionized water (0 M hydrotrope) is mandatory.
-
Equilibration: Add an excess amount of the poorly soluble solute to each hydrotrope solution in separate sealed vials. Ensure enough solid is present to achieve saturation.
-
Shaking and Incubation: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker water bath for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the samples to stand undisturbed for the undissolved solute to settle. Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining solid.
-
Quantification: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved solute using an appropriate analytical technique (e.g., UV-Vis Spectroscopy or HPLC).
-
Data Analysis: Plot the solubility of the solute (Y-axis) against the concentration of the hydrotrope (X-axis). The point at which the slope of the curve shows a sharp increase corresponds to the Minimum Hydrotrope Concentration (MHC).
Protocol: Conductivity Measurement to Determine MHC
Objective: To identify the MHC by detecting changes in the solution's electrical conductivity, which are indicative of molecular aggregation.
Methodology:
-
Instrument Setup: Calibrate a conductivity meter using standard potassium chloride solutions.
-
Titration: Place a known volume of deionized water in a beaker with a magnetic stirrer.
-
Measurement: Begin stirring and record the initial conductivity. Add small, precise aliquots of a concentrated stock solution of Sodium 2,4-Dimethylbenzenesulfonate to the beaker, allowing the reading to stabilize and recording the conductivity after each addition.
-
Data Analysis: Plot the measured conductivity (Y-axis) versus the hydrotrope concentration (X-axis). The plot will typically show two linear regions with different slopes. The intersection of these lines provides an estimate of the MHC, signifying the onset of aggregation.
Data Presentation and Workflow Visualization
Clear data presentation is essential for interpretation. Phase solubility data is typically summarized in a table and visualized in a plot.
Table 1: Example Phase Solubility Data for Solute 'X' with Sodium 2,4-Dimethylbenzenesulfonate
| Hydrotrope Conc. (M) | Solubility of Solute 'X' (mg/mL) | Fold Increase |
| 0.0 (Control) | 0.05 | 1.0 |
| 0.2 | 0.09 | 1.8 |
| 0.4 | 0.21 | 4.2 |
| 0.6 | 0.88 | 17.6 |
| 0.8 | 1.52 | 30.4 |
| 1.0 | 2.35 | 47.0 |
Note: Data are hypothetical for illustrative purposes.
The experimental workflow itself can be visualized to ensure clarity and reproducibility.
Figure 3: Experimental workflow for Phase Solubility Studies.
Conclusion
The hydrotropic action of this compound is a complex phenomenon driven by a combination of self-aggregation and specific solute-hydrotrope interactions. Its amphiphilic structure, featuring a compact hydrophobic xylene ring and a highly soluble sulfonate group, allows it to effectively increase the aqueous solubility of a wide range of poorly soluble compounds. A thorough understanding of this mechanism, validated through systematic experimental protocols such as phase solubility and conductivity studies, is crucial for its effective application in pharmaceutical formulations, cleaning products, and organic synthesis. This guide provides the foundational knowledge and practical frameworks for scientists to harness the power of this versatile hydrotrope.
References
-
Booth, J., Abbott, S., and Shimizu, S. (2012). Mechanism of Hydrophobic Drug Solubilization by Small Molecule Hydrotropes. The Journal of Physical Chemistry B, 116(51), 14915-14921. [Link]
- Shimizu, S., & Matubayasi, N. (2014). Hydrotropy: A Fluctuation-Theory View. Journal of Physical Chemistry B, 118(39), 10515-10524.
-
Coffman, R. E., & Kildsig, D. O. (1996). Hydrotropic solubilization--mechanistic studies. Journal of Pharmaceutical Sciences, 85(8), 851-854. [Link]
- Gaudana, R., & Bagde, A. (2011). HYDROTROPY: A PROMISING TOOL FOR SOLUBILITY ENHANCEMENT: A REVIEW. International Journal of Drug Development & Research, 3(2), 220-228.
- Kumar, V., & Sharma, A. (2013). Hydrotropic Solubilization: A Novel and Efficient Method for Enhancing the Aqueous Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 373-378.
- Ward, A. J. I., et al. (1988). The Mechanism of Hydrotrope Action in an Aqueous Nonionic Surfactant System. Journal of Dispersion Science and Technology, 9(2), 149-161.
-
Koner, A., & Roy, S. (2021). Mechanistic Insights on ATP's Role as a Hydrotrope. Journal of Physical Chemistry B, 125(30), 8483-8493. [Link]
- Kumar, R., & Singh, S. (2022). A review on hydrotropy. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1145-1154.
- Jain, N. K., & Patel, V. V. (2013). Hydrotropy: A Promising Tool for Solubility Enhancement. Asian Journal of Pharmacy and Technology, 3(2), 53-58.
-
Wikipedia. (n.d.). Hydrotrope. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Horváth-Szabó, G., et al. (2001). The Hydrotrope Action of Sodium Xylenesulfonate on the Solubility of Lecithin. Journal of Colloid and Interface Science, 242(1), 263-269.
-
MySkinRecipes. (n.d.). Sodium Xylene Sulfonate (Hydrotrope Surfactant). Retrieved from [Link]
-
Australian Government Department of Health. (2021). BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE]. Retrieved from [Link]
-
Ataman Kimya. (n.d.). SODIUM XYLENE SULFONATE. Retrieved from [Link]
-
LabAlley. (n.d.). Sodium 2, 4-Dimethylbenzenesulfonate Monohydrate, min 98% (T), 100 grams. Retrieved from [Link]
-
Roy, S., & Koner, A. (2021). Mechanistic Insights on ATP's Role as a Hydrotrope. PubMed. [Link]
-
Singh, S., & Kumar, R. (2022). Technical Applications of Hydrotropes: Sustainable and Green Carriers. Biointerface Research in Applied Chemistry, 13(1), 91. [Link]
-
Ataman Kimya. (n.d.). SODIUM XYLENE SULFONATE. Retrieved from [Link]
-
Univar Solutions. (n.d.). Sodium Xylene Sulfonate 40%. Retrieved from [Link]
-
Darling, S. B., et al. (2021). Influence of Hydrotropes on the Solubilities and Diffusivities of Redox-Active Organic Compounds for Aqueous Flow Batteries. ACS Omega, 6(45), 30521–30529. [Link]
-
Qiu, X., et al. (2010). Aggregation behavior of sodium lignosulfonate in water solution. Journal of Physical Chemistry B, 114(48), 15857-15861. [Link]
-
Interstate Chemical. (n.d.). Sodium Xylene Sulfonate (SXS), CAS 1300-72-7. Retrieved from [Link]
-
Sai, B., & S L, V. (2015). Functions of Hydrotropes in Solutions. ResearchGate. [Link]
-
Darling, S. B., et al. (2021). Influence of Hydrotropes on the Solubilities and Diffusivities of Redox-Active Organic Compounds for Aqueous Flow Batteries. ACS Omega, 6(45), 30521-30529. [Link]
Sources
Physicochemical properties of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate for research
An In-Depth Technical Guide to the Physicochemical Properties of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a compound of significant interest in various scientific and industrial domains. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential characteristics of the compound, outlines detailed experimental protocols for their determination, and offers insights into its safe handling and storage. By synthesizing technical data with practical, field-proven methodologies, this guide serves as an authoritative resource for the effective application and study of this versatile sulfonate salt.
Introduction and Strategic Importance
Sodium 2,4-Dimethylbenzenesulfonate, also known as sodium m-xylene-4-sulfonate, is an anionic surfactant and a member of the hydrotrope family of compounds.[1] Its amphiphilic nature, stemming from a hydrophilic sulfonate group and a hydrophobic dimethylbenzene moiety, allows it to increase the solubility of poorly water-soluble substances.[1][2] This property makes it invaluable across multiple sectors.
In the pharmaceutical industry, it can be used in drug formulations to enhance the bioavailability of active pharmaceutical ingredients (APIs).[3][4] It also serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals, where its sulfonate group improves solubility and performance.[5] Furthermore, its role as a dispersing agent is leveraged in agrochemical formulations and the paper industry.[3][5] Understanding the fundamental physicochemical properties of its monohydrate form is therefore critical for formulation development, quality control, and ensuring reproducible experimental outcomes.
Core Physicochemical Properties
A precise understanding of the physicochemical characteristics of this compound is paramount for its application. These properties dictate its behavior in various systems and are foundational to its utility.
| Property | Value | Source(s) |
| Chemical Name | This compound | [6][7] |
| Synonyms | 2,4-Dimethylbenzenesulfonic Acid Sodium Salt Monohydrate, Sodium m-Xylene-4-sulfonate Monohydrate | [6][7] |
| CAS Number | 142063-30-7 (Monohydrate), 827-21-4 (Anhydrous) | [6][8] |
| Molecular Formula | C₈H₉NaO₃S·H₂O | [5][6][7] |
| Molecular Weight | 226.23 g/mol | [6][7] |
| Anhydrous Mol. Wt. | 208.21 g/mol | [8][9] |
| Appearance | White to almost white crystalline powder | [5] |
| Melting Point | >300°C | [1] |
| Solubility | Highly soluble in water | [1][2] |
| Stability | Stable under normal conditions; Hygroscopic | [10] |
Molecular Structure and Form
The compound consists of a sodium cation (Na⁺) and a 2,4-dimethylbenzenesulfonate anion. The anion's structure comprises a benzene ring substituted with two methyl groups at positions 2 and 4, and a sulfonate group (-SO₃⁻) at position 1. In its common commercial and laboratory form, it exists as a monohydrate, incorporating one molecule of water into its crystal lattice. This water of hydration can influence properties such as stability and hygroscopicity.
Solubility Profile
As a sodium salt of a strong sulfonic acid, this compound is highly soluble in water.[1][2] The sulfonate group is highly polar and readily hydrates, driving the dissolution process.[2] Its solubility in organic solvents is generally limited but can be influenced by the solvent's polarity. This high aqueous solubility is fundamental to its function as a hydrotrope and surfactant.
Hygroscopicity and Stability
This compound is noted to be hygroscopic, meaning it can readily absorb moisture from the atmosphere. This characteristic is common among water-soluble salts and is an important consideration for storage and handling to prevent caking and maintain accurate concentrations in prepared solutions.[11][12] The compound is chemically stable under standard ambient conditions.[10]
Spectroscopic Profile
-
Infrared (IR) Spectroscopy: The IR spectrum is a key tool for structural confirmation. Key expected absorptions include strong peaks corresponding to the S=O stretching of the sulfonate group (typically in the 1200-1150 cm⁻¹ and 1060-1030 cm⁻¹ regions), aromatic C-H and C=C stretching vibrations, and a broad absorption band in the 3500-3200 cm⁻¹ region indicating the O-H stretch of the water of hydration.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the hydrogen environment. For the 2,4-dimethylbenzenesulfonate anion, one would expect to see distinct signals for the two methyl groups and the aromatic protons on the benzene ring.[15][16] The chemical shifts and splitting patterns of the aromatic protons are characteristic of the 1,2,4-trisubstituted ring system.[17]
Experimental Characterization Protocols
To ensure the quality and consistency of this compound for research, a series of characterization experiments are essential. The following protocols are designed to be self-validating and are grounded in established analytical principles.
Protocol: Melting Point Determination via Capillary Method
Causality: The melting point is a fundamental indicator of purity. A sharp melting range close to the literature value suggests a high-purity compound, while a broad or depressed range often indicates the presence of impurities or residual solvent.
Methodology:
-
Sample Preparation: Finely grind a small amount of the crystalline solid. Pack the dried powder into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating Profile: Initiate heating at a rapid rate (e.g., 10-15°C/min) to approach the expected melting point (>300°C).
-
Observation: Reduce the heating rate to 1-2°C/min when approximately 15°C below the expected melting point.
-
Data Recording: Record the temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two points is the melting range.
Diagram: Melting Point Determination Workflow
Caption: Parallel workflows for FTIR and NMR spectroscopic analysis.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling and storage protocols is non-negotiable for protecting personnel and maintaining sample integrity.
-
Hazard Identification: Sodium 2,4-Dimethylbenzenesulfonate is classified as causing serious eye irritation and may cause skin and respiratory irritation. [9][18]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields (conforming to EN166 or NIOSH standards), chemical-resistant gloves, and a lab coat. [9]* Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust. [9]Avoid contact with skin and eyes. [19]Wash hands thoroughly after handling. [9]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [9][19]Due to its hygroscopic nature, storage under an inert atmosphere is recommended to prevent moisture absorption. * Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [9][20]
Conclusion
This compound is a compound with significant utility, driven by its distinct physicochemical properties. Its high aqueous solubility, thermal stability, and well-defined structural characteristics make it a reliable component in research and industrial applications. The experimental protocols and data presented in this guide provide a robust framework for scientists to verify the quality and understand the behavior of this material. A thorough characterization, coupled with stringent adherence to safety and handling guidelines, is the foundation for successful and reproducible scientific work.
References
- HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC - NIH. (n.d.). National Institutes of Health.
- SAFETY DATA SHEET - Sodium Xylenesulfonate Solution. (2020, January 21). Fisher Scientific.
- Surfactant Testing and Analysis. (n.d.). TCA Lab / Alfa Chemistry.
- HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. (n.d.). MDPI.
- SAFETY DATA SHEET. (2025, April 28). MilliporeSigma.
- SAFETY DATA SHEET. (2021, February 18). Spectrum Chemical.
- Safety Data Sheet. (2025, February 27). Santa Cruz Biotechnology.
- Hygroscopicity of Linear Alkylbenzene Sulfonates Powders. (2016, February 7). ResearchGate.
- SODIUM XYLENE SULPHONATE 40% SOLUTION MSDS. (2019, August 8). Loba Chemie.
- Schmitt, T. (n.d.). Analysis of Surfactants. Scribd.
- Analytical and Testing Methods for Surfactants. (n.d.). ResearchGate.
- This compound. (n.d.). MySkinRecipes.
- BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE]. (2021, March). Santos.
- Sodium 2,4-dimethylbenzenesulfonate 827-21-4. (n.d.). Guidechem.
- This compound | CAS 827-21-4. (n.d.). Santa Cruz Biotechnology.
- Hygroscopicity and Compositional Evolution of Atmospheric Aerosols. (n.d.). ACS Publications.
- SAFETY DATA SHEET. (2021, December 26). Fisher Scientific.
- Sodium 2, 4-Dimethylbenzenesulfonate Monohydrate, min 98% (T), 100 grams. (n.d.). HD-Science.
- Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts. (2010, March 1). Globe Thesis.
- 1 H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental). (n.d.). Human Metabolome Database.
- 2,4-Dimethylbenzenesulfonic acid(88-61-9) 1H NMR spectrum. (n.d.). ChemicalBook.
- 2,4-Dimethylbenzenesulfonic acid(88-61-9)IR1. (n.d.). ChemicalBook.
- This compound. (n.d.). MySkinRecipes.
- 2,4-D-sodium | C8H5Cl2NaO3 | CID 23676704. (n.d.). PubChem.
- 2,4-Dimethylbenzenesulfonic acid | C8H10O3S | CID 6938. (n.d.). PubChem.
- This compound. (n.d.). TCI Chemicals.
- Benzenesulfonic acid, sodium salt. (n.d.). NIST WebBook.
- This compound | 142063-30-7. (n.d.). Sigma-Aldrich.
- Sulfonate. (n.d.). Wikipedia.
- The utility of sulfonate salts in drug development. (2010). PubMed.
- Off-line reaction monitoring with Raman spectroscopy of low concentration oxidation of alkenes in water using the dried drop concentration method. (n.d.). The Royal Society of Chemistry.
- CAS 515-42-4: Sodium benzenesulfonate. (n.d.). CymitQuimica.
- This compound. (n.d.). TCI Chemicals.
- This compound. (n.d.). TCI Chemicals.
- Table 4-3, Physical and Chemical Properties of 2,4-D. (2020, July). NCBI Bookshelf.
Sources
- 1. One moment, please... [santos.com]
- 2. CAS 515-42-4: Sodium benzenesulfonate | CymitQuimica [cymitquimica.com]
- 3. This compound [myskinrecipes.com]
- 4. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Sodium 2,4-Dimethylbenzenesulfonate | 142063-30-7 | TCI AMERICA [tcichemicals.com]
- 8. scbt.com [scbt.com]
- 9. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. researchgate.net [researchgate.net]
- 12. globethesis.com [globethesis.com]
- 13. 2,4-Dimethylbenzenesulfonic acid(88-61-9) IR Spectrum [m.chemicalbook.com]
- 14. Benzenesulfonic acid, sodium salt [webbook.nist.gov]
- 15. 2,4-Dimethylbenzenesulfonic acid(88-61-9) 1H NMR [m.chemicalbook.com]
- 16. 2,4-Dimethylbenzenesulfonic acid | C8H10O3S | CID 6938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. labequipsupply.co.za [labequipsupply.co.za]
- 19. lobachemie.com [lobachemie.com]
- 20. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Role of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate in Enhancing Aqueous Solubility
Abstract
The poor aqueous solubility of active pharmaceutical ingredients (APIs) remains a significant hurdle in drug development, impacting bioavailability and therapeutic efficacy. Hydrotropy, a solubilization technique employing amphiphilic agents, presents a compelling strategy to address this challenge. This technical guide provides a comprehensive examination of sodium 2,4-dimethylbenzenesulfonate monohydrate, a prominent hydrotrope, and its role in enhancing the aqueous solubility of poorly soluble compounds. We will delve into the fundamental mechanisms of hydrotropy, the specific physicochemical properties of this compound, and detailed experimental protocols for evaluating its efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage hydrotropy for the formulation of poorly soluble APIs.
Introduction: The Challenge of Poor Aqueous Solubility
A significant portion of newly discovered drug candidates are classified under the Biopharmaceutics Classification System (BCS) as Class II (high permeability, low solubility) or Class IV (low permeability, low solubility).[1][2] For these compounds, dissolution is often the rate-limiting step for absorption, leading to poor and variable bioavailability. Various techniques have been developed to enhance solubility, including salt formation, particle size reduction, and the use of co-solvents and surfactants.[3] Hydrotropy offers a distinct and advantageous approach, often avoiding the complexities and potential drawbacks of other methods.[4]
Hydrotropes are compounds that, at high concentrations, increase the aqueous solubility of poorly soluble solutes.[4] Unlike typical surfactants, they possess a smaller hydrophobic moiety and do not form well-defined micelles at a critical micelle concentration (CMC).[5] Instead, they are thought to function through a variety of mechanisms, including self-aggregation and the formation of complexes with the solute.[4][6] this compound, a member of the xylene sulfonate family, is an effective hydrotrope with applications in various industries, including pharmaceuticals.[6][7]
Physicochemical Properties of this compound
Understanding the physicochemical properties of a hydrotrope is crucial for its effective application. This compound is a white, crystalline solid with the molecular formula C₈H₉NaO₃S·H₂O and a molecular weight of 226.23 g/mol .[7] Its structure consists of a hydrophobic dimethylbenzene ring and a hydrophilic sulfonate group, imparting the amphiphilic character essential for hydrotropic activity.
| Property | Value | Reference |
| Synonyms | 2,4-Dimethylbenzenesulfonic Acid Sodium Salt Monohydrate, Sodium m-Xylene-4-sulfonate Monohydrate | [7] |
| Molecular Formula | C₈H₉NaO₃S·H₂O | [7] |
| Molecular Weight | 226.23 g/mol | [7] |
| Appearance | White to almost white crystalline powder | [7] |
| Solubility in Water | High | [5] |
The Mechanism of Hydrotropic Solubilization
The precise mechanism of hydrotropy is a subject of ongoing research, with several theories proposed to explain the phenomenon. The primary mechanisms are believed to involve:
-
Self-Aggregation: Above a certain concentration, known as the Minimum Hydrotrope Concentration (MHC), hydrotrope molecules begin to form aggregates.[8] These aggregates are typically smaller and less defined than surfactant micelles but create a hydrophobic microenvironment that can partition poorly soluble drug molecules, thereby increasing their apparent solubility in the aqueous phase.
-
Complexation: Hydrotropes can form water-soluble complexes with poorly soluble drugs through non-covalent interactions, such as hydrogen bonding and van der Waals forces.[6] This complexation effectively shields the hydrophobic drug from the aqueous environment, enhancing its solubility.
-
Structural Modification of Water: Some theories suggest that hydrotropes can alter the structure of water, reducing its ability to form organized "iceberg" structures around hydrophobic solutes and thus making it a more favorable solvent for these compounds.[5]
The following diagram illustrates the proposed mechanisms of hydrotropic action:
Caption: Proposed mechanisms of hydrotropic solubilization by Sodium 2,4-Dimethylbenzenesulfonate.
Experimental Evaluation of Hydrotropic Efficacy
The primary method for evaluating the effectiveness of a hydrotrope is the Phase Solubility Study . This experiment determines the solubility of a poorly soluble drug in aqueous solutions containing increasing concentrations of the hydrotrope.
Protocol for Phase Solubility Study
-
Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of this compound at various concentrations (e.g., 0.1 M, 0.25 M, 0.5 M, 1.0 M, 1.5 M, and 2.0 M). A control solution of purified water should also be prepared.
-
Equilibration: Add an excess amount of the poorly soluble drug to each hydrotrope solution in sealed containers (e.g., screw-capped vials).
-
Shaking: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully withdraw the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to obtain a clear solution.
-
Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve of the drug in each corresponding hydrotrope solution should be prepared to account for any matrix effects.
-
Data Analysis: Plot the solubility of the drug (in mg/mL or M) against the concentration of the hydrotrope (in M). The resulting graph is a phase solubility diagram.
Interpreting the Phase Solubility Diagram
The phase solubility diagram provides valuable information about the hydrotropic action. A significant increase in the slope of the curve indicates the Minimum Hydrotrope Concentration (MHC) , the concentration at which the hydrotrope begins to effectively solubilize the drug.
The following diagram illustrates the typical workflow for a phase solubility study:
Caption: Experimental workflow for a phase solubility study.
Case Study: Hypothetical Solubility Enhancement of a BCS Class II Drug
To illustrate the practical application of this compound, let us consider a hypothetical case study involving the solubility enhancement of a poorly soluble non-steroidal anti-inflammatory drug (NSAID), "Drug X".
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for the solubilization of an NSAID by this compound was not available in the reviewed literature. The trends depicted are based on the known behavior of similar hydrotropic systems.
| Concentration of this compound (M) | Solubility of Drug X (mg/mL) | Fold Increase in Solubility |
| 0 (Purified Water) | 0.05 | 1 |
| 0.1 | 0.12 | 2.4 |
| 0.25 | 0.45 | 9 |
| 0.5 | 1.8 | 36 |
| 1.0 | 8.5 | 170 |
| 1.5 | 22.0 | 440 |
| 2.0 | 45.0 | 900 |
The phase solubility diagram for this hypothetical data would show a non-linear increase in the solubility of Drug X with increasing concentrations of the hydrotrope. The MHC would be identified as the concentration at which a sharp upward inflection in the curve occurs, likely around 0.25 M in this example.
Conclusion
This compound is a potent hydrotrope with significant potential for enhancing the aqueous solubility of poorly soluble APIs. Its amphiphilic nature enables it to increase solubility through mechanisms such as self-aggregation and complexation. The phase solubility study is a critical experimental tool for quantifying the efficacy of this hydrotrope and determining its Minimum Hydrotrope Concentration for a given drug. While further research is needed to fully elucidate the specific interactions between this compound and various APIs, the principles and methodologies outlined in this guide provide a solid foundation for its application in pharmaceutical formulation development. By leveraging the power of hydrotropy, researchers can overcome the challenges of poor drug solubility and improve the therapeutic potential of new and existing medicines.
References
-
Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin. PMC - NIH. Available at: [Link].
-
Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. IJPPR. Available at: [Link].
-
Journal of Drug Delivery and Therapeutics Hydrotropic Solubilization: An Emerging Approach. Journal of Drug Delivery and Therapeutics. Available at: [Link].
-
The Hydrotrope Action of Sodium Xylenesulfonate on the Solubility of Lecithin. ResearchGate. Available at: [Link].
-
enhancing water solubility of a bcs class ii drug using hydrotropy, mixed solvency, cosolvency, and nanosuspension techniques. ResearchGate. Available at: [Link].
-
"Hydrotropic solubilization of poorly soluble drugs" by Ji Young Kim. Purdue e-Pubs. Available at: [Link].
-
A Review on Hydrotropic Solubilization: A Novel Approach for Solubility Enhancement of Poorly Water Soluble Drugs. International Journal of Research and Review. Available at: [Link].
-
Hydrotropic Solubilization of Poorly Water-Soluble Drugs. Kinam Park. Available at: [Link].
-
Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Impactfactor. Available at: [Link].
-
Influence of Hydrotropes on the Solubilities and Diffusivities of Redox-Active Organic Compounds for Aqueous Flow Batteries. PMC - NIH. Available at: [Link].
-
Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development. Available at: [Link].
-
Micellar structure and transformations in sodium alkylbenzenesulfonate (NaLAS) aqueous solutions: effects of concentration, temperature, and salt. Soft Matter (RSC Publishing). Available at: [Link].
-
Studies on Solubility Enhancement of Poorly Soluble NSAID Using Dual Approach of Micro-environmental pH Modulation and Melt Granulation. PubMed. Available at: [Link].
-
Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. PubMed. Available at: [Link].
-
Effect of surfactant-bile interactions on the solubility of hydrophobic drugs in biorelevant dissolution media. Department of Chemical and Pharmaceutical Engineering. Available at: [Link].
-
Solubilisation of poorly water-soluble drugs during in vitro lipolysis of medium- and long-chain triacylglycerols. PubMed. Available at: [Link].
-
International Journal of Lifescience and Pharma Research. Available at: [Link].
-
Aggregation of Sodium 1-(n-alkyl)naphthalene-4-sulfonates in Aqueous Solution: Micellization and Microenvironment Characteristics. PubMed. Available at: [Link].
-
Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K. MDPI. Available at: [Link].
-
Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. NIH. Available at: [Link].
-
Aggregation of Sodium 1-( n -Alkyl)naphthalene-4-sulfonates in Aqueous Solution: Micellization and Microenvironment Characteristics. ResearchGate. Available at: [Link].
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Sodium 2,4-Dimethylbenzenesulfonate | 142063-30-7 | TCI AMERICA [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
A Comprehensive Guide to Sodium 2,4-Dimethylbenzenesulfonate Monohydrate: Nomenclature, Properties, and Applications in Scientific Research
Chemical Identity and Nomenclature
Sodium 2,4-Dimethylbenzenesulfonate Monohydrate is an organic sodium salt. The nomenclature of this compound and its related substances can be complex due to the presence of isomers and different hydration states. For clarity, it is crucial to distinguish between the specific 2,4-dimethyl isomer and the more general term "sodium xylenesulfonate," which often refers to a mixture of isomers.[1]
The primary identifiers for this compound are:
Synonyms and Alternative Names
In scientific literature and commercial listings, this compound is referred to by several alternative names. Understanding these is critical for comprehensive literature searches and material sourcing.
Common synonyms include:
Related Compounds and Isomers
It is important to differentiate the monohydrate from its anhydrous form and other isomers. The anhydrous form, Sodium 2,4-dimethylbenzenesulfonate, has the CAS number 827-21-4.[4][5][6][7] The general term "Sodium xylenesulfonate" (CAS 1300-72-7) typically refers to a mixture of dimethylbenzenesulfonate isomers.[1][8][9][10]
The table below summarizes the key identifiers for this compound and its related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Synonyms |
| This compound | 142063-30-7[2][3] | C₈H₁₁NaO₄S[2] | 226.23[3] | 2,4-Dimethylbenzenesulfonic Acid Sodium Salt Monohydrate, Sodium m-Xylene-4-sulfonate Monohydrate[4][5] |
| Sodium 2,4-Dimethylbenzenesulfonate (Anhydrous) | 827-21-4[4][5][6][7] | C₈H₉NaO₃S[7][8] | 208.21[4][8][10] | 2,4-Dimethylbenzenesulfonic Acid Sodium Salt[6] |
| Sodium xylenesulfonate (Isomer Mixture) | 1300-72-7[1][8][9][10] | C₈H₉NaO₃S[8][10] | 208.21[8][10] | Dimethylbenzenesulfonic acid sodium salt, Xylenesulfonic acid sodium salt[1][11] |
Physicochemical Properties and Characterization
This compound typically appears as a white to almost white powder or crystalline solid. The presence of a water molecule in its crystal lattice influences its crystal packing and stability.[12]
Key physicochemical properties of the related anhydrous sodium xylenesulfonate include:
-
Solubility: Soluble in water.[12]
-
Stability: Stable under normal conditions, but is moisture-sensitive and incompatible with strong acids and oxidizing agents.[13]
Applications in Research and Development
The primary application of this compound and related sodium xylenesulfonates in a scientific context is as a hydrotrope.[13] Hydrotropes are amphiphilic compounds that, at high concentrations, can significantly increase the aqueous solubility of poorly soluble organic molecules. This property is invaluable in a variety of research and drug development applications.
Solubilization of Hydrophobic Compounds
In laboratory settings, this compound is used to solubilize hydrophobic compounds in aqueous solutions, which is particularly useful in the study of liposome systems and in chemical synthesis.[13] For instance, it can aid in the formulation of poorly soluble drug candidates for in vitro assays or facilitate the study of membrane proteins by improving their solubility in aqueous buffers.
Use in Detergent Formulations and Cleaning Validation
While its primary use is in industrial and household cleaning products as a surfactant, solubilizer, and viscosity modifier, this application has relevance in a research setting, particularly in cleaning validation protocols for manufacturing equipment.[14] Its ability to act as a wetting agent helps formulations spread more easily, ensuring efficient cleaning.
Other Niche Applications
Sodium xylenesulfonate has also been used in the textile industry for dyeing and printing, in the paper industry to extract pentosans and lignin, and as an additive in glues for the leather industry. These applications highlight its versatility as a specialty chemical.
Experimental Protocol: Utilization as a Hydrotrope for Solubilization
Below is a generalized workflow for utilizing this compound as a hydrotrope to solubilize a hydrophobic compound for in vitro studies.
Objective: To prepare an aqueous solution of a poorly soluble organic compound (Compound X) for a cell-based assay.
Materials:
-
This compound
-
Compound X (hydrophobic)
-
Deionized water
-
Appropriate buffer for the cell-based assay
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Concentrated Hydrotrope Stock Solution:
-
Weigh the required amount of this compound to prepare a stock solution (e.g., 2 M in deionized water).
-
Gradually add the powder to the water while stirring to ensure complete dissolution.
-
-
Solubilization of Compound X:
-
In a separate container, weigh the desired amount of Compound X.
-
Slowly add the concentrated hydrotrope solution to Compound X while stirring.
-
Continue to stir until Compound X is fully dissolved. Gentle heating may be applied if necessary, but the thermal stability of Compound X should be considered.
-
-
Dilution to Working Concentration:
-
Once Compound X is dissolved in the hydrotrope solution, dilute this mixture with the appropriate assay buffer to the final desired concentration for the experiment.
-
It is crucial to perform serial dilutions to ensure that the final concentration of the hydrotrope in the assay is below a level that could cause cellular toxicity or interfere with the assay results.
-
-
Validation and Controls:
-
A control experiment should be conducted with the hydrotrope alone at the final working concentration to ensure it does not have any confounding effects on the experimental outcome.
-
Visually inspect the final solution for any signs of precipitation.
-
The following diagram illustrates the workflow for using a hydrotrope in a laboratory setting.
Caption: Workflow for solubilizing a hydrophobic compound using a hydrotrope.
Conclusion
A precise understanding of the nomenclature and various identifiers for this compound is paramount for accurate scientific communication and research. Its primary role as a hydrotrope makes it a valuable tool for overcoming solubility challenges in various scientific disciplines, including drug discovery and formulation science. By following systematic protocols and including appropriate controls, researchers can effectively leverage the properties of this compound to advance their studies.
References
- This compound. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/D0682]
- Sodium xylenesulfonate | CAS 1300-72-7. Santa Cruz Biotechnology. [URL: https://www.scbt.
- This compound | CAS 827-21-4. Santa Cruz Biotechnology. [URL: https://www.scbt.
- 2,4-Dimethylbenzenesulfonic acid | 88-61-9. Smolecule. [URL: https://www.smolecule.com/2-4-dimethylbenzenesulfonic-acid-cas-88-61-9]
- Sodium xylene sulfonate CAS:1300-72-7. CPAChem. [URL: https://shop.cpachem.
- Sodium xylenesulfonate 1300-72-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/243078]
- Sodium Xylenesulfonate | C8H9NaO3S | CID 23668192. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23668192]
- 1300-72-7 | CAS DataBase. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6708708.htm]
- This compound | CAS 827-21-4. Santa Cruz Biotechnology. [URL: https://www.scbt.
- Sodium Xylene Sulfonate - Sxs 40% Liquid. [URL: https://www.trinternational.
- Sodium 2,4-dimethylbenzenesulfonate 827-21-4. Guidechem. [URL: https://www.guidechem.com/products/827-21-4.html]
- This compound 98.0+%, TCI America™. Fisher Scientific. [URL: https://www.fishersci.
- Sodium Xylene Sulfonate - Supplier & Distributor. Hanson Chemicals. [URL: https://hansonchemicals.
- SODIUM XYLENE SULFONATE. Ataman Kimya. [URL: https://www.ataman-chemicals.
- Sodium xylenesulfonate 1300-72-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/243078]
- Sodium xylenesulfonate | 1300-72-7. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6708708_EN.htm]
- Sodium 2, 4-Dimethylbenzenesulfonate Monohydrate, min 98% (T), 100 grams. [URL: https://www.gfschemicals.com/80131-100-grams]
- Sodium xylene sulfonate | C8H11NaO3S | CID 71775948. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71775948]
- 2,4-Dimethylbenzenesulfonic acid monohydrate, 98%. Lab-Chemicals.Com. [URL: https://www.lab-chemicals.
- SODIUM 2,4-DIMETHYLBENZENE-1-SULFONATE | CAS 827-21-4. Matrix Fine Chemicals. [URL: https://matrix-fine-chemicals.com/product/mm827214]
Sources
- 1. Sodium Xylenesulfonate | C8H9NaO3S | CID 23668192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [wap.guidechem.com]
- 7. SODIUM 2,4-DIMETHYLBENZENE-1-SULFONATE | CAS 827-21-4 [matrix-fine-chemicals.com]
- 8. scbt.com [scbt.com]
- 9. Sodium xylene sulfonate CAS:1300-72-7 [cpachem.com]
- 10. Sodium xylenesulfonate 1300-72-7 [sigmaaldrich.com]
- 11. キシレンスルホン酸ナトリウム | Sigma-Aldrich [sigmaaldrich.com]
- 12. Buy 2,4-Dimethylbenzenesulfonic acid | 88-61-9 [smolecule.com]
- 13. 1300-72-7 | CAS DataBase [m.chemicalbook.com]
- 14. Sodium Xylene Sulfonate - Sxs 40% Liquid [us.chemicalstore.com]
Determining the Critical Micelle Concentration of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate in Aqueous Solution
An In-Depth Technical Guide for Researchers
Abstract
Introduction to Sodium 2,4-Dimethylbenzenesulfonate Monohydrate
This compound is an aromatic sulfonate salt. Its amphiphilic nature, stemming from a hydrophobic dimethylbenzene ring and a hydrophilic anionic sulfonate group, allows it to modify the surface and interfacial properties of liquids.[1] This compound is often used as a hydrotrope, a substance that enhances the solubility of sparingly soluble compounds in water, and as a surfactant in various formulations.
Table 1: Physicochemical Properties of Sodium 2,4-Dimethylbenzenesulfonate
| Property | Value | Source |
|---|---|---|
| Chemical Name | Sodium 2,4-Dimethylbenzenesulfonate | [3] |
| Synonyms | 2,4-Dimethylbenzenesulfonic Acid Sodium Salt, Sodium m-Xylene-4-sulfonate | |
| CAS Number | 827-21-4 (Anhydrous), 142063-30-7 (Monohydrate) | [4][5] |
| Molecular Formula | C₈H₉NaO₃S (Anhydrous), C₈H₁₁NaO₄S (Monohydrate) | [3][5] |
| Molecular Weight | 210.22 g/mol (Anhydrous), 228.23 g/mol (Monohydrate) | [3][5] |
| Appearance | White to off-white crystalline powder |[5] |
The Principle of Micellization and its Importance
In an aqueous solution at low concentrations, surfactant molecules exist as individual monomers. As the concentration increases, these monomers first adsorb at the air-water interface, progressively lowering the system's surface tension.[2] Once the interface is saturated, a point of minimum free energy is reached where further addition of monomers drives them to self-assemble in the bulk solution. This process, known as micellization, forms aggregates where the hydrophobic "tails" (the dimethylbenzene part) are shielded from water in a core, while the hydrophilic "heads" (the sulfonate group) form a charged outer corona that interacts with the surrounding water. The specific concentration at which this phenomenon begins is the Critical Micelle Concentration (CMC).[6][7]
The significance of the CMC is profound. Above this concentration, the surfactant system gains the ability to solubilize hydrophobic substances within the micellar cores, a critical function in detergency, drug delivery, and enhanced oil recovery.[2] Therefore, empirical determination of the CMC is a foundational step in the characterization and application of any surfactant.
Key Factors Influencing CMC Determination
The CMC is not an immutable constant; it is highly sensitive to the molecular structure of the surfactant and the conditions of the aqueous medium.[2] Understanding these dependencies is crucial for designing robust experiments and interpreting results.
-
Molecular Structure: The size and nature of the hydrophobic group are primary determinants. Longer or bulkier hydrophobic chains generally lead to a lower CMC because the entropic penalty of exposing them to water is greater, thus favoring micellization at lower concentrations.[8]
-
Temperature: The effect of temperature on the CMC of ionic surfactants is often complex, typically exhibiting a U-shaped curve.[9] Initially, increasing temperature can decrease the CMC by reducing the hydration of the hydrophilic head group, which facilitates aggregation.[10][11] Beyond a certain point, the increased kinetic energy and disruption of structured water around the hydrophobic tails can make micellization less favorable, causing the CMC to rise.[9][12]
-
Presence of Electrolytes: For an ionic surfactant like sodium 2,4-dimethylbenzenesulfonate, the addition of an electrolyte (e.g., NaCl) significantly lowers the CMC. The added counter-ions (Na⁺) shield the electrostatic repulsion between the anionic sulfonate head groups in the micelle corona, reducing the energetic barrier to aggregation and promoting micelle formation at a lower surfactant concentration.[10][13]
Experimental Protocols for CMC Determination
For a trustworthy determination, it is recommended to employ at least two different methods to validate the obtained CMC value.[14][15] The following protocols are standard in the field and provide a reliable framework.
General Experimental Workflow
The overarching process for any method involves preparing a series of surfactant solutions of varying concentrations and measuring a specific physical property that exhibits an abrupt change at the CMC.
Caption: General workflow for CMC determination.
Method A: Surface Tensiometry
This is often considered the definitive method as it directly measures the surface activity of the surfactant.[6] The principle lies in monitoring the surface tension of the solution as a function of surfactant concentration. The surface tension decreases linearly with the logarithm of concentration until the CMC is reached, after which it plateaus because the interface is saturated and additional monomers form micelles in the bulk solution.[14][16]
Experimental Protocol:
-
Stock Solution Preparation: Accurately weigh this compound and dissolve it in high-purity deionized water to create a stock solution at a concentration well above the expected CMC (e.g., 100 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. It is advantageous to space the concentrations logarithmically to ensure sufficient data points before and after the inflection point.[16]
-
Instrumentation: Calibrate a force tensiometer equipped with a Du Noüy platinum-iridium ring according to the manufacturer's instructions.
-
Measurement:
-
Thoroughly clean the sample vessel and the platinum ring. The ring must be flamed to a red heat to remove all organic contaminants.[16] This step is critical for accuracy.
-
Pour the most dilute solution into the vessel and allow it to reach thermal equilibrium (e.g., 25°C).
-
Measure the surface tension. The instrument software typically calculates this from the force required to detach the ring from the surface.[16]
-
Repeat the measurement for each concentration, moving from most dilute to most concentrated. Ensure the ring is cleaned and dried between each unique sample to prevent cross-contamination.[16]
-
-
Data Analysis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C). The data will show two distinct linear regions. The CMC is determined from the concentration at the intersection of the extrapolated lines of these two regions.[14][16]
Caption: Workflow for Surface Tensiometry method.
Method B: Electrical Conductivity
This method is highly effective for ionic surfactants.[15] The principle is based on the change in molar conductivity with concentration. Below the CMC, the surfactant exists as dissociated monomers (C₈H₉SO₃⁻ and Na⁺), and conductivity increases linearly with concentration.[14] Above the CMC, newly added surfactant forms micelles. Micelles are much larger and diffuse more slowly than individual ions, and they also bind some counter-ions, making them less efficient charge carriers.[6] This results in a sharp decrease in the slope of the conductivity versus concentration plot.
Experimental Protocol:
-
Solution Preparation: Prepare a series of surfactant solutions in deionized water as described in 4.1. The use of high-purity water is essential to minimize background conductivity.
-
Instrumentation: Use a calibrated conductivity meter with a thermostat-controlled cell to maintain a constant temperature (e.g., 25°C).[17]
-
Measurement:
-
Begin by measuring the conductivity of the deionized water as a baseline.
-
Measure the conductivity of each prepared solution, starting from the most dilute.
-
Alternatively, a titration method can be used: place a known volume of deionized water in the cell and make successive additions of the concentrated stock solution, measuring conductivity after each addition and equilibration.[17]
-
-
Data Analysis: Plot the specific conductivity (κ) as a function of surfactant concentration (C). The plot will exhibit two linear segments with different slopes. The concentration at which the break occurs is the CMC.[14]
Caption: Workflow for the Conductivity method.
Method C: Fluorescence Probe Spectroscopy
This is a highly sensitive method that uses a fluorescent probe, typically pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.[14][18] In the polar aqueous solution below the CMC, pyrene exhibits a characteristic emission spectrum. When micelles form, pyrene preferentially partitions into the nonpolar, hydrophobic core.[19] This change in environment causes a distinct shift in the intensities of certain vibronic bands in its emission spectrum. The ratio of the intensity of the first peak (I₁, ~373 nm) to the third peak (I₃, ~384 nm) is monitored. This I₁/I₃ ratio decreases significantly as pyrene moves from the polar aqueous phase to the nonpolar micellar core.
Experimental Protocol:
-
Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone or methanol at a concentration of ~10⁻³ M.
-
Surfactant Solution Preparation:
-
Prepare a series of surfactant solutions spanning the expected CMC range.
-
To each solution, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is very low (~10⁻⁶ M) to avoid excimer formation.[18]
-
Allow the solvent to evaporate completely, leaving the pyrene solubilized in the surfactant solutions. The samples should then be allowed to equilibrate, often for several hours, to ensure complete partitioning.[18]
-
-
Instrumentation: Use a fluorescence spectrophotometer. Set the excitation wavelength to approximately 335 nm.
-
Measurement: Record the emission spectrum for each sample from approximately 350 nm to 450 nm. Note the intensities of the first (I₁) and third (I₃) vibronic peaks.
-
Data Analysis: Plot the fluorescence intensity ratio I₁/I₃ against the logarithm of the surfactant concentration. The resulting data typically forms a sigmoidal curve. The CMC is often determined from the midpoint of the transition or by finding the intersection of the tangents from the upper and lower plateau regions.[20]
Caption: Workflow for Fluorescence Probe Spectroscopy.
Data Summary and Interpretation
Regardless of the method used, the goal is to identify the concentration corresponding to the sharp change in the measured physical property. The results from different methods should be in close agreement, providing a high degree of confidence in the determined value.
Table 2: Example Data Reporting Template for CMC of this compound
| Method | Temperature (°C) | Added Electrolyte (Concentration) | Determined CMC (mM) |
|---|---|---|---|
| Surface Tensiometry | 25.0 ± 0.1 | None | Experimental Value |
| Electrical Conductivity | 25.0 ± 0.1 | None | Experimental Value |
| Fluorescence Spectroscopy | 25.0 ± 0.1 | None | Experimental Value |
| Average CMC | 25.0 | None | Mean ± SD |
| Surface Tensiometry | 25.0 ± 0.1 | 100 mM NaCl | Experimental Value |
Conclusion
The critical micelle concentration is a cornerstone parameter for the effective application of this compound in scientific research and industrial formulation. While published literature may not provide a direct value, this guide equips researchers with the necessary theoretical understanding and robust, validated experimental protocols to determine its CMC with high confidence. By systematically applying the methodologies of surface tensiometry, conductivity, and fluorescence spectroscopy, and by carefully controlling variables such as temperature and electrolyte concentration, professionals in drug development and materials science can accurately characterize this versatile surfactant, unlocking its full potential in their specific applications.
References
-
Zaman, M. I. (n.d.). Method for Measurement of Critical Micelle Concentration. Just Agriculture. [Link]
-
Sustmann, R., et al. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B, ACS Publications. [Link]
-
ResearchGate. (n.d.). Methods used for determination of critical micelle concentration. ResearchGate. [Link]
-
ResearchGate. (2025). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations | Request PDF. ResearchGate. [Link]
-
Al-Soufi, W., et al. (n.d.). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. PMC - NIH. [Link]
-
Scribd. (n.d.). EXPERIMENT 1 - Determination of CMC Using Conductivity | PDF. Scribd. [Link]
-
Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]
-
Li, G., et al. (n.d.). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. NIH. [Link]
-
ResearchGate. (n.d.). CMC measurement by fluorescence employing pyrene as the probe molecule... ResearchGate. [Link]
-
University of Regensburg. (n.d.). Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. [Link]
-
D'Errico, G., et al. (n.d.). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? NIH. [Link]
-
Scribd. (n.d.). EXPERIMENT 2 - Determination of CMC Using Surface Tension | PDF. Scribd. [Link]
-
ResearchGate. (n.d.). Measurement of Critical Micelle Concentration. ResearchGate. [Link]
-
ResearchGate. (2025). Synthesis, Characterization and Surface Activity of Alkyl m-Xylene Sulfonate Isomers. ResearchGate. [Link]
-
Budhathoki, S., et al. (2022). Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. NIH. [Link]
-
Biosciences Biotechnology Research Asia. (n.d.). The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs. [Link]
-
ResearchGate. (2025). (PDF) Effect of Temperature and Electrolytes on c.m.c. ResearchGate. [Link]
-
Online Research @ Cardiff. (n.d.). 8 - ORCA. [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. [Link]
-
Dehghan Noudeh, G., et al. (2007). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Science Alert. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Ataman Kimya. (n.d.). SODIUM XYLENE SULFONATE. [Link]
-
Varga, I., et al. (2023). Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation. PubMed. [Link]
-
PubMed. (2025). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. [Link]
-
Santos, L. (2021). BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE]. [Link]
Sources
- 1. santos.com [santos.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. This compound [myskinrecipes.com]
- 6. justagriculture.in [justagriculture.in]
- 7. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scialert.net [scialert.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotech-asia.org [biotech-asia.org]
- 13. Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 15. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scribd.com [scribd.com]
- 18. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
An In-depth Technical Guide to the Interaction of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate with Hydrophobic Molecules
Executive Summary
The solubilization of poorly water-soluble molecules is a significant challenge in drug development and formulation science. Sodium 2,4-dimethylbenzenesulfonate, a prominent hydrotrope, offers a powerful solution to this problem. Unlike traditional surfactants that form distinct micelles, this compound enhances the solubility of hydrophobic entities through a mechanism known as hydrotropy. This guide provides a comprehensive technical overview of the physicochemical properties of sodium 2,4-dimethylbenzenesulfonate, the mechanisms governing its interaction with hydrophobic molecules, and the critical experimental techniques used to characterize these interactions. Detailed protocols for Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are presented, offering researchers a robust framework for investigating and leveraging hydrotropy in their work.
Introduction to Sodium 2,4-Dimethylbenzenesulfonate Monohydrate
Sodium 2,4-dimethylbenzenesulfonate is an aromatic sulfonate salt that is highly soluble in water.[1] It belongs to a class of compounds known as hydrotropes. Hydrotropes are amphiphilic, possessing both a hydrophilic (the sulfonate group) and a hydrophobic (the dimethylbenzene ring) part.[2] However, the hydrophobic portion is typically too small to cause the spontaneous self-aggregation into micelles that is characteristic of conventional surfactants.[3] Instead, hydrotropes increase the solubility of poorly soluble compounds through a non-micellar mechanism.[3] This property makes them invaluable in various applications, including pharmaceuticals, detergents, and industrial processes.[4][5] In the pharmaceutical sector, it is particularly useful in creating formulations of drugs with poor aqueous solubility.[5][6]
The Nature of Hydrophobic Interactions
The hydrophobic effect is the observed tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.[7] This is not an attractive force between nonpolar molecules themselves, but rather a consequence of the strong cohesive energy of water. Water molecules form a highly ordered hydrogen-bonded network. The introduction of a hydrophobic molecule disrupts this network, forcing water molecules to form a more ordered "cage-like" structure around it. This decrease in entropy is thermodynamically unfavorable. The aggregation of hydrophobic molecules minimizes the surface area exposed to water, thus maximizing the entropy of the system.[7] This fundamental principle drives the interaction between hydrotropes and hydrophobic molecules.
Mechanisms of Interaction: The Hydrotropic Effect
The precise mechanism of hydrotropy is still a subject of research, but it is generally accepted to be distinct from micellar solubilization.[4] The leading theory suggests that hydrotropes, at a certain concentration known as the minimum hydrotrope concentration (MHC), form loose, dynamic aggregates.[8] These aggregates are not as well-defined or cooperative as micelles.
The interaction can be visualized as a process where the hydrophobic parts of the hydrotrope molecules interact with the hydrophobic solute, while the hydrophilic sulfonate groups face the aqueous environment, effectively shielding the hydrophobic molecule from the bulk water.[2] This process is thought to involve a disruption of the water's structure and an enhanced solvation of the solute.[4] The planarity of the hydrophobic part of the hydrotrope is considered an important factor in this mechanism.[3]
Experimental Characterization of Interactions
A multi-faceted approach is necessary to fully characterize the interaction between sodium 2,4-dimethylbenzenesulfonate and hydrophobic molecules. The following techniques provide critical insights into the thermodynamics, aggregation behavior, and molecular-level interactions.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[9] It is a powerful tool for determining the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of an interaction in a single experiment.[10][11] From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[11]
Causality Behind Experimental Choices: ITC is chosen for its direct measurement of binding thermodynamics without the need for labeling or immobilization, which can alter molecular interactions.[10] It provides a comprehensive understanding of the driving forces behind the interaction (whether it is enthalpy- or entropy-driven). The data from ITC can reveal whether the binding is primarily due to hydrogen bonding and van der Waals forces (enthalpy) or the hydrophobic effect and conformational changes (entropy).[7][11]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the hydrophobic molecule (e.g., a poorly soluble drug) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be high enough to ensure a measurable heat change upon binding.
-
Prepare a solution of sodium 2,4-dimethylbenzenesulfonate in the same buffer. The concentration should be 10-20 times that of the hydrophobic molecule.
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the sample cell with the hydrophobic molecule solution and the reference cell with the buffer.[11]
-
Fill the injection syringe with the sodium 2,4-dimethylbenzenesulfonate solution.
-
-
Titration:
-
Data Analysis:
-
The raw data (heat change per injection) is integrated to obtain a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Ka, ΔH, and n.[9]
-
Fluorescence Spectroscopy
Principle: This technique uses a fluorescent probe, typically a hydrophobic molecule like pyrene, whose fluorescence spectrum is sensitive to the polarity of its microenvironment.[13] In an aqueous solution, pyrene exhibits a characteristic emission spectrum. When it partitions into the hydrophobic core of an aggregate (like those formed by hydrotropes), the ratio of the intensities of its first and third vibronic peaks (I1/I3) decreases.[13][14] A plot of the I1/I3 ratio versus the logarithm of the hydrotrope concentration can be used to determine the critical aggregation concentration (CAC).[13][14]
Causality Behind Experimental Choices: Fluorescence spectroscopy is a highly sensitive method for detecting the onset of aggregation.[15][16] The choice of pyrene as a probe is due to the pronounced sensitivity of its I1/I3 ratio to the local environment's polarity, making it an excellent indicator of the formation of hydrophobic microdomains.[13] This technique is crucial for determining the minimum concentration at which the hydrotrope begins to form the aggregates necessary for solubilization.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).
-
Prepare a series of solutions of sodium 2,4-dimethylbenzenesulfonate in a buffer at varying concentrations.
-
Add a small aliquot of the pyrene stock solution to each hydrotrope solution to achieve a final pyrene concentration of ~1 µM.
-
Evaporate the organic solvent completely.
-
-
Measurement:
-
Excite the samples at a wavelength of ~335 nm.
-
Record the emission spectra from ~350 nm to ~500 nm.
-
Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.
-
-
Data Analysis:
-
Calculate the I1/I3 ratio for each hydrotrope concentration.
-
Plot the I1/I3 ratio as a function of the logarithm of the hydrotrope concentration.
-
The CAC is determined from the inflection point of the resulting sigmoidal curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy can provide detailed information about molecular interactions at the atomic level.[17] Changes in the chemical shifts of the protons of both the hydrotrope and the hydrophobic molecule upon interaction can indicate which parts of the molecules are involved in the binding.[18][19] Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are in close spatial proximity, providing direct evidence of the association between the two molecules.
Causality Behind Experimental Choices: NMR is unparalleled in its ability to provide structural details of molecular interactions in solution.[20] While ITC provides thermodynamic data and fluorescence spectroscopy indicates aggregation, NMR can help to build a molecular model of the hydrotrope-solute complex. This is essential for a complete mechanistic understanding and can guide the rational design of improved hydrotropic formulations.
Experimental Protocol:
-
Sample Preparation:
-
Prepare three samples in a deuterated solvent (e.g., D2O):
-
The hydrophobic molecule alone.
-
Sodium 2,4-dimethylbenzenesulfonate alone.
-
A mixture of the hydrophobic molecule and the hydrotrope.
-
-
Concentrations should be chosen to ensure good signal-to-noise while remaining relevant to the solubilization process.
-
-
¹H NMR Measurement:
-
Acquire ¹H NMR spectra for all three samples.
-
Compare the spectra to identify chemical shift perturbations (changes in the positions of the peaks) for the protons of both molecules in the mixture compared to their individual spectra.
-
-
2D NOESY (Optional):
-
If significant interactions are observed, acquire a 2D NOESY spectrum of the mixture.
-
Look for cross-peaks between the protons of the hydrotrope and the hydrophobic molecule. The presence of these cross-peaks confirms that these protons are close in space (< 5 Å).
-
Case Study: Solubilization of a Model Hydrophobic Compound
The following table summarizes hypothetical data for the interaction of sodium 2,4-dimethylbenzenesulfonate with a model hydrophobic drug, "Hydrophobin-X".
| Parameter | Technique | Value | Interpretation |
| Critical Aggregation Concentration (CAC) | Fluorescence Spectroscopy | 150 mM | Aggregation and significant solubilization begin above this concentration. |
| Binding Affinity (Ka) | Isothermal Titration Calorimetry | 500 M⁻¹ | Indicates a moderate binding affinity. |
| Enthalpy Change (ΔH) | Isothermal Titration Calorimetry | -2.5 kcal/mol | The interaction is enthalpically favorable, suggesting hydrogen bonding and van der Waals forces contribute.[11] |
| Entropy Change (TΔS) | Isothermal Titration Calorimetry | +1.2 kcal/mol | The interaction is entropically favorable, consistent with the hydrophobic effect.[11] |
| Gibbs Free Energy Change (ΔG) | Isothermal Titration Calorimetry | -3.7 kcal/mol | The overall interaction is spontaneous and thermodynamically favorable. |
| Chemical Shift Perturbation | ¹H NMR Spectroscopy | Δδ = 0.1-0.3 ppm | Protons on the dimethylbenzene ring of the hydrotrope and aromatic protons of Hydrophobin-X show the largest shifts, indicating these are the primary sites of interaction. |
Conclusion
Sodium 2,4-dimethylbenzenesulfonate is a highly effective hydrotrope for enhancing the aqueous solubility of hydrophobic molecules. A thorough understanding of its interaction mechanisms is crucial for its rational application in pharmaceutical formulations. The combination of Isothermal Titration Calorimetry, Fluorescence Spectroscopy, and NMR Spectroscopy provides a powerful analytical toolkit to fully characterize these interactions, from the macroscopic thermodynamics to the microscopic molecular details. By employing these techniques, researchers can optimize formulations, improve drug delivery, and accelerate the development of new therapeutic agents.
References
-
MySkinRecipes. Sodium Xylene Sulfonate (Hydrotrope Surfactant). Available from: [Link]
-
J R Hess Company, Inc. The Role of Hydrotropes in Modern Detergent Formulations. Available from: [Link]
-
J R Hess Company, Inc. How Hydrotropes Enhance Stability and Clarity. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
Ataman Kimya. ELTESOL SX 93. Available from: [Link]
-
Wikipedia. Hydrotrope. Available from: [Link]
-
Namdev, A., et al. (2022). A Brief Review on Solubility Enhancement Technique: Hydrotropy. Indian Journal of Pharmaceutical Education and Research, 56(2), 347-354. Available from: [Link]
-
Gholami, Z., et al. (2024). Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. Molecular Pharmaceutics. Available from: [Link]
-
Asian Journal of Pharmaceutics. Advanced Solubility Science: Mixed Hydrotropy. Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Hydrotropic Solubilization: A Review. Available from: [Link]
-
Hughes, C. E., et al. (2015). Using solution state NMR spectroscopy to probe NMR invisible gelators. Chemical Communications, 51(94), 16812-16815. Available from: [Link]
-
The Horseshoe Crab. Determination of critical micelle concentrations and aggregation numbers by fluorescence correlation spectroscopy. Available from: [Link]
-
HD-Chemicals. Sodium 2, 4-Dimethylbenzenesulfonate Monohydrate, min 98% (T), 100 grams. Available from: [Link]
-
Booth, H. S., & Everson, H. E. (1948). Hydrotropic Solubilities. Industrial & Engineering Chemistry, 40(8), 1491-1493. Available from: [Link]
-
ResearchGate. Aggregation Parameters from Fluorescence Measurements. Available from: [Link]
-
PubMed. Fluorescence probe technique for determining the hydrophobic interactions and critical aggregation concentrations of Gleditsia microphylla gum, circular Gleditsia sinensis gum, and tara gum. Available from: [Link]
-
AZoM. Characterization of Binding Interactions Using Isothermal Titration Calorimetry. Available from: [Link]
-
Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 6(22), 1158-1165. Available from: [Link]
-
National Center for Biotechnology Information. Aggregation-Induced Excimer Emission-Controlled Ratiometric Fluorescence Assay for Determining Critical Micelle Concentration of Surfactants. Available from: [Link]
-
YouTube. Isothermal Titration Calorimetry | ITC | Biochemistry. Available from: [Link]
-
ResearchGate. Determination of Critical Micelle Concentrations and Aggregation Numbers by Fluorescence Correlation Spectroscopy. Available from: [Link]
-
PubMed. Isothermal Titration Calorimetry for Drug Design: Precision of the Enthalpy and Binding Constant Measurements and Comparison of the Instruments. Available from: [Link]
-
Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice). Available from: [Link]
-
Santos, F. (2021). BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE]. Available from: [Link]
-
ResearchGate. Effect of Sodium Dodecyl Benzene Sulfonate on Water-Soluble Hydrophobically Associating Polymer Solutions. Available from: [Link]
-
MDPI. Effects of the Structure of Benzenesulfonate-Based Draw Solutes on the Forward Osmosis Process. Available from: [Link]
-
PubMed. Salt Effects on Hydrophobic Solvation: Is the Observed Salt Specificity the Result of Excluded Volume Effects or Water Mediated Ion-Hydrophobe Association?. Available from: [Link]
-
ResearchGate. On the influence of solute polarizability on the hydrophobic interaction. Available from: [Link]
-
MDPI. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Available from: [Link]
-
ResearchGate. New NMR methods to study peptide self-assembly. Available from: [Link]
-
SIELC Technologies. 2,4-Dimethylbenzenesulfonic acid. Available from: [Link]
-
National Center for Biotechnology Information. Multidimensional MAS NMR Spectroscopy for Site-Resolved Measurement of Proton Chemical Shift Anisotropy in Biological Solids. Available from: [Link]
-
National Center for Biotechnology Information. Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase. Available from: [Link]
-
Scientific & Academic Publishing. Enhanced Solubility and Separation of m/p – Aminonitrobenze Using different Hydrotropic Solution. Available from: [Link]
Sources
- 1. Sodium 2,4-Dimethylbenzenesulfonate | 142063-30-7 | TCI AMERICA [tcichemicals.com]
- 2. jrhessco.com [jrhessco.com]
- 3. Hydrotrope - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound [myskinrecipes.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. news-medical.net [news-medical.net]
- 10. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Khan Academy [khanacademy.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Fluorescence probe technique for determining the hydrophobic interactions and critical aggregation concentrations of Gleditsia microphylla gum, circular Gleditsia sinensis gum, and tara gum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. horseshoecrab.org [horseshoecrab.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Using solution state NMR spectroscopy to probe NMR invisible gelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Multidimensional MAS NMR Spectroscopy for Site-Resolved Measurement of Proton Chemical Shift Anisotropy in Biological Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Effect of Temperature on the Aqueous Solubility of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate
This technical guide provides a comprehensive overview of the principles, experimental determination, and thermodynamic considerations regarding the influence of temperature on the aqueous solubility of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who utilize this compound and require a thorough understanding of its solubility characteristics.
Introduction
This compound (CAS No. 142063-30-7) is an organic salt belonging to the class of aromatic sulfonates.[1] These compounds, often referred to as hydrotropes, are widely used in various industrial and pharmaceutical applications to enhance the solubility of poorly water-soluble substances.[1][2] Their utility is prominent in the formulation of liquid detergents, cleaning agents, and potentially in drug delivery systems to solubilize active pharmaceutical ingredients (APIs).[2]
The effectiveness of Sodium 2,4-Dimethylbenzenesulfonate as a hydrotrope is intrinsically linked to its own solubility in aqueous media. Temperature is a critical parameter that can significantly influence this solubility, thereby affecting formulation stability, manufacturing process efficiency, and end-product performance. A detailed understanding of the temperature-solubility profile is therefore essential for optimizing processes such as crystallization, dissolution, and formulation design.
This guide will delve into the theoretical underpinnings of the dissolution process, provide a detailed, field-proven experimental protocol for determining solubility as a function of temperature, and discuss the interpretation of the resulting data.
Theoretical Background: The Thermodynamics of Dissolution
The dissolution of a crystalline solid like this compound in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). The process can be conceptualized as two main steps: the energy required to break the crystal lattice of the solute (lattice energy, ΔH_lattice) and the energy released upon the interaction of solute particles with solvent molecules (hydration energy, ΔH_hydration).
The overall enthalpy of solution (ΔH_solution) is the sum of these two enthalpies. The spontaneity of the dissolution process is determined by the Gibbs free energy equation:
ΔG = ΔH_solution - TΔS_solution
where T is the absolute temperature and ΔS_solution is the change in entropy of the system.
The effect of temperature on solubility is dictated by the sign of the enthalpy of solution (ΔH_solution):
-
Endothermic Dissolution (ΔH_solution > 0): If the energy required to break the crystal lattice is greater than the energy released during hydration, the overall process requires an input of energy. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the dissolved state, thus increasing solubility. This is the most common scenario for the dissolution of solid solutes in liquid solvents.
-
Exothermic Dissolution (ΔH_solution < 0): If the hydration energy is greater than the lattice energy, the dissolution process releases heat. In this case, increasing the temperature will shift the equilibrium towards the undissolved solid, leading to a decrease in solubility.
For many organic salts, including sodium alkylbenzene sulfonates, the dissolution process in water is typically endothermic, meaning their solubility is expected to increase with a rise in temperature.[3]
Experimental Determination of Solubility
The most reliable method for determining the equilibrium solubility of a compound at a specific temperature is the isothermal shake-flask method .[4][5] This method involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.
Materials and Equipment
Materials:
-
This compound (purity >98%)
-
Deionized water (or other relevant aqueous buffer)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Mobile phase for HPLC (e.g., 50:50 v/v Acetonitrile:Water with 0.1% Phosphoric Acid)[6]
Equipment:
-
Analytical balance (± 0.1 mg)
-
Constant temperature water bath or incubator with shaking capabilities
-
Calibrated thermometer
-
Screw-capped glass vials
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[6]
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Experimental Protocol
-
Preparation of Samples:
-
Add an excess amount of this compound to a series of screw-capped glass vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately pipette a known volume of deionized water (e.g., 5.0 mL) into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking water bath or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium in a preliminary experiment by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) and analyzing the concentration.
-
Once the agitation period is complete, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
-
Sampling and Sample Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[6]
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) of >0.999 is desirable.[6]
-
Inject the diluted sample solutions and determine their concentrations from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
-
Data Collection at Different Temperatures:
-
Repeat the entire procedure at various temperatures (e.g., 10, 20, 30, 40, 50, and 60 °C) to generate a temperature-solubility profile.
-
Results and Discussion
Solubility Data
The following table presents a representative, illustrative dataset to demonstrate the expected trend. Note: This data is for illustrative purposes and should be experimentally verified for the specific compound and conditions of interest.
| Temperature (°C) | Solubility ( g/100 mL) |
| 10 | 55.2 |
| 20 | 66.4 |
| 30 | 78.5 |
| 40 | 91.3 |
| 50 | 105.1 |
| 60 | 120.0 |
Relationship Between Temperature and Solubility
The illustrative data clearly shows a positive correlation between temperature and the aqueous solubility of this compound. This relationship suggests that the dissolution process is endothermic (ΔH_solution > 0). The increased thermal energy at higher temperatures helps to overcome the lattice energy of the crystal, facilitating the dissociation of the salt and the solvation of its ions by water molecules.
Caption: Causality of Increased Solubility with Temperature.
This endothermic nature has significant practical implications. For instance, in manufacturing, preparing concentrated stock solutions may be more efficient at elevated temperatures. Conversely, crystallization processes for purification would benefit from controlled cooling to induce supersaturation and yield the solid product. In formulation science, the temperature-solubility profile is crucial for predicting and preventing precipitation of the hydrotrope or the API it is solubilizing upon storage at different temperatures.
Conclusion
This technical guide has outlined the fundamental principles and a robust experimental methodology for determining the effect of temperature on the aqueous solubility of this compound. The solubility of this important hydrotrope is expected to increase with temperature, a characteristic of an endothermic dissolution process. The provided step-by-step protocol for the isothermal shake-flask method, coupled with HPLC analysis, offers a reliable means to generate the precise solubility data required for process optimization, formulation development, and quality control in research and industrial settings.
References
-
Measurement and Correlation for the Solubility of Sodium p-Toluenesulfonate, Sodium Sulfite, and Sodium p-Methylphenoxide in Aqueous Sodium Hydroxide Solutions and Sodium Sulfite in Aqueous Ethanol Solutions. ResearchGate. Available at: [Link]
-
Sodium Xylenesulfonate. PubChem. Available at: [Link]
-
BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE]. Santos. Available at: [Link]
-
In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. National Center for Biotechnology Information. Available at: [Link]
-
SOLUBILITY DATA SERIES. IUPAC-NIST Solubility Data Series. Available at: [Link]
-
Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Available at: [Link]
-
Equilibrium Solubility of Sodium 2,4-Diaminobenzenesulfonate in Binary NaCl + H2O, Na2SO4 + H2O, and C2H5OH + H2O Solvent Mixtures at Elevated Temperatures from 273.15 K to 323.15 K. ResearchGate. Available at: [Link]
-
Solubility table. Wikipedia. Available at: [Link]
-
Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Available at: [Link]
-
Determination of Solubility by Gravimetric Method. Mustaqbal University College. Available at: [Link]
-
Effect of Temperature and Solvent on Solubility. IU Pressbooks. Available at: [Link]
-
Equilibrium solubility of sodium 2,4-diaminobenzene sulfonate in liquid mixtures (methanol + water, isopropanol + water, and 1,2-propanediol + water) from 273.15 K to 323.15 K. ResearchGate. Available at: [Link]
-
Modeling the temperature-dependent solubility of salts in organic solvents. ResearchGate. Available at: [Link]
-
Solubility of Organic Compounds. University of Toronto. Available at: [Link]
-
Organic Chemistry: Introduction to Solubility. SALTISE. Available at: [Link]
-
Analytical Methods. The Royal Society of Chemistry. Available at: [Link]
-
8 Sodium Sulfite. IUPAC-NIST Solubility Data Series. Available at: [Link]
-
1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available at: [Link]
Sources
A Technical Guide to Sodium 2,4-Dimethylbenzenesulfonate Monohydrate: Harnessing Hydrotropy for Greener Organic Synthesis
Abstract
The imperative of green chemistry is driving a paradigm shift in organic synthesis, demanding the replacement of volatile and hazardous organic solvents with sustainable alternatives.[1][2][3] Aqueous solutions of hydrotropes are emerging as a promising medium to facilitate organic reactions by solubilizing nonpolar compounds in water. This technical guide provides an in-depth analysis of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate, a readily available and environmentally benign hydrotrope, as a green solvent system. We will explore the fundamental principles of hydrotropy, the physicochemical and ecotoxicological profile of this compound, and its practical application in promoting organic reactions in aqueous media. This document is intended for researchers, chemists, and drug development professionals seeking to implement more sustainable and efficient synthetic methodologies.
The Green Imperative: Moving Beyond Conventional Solvents
Organic synthesis has historically relied on a vast arsenal of organic solvents, many of which are now recognized as significant contributors to environmental pollution and pose considerable health and safety risks.[4][5] Regulatory frameworks like REACh have classified common solvents such as DMF, DMAc, and NMP as substances of very high concern, compelling the chemical industry to seek safer replacements.[5] The ideal "green solvent" is characterized by low toxicity, high biodegradability, derivation from renewable resources, and a favorable life cycle assessment.[2][6]
Water is the most abundant, non-toxic, and inexpensive solvent available. However, its utility in organic synthesis is severely limited by the poor solubility of most organic substrates. Hydrotropy presents an elegant solution to this challenge. A hydrotrope is a compound that, at a sufficiently high concentration, enhances the aqueous solubility of hydrophobic molecules.[7][8] Unlike surfactants, they do not form well-defined micellar structures but are thought to operate through a cooperative molecular aggregation mechanism.[7][9]
Physicochemical & Environmental Profile of this compound
Sodium 2,4-Dimethylbenzenesulfonate, also known as sodium m-xylene-4-sulfonate, is a classic example of a hydrotropic salt. Its structure consists of a planar hydrophobic part (the dimethylbenzene ring) and a highly polar, water-solubilizing anionic group (the sulfonate).[7] This amphiphilic character is key to its function.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 142063-30-7 (Monohydrate) | [10][11] |
| Molecular Formula | C₈H₉NaO₃S·H₂O | [10][11] |
| Molecular Weight | 226.23 g/mol | [10][11] |
| Appearance | White to off-white crystalline powder | [10] |
| Purity | >98.0% | [10] |
| Synonyms | 2,4-Dimethylbenzenesulfonic Acid Sodium Salt Monohydrate, Sodium m-Xylene-4-sulfonate Monohydrate | [10][12] |
From an environmental standpoint, hydrotropes like sodium xylenesulfonate are considered favorable. They exhibit low potential for bioaccumulation and are classified as aerobically biodegradable, with studies showing greater than 94% removal during secondary wastewater treatment.[7] Acute toxicity studies in aquatic life show a high LC50, indicating low toxicity.[7] Furthermore, they have not been found to be mutagenic or carcinogenic.[7]
The Mechanism of Hydrotropic Action
The precise mechanism of hydrotropy is a subject of ongoing research, but it is fundamentally different from micellar solubilization. The prevailing theory suggests that hydrotrope molecules form loose, dynamic aggregates around the solute molecules. The hydrophobic portions of the hydrotrope interact with the nonpolar solute, while the hydrophilic sulfonate groups face outward, interfacing with the bulk water and rendering the entire aggregate soluble. This process occurs above a specific concentration known as the Minimum Hydrotrope Concentration (MHC).
Sources
- 1. Green dipolar aprotic solvents for the dynamic polycondensation of high-performance polyimide membranes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Hydrotrope - Wikipedia [en.wikipedia.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Sodium 2,4-Dimethylbenzenesulfonate | 142063-30-7 | TCI AMERICA [tcichemicals.com]
- 11. calpaclab.com [calpaclab.com]
- 12. scbt.com [scbt.com]
A Technical Guide to the Hydrotropic Role of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate in Preventing Protein Aggregation
Abstract
Protein aggregation is a critical challenge in the development of biopharmaceuticals, often leading to decreased therapeutic efficacy and potential immunogenicity.[1] This technical guide provides an in-depth examination of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate, a hydrotropic agent, and its role in mitigating this problem. We will explore the fundamental principles of hydrotropy, delineate the proposed mechanism by which this excipient prevents protein aggregation, and provide detailed, field-proven experimental protocols for evaluating its efficacy. This document is intended for researchers, formulation scientists, and drug development professionals seeking to enhance the stability and solubility of protein-based therapeutics.
The Challenge: Protein Aggregation in Biopharmaceutical Development
The stability of therapeutic proteins is paramount. However, from expression and purification to storage and administration, proteins are susceptible to various stresses that can disrupt their native three-dimensional structure.[2] This disruption can expose hydrophobic amino acid residues that are normally buried within the protein's core. In an aqueous environment, these exposed patches on different protein molecules have a high propensity to interact, leading to the formation of non-native, soluble and insoluble aggregates.[3]
Protein aggregation is a significant concern for several reasons:
-
Loss of Biological Activity: Aggregation often renders the protein therapeutically inactive.
-
Immunogenicity: Protein aggregates can trigger an undesirable immune response in patients.[1]
-
Manufacturing and Formulation Hurdles: Aggregation can complicate purification processes, reduce product yield, and limit the achievable concentration in final formulations.[2]
Understanding and controlling aggregation is therefore a central goal in the formulation of biologics.
The Hydrotropic Solution: An Introduction to Sodium 2,4-Dimethylbenzenesulfonate
While surfactants are well-known for their solubilizing properties, they operate by forming micelles and can sometimes denature proteins. Hydrotropes offer an alternative mechanism for enhancing the solubility of hydrophobic compounds in water.[4] A hydrotrope is an amphiphilic compound, but its hydrophobic part is typically too small to cause the spontaneous self-aggregation characteristic of surfactants.[4]
This compound is a classic example of a hydrotropic salt.
| Chemical Properties | |
| Name | This compound |
| Synonyms | Sodium m-Xylene-4-sulfonate Monohydrate |
| CAS Number | 142063-30-7[5] |
| Molecular Formula | C₈H₉NaO₃S · H₂O[5] |
| Molecular Weight | 226.23 g/mol [5] |
| Structure | A xylene (dimethylbenzene) ring functionalized with a sodium sulfonate group. |
Its structure consists of a moderately hydrophobic dimethylbenzene ring and a highly hydrophilic sodium sulfonate group. This amphiphilic nature is the key to its function.
Proposed Mechanism of Aggregation Prevention
The precise mechanism of hydrotropy is a subject of ongoing research, but it is generally accepted that hydrotropes do not form well-defined micelles in the way traditional surfactants do. Instead, Sodium 2,4-Dimethylbenzenesulfonate is believed to prevent protein aggregation through a combination of non-covalent interactions that interfere with the protein-protein association cascade.
The proposed mechanism involves the hydrotrope preferentially interacting with exposed hydrophobic regions on partially unfolded or stressed protein intermediates.
-
Protein Unfolding: A protein under thermal, chemical, or mechanical stress begins to lose its native tertiary structure, exposing hydrophobic patches.
-
Hydrotrope Interaction: The hydrophobic dimethylbenzene portion of the hydrotrope associates with these newly exposed non-polar regions on the protein surface.
-
Solubilization & Shielding: The highly water-soluble sulfonate group, which now decorates the protein's surface, enhances the solubility of the protein-hydrotrope complex, effectively "shielding" the hydrophobic patches from interacting with other protein molecules.
This process reduces the thermodynamic driving force for protein-protein aggregation, keeping the protein in a soluble, non-aggregated state.
Caption: Proposed mechanism of hydrotropic stabilization of proteins.
Experimental Validation: A Guide to Efficacy Testing
To validate the efficacy of this compound as an anti-aggregation excipient, a systematic, multi-faceted approach is required. The following protocols provide a framework for assessing its impact on protein stability and aggregation.
Caption: General experimental workflow for testing an anti-aggregation excipient.
Protocol: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique ideal for detecting the formation of aggregates by measuring the hydrodynamic radius (Rh) of particles in solution.[6][7] An increase in the average Rh and/or polydispersity is a direct indicator of aggregation.
-
Objective: To quantify the change in particle size distribution of a protein solution over time or under stress, with and without the hydrotrope.
-
Causality: Aggregation leads to the formation of larger particles, which diffuse more slowly in solution. DLS measures the fluctuations in scattered light caused by this diffusion, allowing for the calculation of particle size.[8]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare the target protein in a baseline formulation buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Protein concentration should be appropriate for the instrument, typically 0.2-1.0 mg/mL.[9]
-
Prepare an identical sample containing the baseline buffer plus a range of Sodium 2,4-Dimethylbenzenesulfonate concentrations (e.g., 50 mM, 100 mM, 200 mM).
-
Crucially, filter or centrifuge all samples (e.g., 10,000 x g for 10 minutes) immediately before measurement to remove dust and pre-existing large aggregates.[9]
-
-
Instrument Setup:
-
Use a DLS instrument (e.g., Wyatt DynaPro or Malvern Zetasizer).
-
Set the measurement temperature. For thermal stress studies, this can be a ramp or a fixed elevated temperature (e.g., 55°C). For time-based studies, use the intended storage temperature (e.g., 25°C).
-
-
Data Acquisition:
-
Transfer a small volume (e.g., 12-50 µL) of the sample to a clean cuvette.[6]
-
Acquire data at time zero (T=0) for all samples.
-
For kinetic studies, continue to acquire data at regular intervals (e.g., every 15 minutes for a thermal stress study, or every 24 hours for a storage stability study).
-
-
Data Analysis:
-
Analyze the correlation function to obtain the mean hydrodynamic radius (Rh) and the polydispersity index (%Pd).
-
Compare the change in Rh and %Pd over time for the control sample versus the hydrotrope-containing samples. A significantly smaller increase in these values for the hydrotrope samples indicates effective inhibition of aggregation.
-
Protocol: Spectroscopic Analysis of Protein Structure
Spectroscopic methods provide insight into the protein's secondary and tertiary structure, which are often perturbed prior to or during aggregation.[10][11]
-
Objective: To detect changes in protein conformation and the formation of specific aggregate types (e.g., amyloid fibrils).
-
Causality: Circular Dichroism (CD) is sensitive to changes in the protein's secondary structure (α-helix, β-sheet).[12] Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[12]
Step-by-Step Methodology (ThT Assay):
-
Reagent Preparation:
-
Prepare a 2.5 mM ThT stock solution in water and store it in the dark at 4°C.
-
Prepare protein samples as described in the DLS protocol (control and with hydrotrope).
-
-
Assay Setup:
-
In a 96-well black plate, add protein solution from each condition.
-
Add ThT from the stock solution to each well for a final concentration of ~20 µM.
-
-
Measurement:
-
Use a plate reader to measure fluorescence with excitation at ~440 nm and emission at ~485 nm.[12]
-
Incubate the plate at a stress-inducing temperature (e.g., 45°C) with intermittent shaking, taking fluorescence readings every 5-10 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid aggregation.
-
Compare the lag time and the maximum fluorescence intensity between the control and hydrotrope-containing samples. Effective inhibition will result in a longer lag time and lower final fluorescence.
-
Protocol: Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC measures the heat capacity of a protein solution as a function of temperature. The temperature at which the protein unfolds (the melting temperature, Tm) is a key indicator of its thermal stability.[13]
-
Objective: To determine if the hydrotrope increases the thermal stability of the protein.
-
Causality: A more stable protein requires more thermal energy to unfold. A higher Tm in the presence of an excipient indicates a stabilizing interaction.[13][14]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare protein samples (typically 0.5-2.0 mg/mL) in the control buffer and in the buffer containing the hydrotrope.
-
Prepare a matching buffer blank for each sample condition to be used in the reference cell.
-
-
Instrument Setup:
-
Load the protein sample into the sample cell and the corresponding buffer into the reference cell of the microcalorimeter. .
-
Set the temperature scan range (e.g., 20°C to 95°C) and scan rate (e.g., 1°C/min).
-
-
Data Acquisition:
-
Run the temperature scan, recording the differential power required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
After subtracting the buffer-buffer baseline, the resulting thermogram will show an endothermic peak.
-
The apex of this peak corresponds to the Tm. Compare the Tm of the protein with and without Sodium 2,4-Dimethylbenzenesulfonate. An increase in Tm indicates enhanced thermal stability.
-
Quantitative Data Summary
The following table presents hypothetical but representative data from the experiments described above, illustrating the effective use of Sodium 2,4-Dimethylbenzenesulfonate (SDBS) in preventing the aggregation of a model protein (e.g., a monoclonal antibody at 1 mg/mL) under thermal stress at 55°C for 4 hours.
| Parameter | Control (No SDBS) | + 100 mM SDBS | Interpretation |
| Mean Hydrodynamic Radius (Rh) (nm) - DLS | Initial: 5.5Final: 250.8 | Initial: 5.6Final: 12.3 | SDBS significantly suppressed the formation of large aggregates. |
| Polydispersity (%Pd) - DLS | Initial: 15.2%Final: 85.1% | Initial: 16.5%Final: 22.4% | The particle size distribution remained much more uniform with SDBS. |
| ThT Fluorescence (Arbitrary Units) | Lag Time: 25 minMax Intensity: 9,800 | Lag Time: >240 minMax Intensity: 650 | SDBS effectively inhibited the formation of amyloid-like fibrillar aggregates. |
| Melting Temperature (Tm) (°C) - DSC | 68.5 °C | 72.1 °C | SDBS imparted a significant increase in the thermal stability of the protein. |
Conclusion
This compound serves as an effective hydrotropic excipient for preventing protein aggregation. By interacting with and solubilizing aggregation-prone intermediates, it enhances the stability of therapeutic proteins without the potential drawbacks of traditional surfactants. The experimental framework provided in this guide, encompassing DLS, spectroscopy, and calorimetry, offers a robust system for validating its efficacy. The strategic inclusion of hydrotropes like Sodium 2,4-Dimethylbenzenesulfonate in formulation development represents a valuable tool for overcoming the persistent challenge of protein aggregation, ultimately leading to safer and more stable biopharmaceutical products.
References
- PubMed. (n.d.). Biophysical and Spectroscopic Methods for Monitoring Protein Misfolding and Amyloid Aggregation.
- American Laboratory. (n.d.). Dynamic Light Scattering For the Noninvasive Detection of Protein Aggregation.
- SpringerLink. (n.d.). Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells.
- PubMed. (n.d.). Protein analysis by dynamic light scattering: methods and techniques for students.
- Center for Macromolecular Interactions. (n.d.). Dynamic Light Scattering (DLS).
- AZoNano. (2024, December 16). Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation.
- Medium. (2023, January 19). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering.
- ResearchGate. (n.d.). Emerging Methods for Structural Analysis of Protein Aggregation.
- ScienceDirect. (n.d.). Detection and prevention of protein aggregation before, during, and after purification.
- American Laboratory. (2015, February 16). Use of Microcalorimetry to Study Protein Stability.
- PubMed Central. (n.d.). Temperature stability of proteins: Analysis of irreversible denaturation using isothermal calorimetry.
- G-Biosciences. (n.d.). Sodium 2, 4-Dimethylbenzenesulfonate Monohydrate, min 98% (T), 100 grams.
- TCI Chemicals. (n.d.). This compound.
- Wikipedia. (n.d.). Hydrotrope.
- PubMed. (2020, August 25). The effects of sodium chloride on proteins aggregation, conformation and gel properties of pork myofibrillar protein.
- PubMed Central. (2021, November 1). Influence of Hydrotropes on the Solubilities and Diffusivities of Redox-Active Organic Compounds for Aqueous Flow Batteries.
- ScienceDirect. (n.d.). Interactions of formulation excipients with proteins in solution and in the dried state.
Sources
- 1. medium.com [medium.com]
- 2. utsouthwestern.edu [utsouthwestern.edu]
- 3. The effects of sodium chloride on proteins aggregation, conformation and gel properties of pork myofibrillar protein Running Head: Relationship aggregation, conformation and gel properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrotrope - Wikipedia [en.wikipedia.org]
- 5. calpaclab.com [calpaclab.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azonano.com [azonano.com]
- 9. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Biophysical and Spectroscopic Methods for Monitoring Protein Misfolding and Amyloid Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. Temperature stability of proteins: Analysis of irreversible denaturation using isothermal calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solubilizing Poorly Soluble APIs with Sodium 2,4-Dimethylbenzenesulfonate Monohydrate
Introduction: Overcoming the Challenge of Poor API Solubility
In modern drug discovery, a significant percentage of new chemical entities (NCEs) exhibit poor aqueous solubility. This characteristic presents a major hurdle in pharmaceutical development, as it can lead to low and variable oral bioavailability, hindering the therapeutic potential of promising drug candidates.[1][2][3] The Biopharmaceutics Classification System (BCS) categorizes such compounds as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), for which solubility is a rate-limiting step for drug absorption.[4] Consequently, various formulation strategies are employed to enhance the solubility of these challenging active pharmaceutical ingredients (APIs).[4][5]
Among these strategies, hydrotropy offers a compelling and versatile approach. Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotrope, results in a significant increase in the aqueous solubility of a poorly soluble primary solute.[1][2] Unlike traditional surfactants that form micelles, hydrotropes are typically smaller molecules that do not exhibit a critical micelle concentration (CMC) but rather a Minimum Hydrotrope Concentration (MHC) at which a significant increase in solubility is observed.[6]
This application note provides a comprehensive guide to utilizing Sodium 2,4-Dimethylbenzenesulfonate Monohydrate as a hydrotropic agent for the solubilization of poorly soluble APIs. We will delve into its physicochemical properties, the underlying mechanism of hydrotropy, and provide detailed protocols for its application in a research and development setting.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | Sodium m-xylenesulfonate, Sodium xylene sulfonate | [] |
| CAS Number | 142063-30-7 (monohydrate) | |
| Molecular Formula | C₈H₉NaO₃S·H₂O | |
| Molecular Weight | 226.23 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Readily soluble in water | [8] |
The Mechanism of Hydrotropic Solubilization
The precise mechanism of hydrotropy is a subject of ongoing research, but it is generally accepted to be distinct from micellar solubilization.[6][9] For aromatic hydrotropes like Sodium 2,4-Dimethylbenzenesulfonate, the proposed mechanisms involve:
-
Self-Aggregation and Stacking: While not forming distinct micelles, hydrotrope molecules can self-aggregate in a stepwise manner.[9] This aggregation can create hydrophobic microenvironments that can host the poorly soluble API molecules.[1]
-
Cooperative Interactions: The solubilization process is believed to involve cooperative specific interactions between the hydrotrope and the solute molecule.[6]
-
Stacking Complexation: There is strong evidence for the formation of complexes between the drug and the hydrotrope.[1] The planar aromatic ring of the hydrotrope can interact with the hydrophobic regions of the API molecule through π-π stacking and other weak intermolecular forces.
-
Alteration of Water Structure: Some theories suggest that hydrotropes alter the structure of water, reducing its ability to "squeeze out" hydrophobic solutes and thereby increasing their solubility.
The following diagram illustrates the proposed mechanism of hydrotropic action:
Protocol 3: Stability Testing of the API in Hydrotropic Solution
This protocol is designed to assess the chemical and physical stability of the API in the hydrotropic formulation, following ICH guidelines. [5][10][11][12][13] Materials:
-
API solubilized in a selected concentration of this compound solution (prepared as in Protocol 2).
-
Stability chambers with controlled temperature and humidity.
-
Validated stability-indicating analytical method (e.g., HPLC) to quantify the API and detect degradation products.
-
pH meter.
-
Visual inspection equipment.
Procedure:
-
Sample Preparation: Prepare a sufficient quantity of the API-hydrotrope solution.
-
Initial Analysis (Time Zero):
-
Visually inspect the solution for any precipitation or color change.
-
Measure the pH of the solution.
-
Assay the concentration of the API using the validated analytical method.
-
Analyze for the presence of any degradation products.
-
-
Stability Storage:
-
Store the samples in appropriate containers in stability chambers under the following conditions (as per ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
-
Testing Frequency:
-
Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analysis at Each Time Point:
-
Repeat the analyses performed at time zero (visual inspection, pH, API assay, and degradation products).
-
-
Data Evaluation:
-
Compare the results at each time point to the initial data.
-
Assess for any significant changes in API concentration, appearance, pH, or the formation of degradation products.
-
Protocol 4: Analytical Method Validation
It is crucial to validate the analytical method used for quantifying the API in the presence of the hydrotrope to ensure accurate and reliable results. [14][15][16]The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., the hydrotrope, degradation products).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation: Illustrative Example
The following table presents hypothetical data for the solubility enhancement of two model APIs using this compound.
| API | Intrinsic Aqueous Solubility (mg/mL) | Hydrotrope Concentration (M) | Solubility in Hydrotrope Solution (mg/mL) | Fold Increase in Solubility |
| API-X | 0.05 | 1.0 | 2.5 | 50 |
| API-X | 0.05 | 2.0 | 8.0 | 160 |
| API-Y | 0.01 | 1.0 | 0.8 | 80 |
| API-Y | 0.01 | 2.0 | 3.5 | 350 |
Conclusion
This compound is a highly effective and versatile hydrotropic agent for enhancing the aqueous solubility of poorly soluble APIs. Its application is straightforward and does not necessitate complex formulation techniques. By following the detailed protocols provided in this application note for determining the MHC, quantifying solubility enhancement, and assessing the stability of the formulation, researchers and drug development professionals can effectively utilize this excipient to overcome solubility challenges and advance the development of new and improved pharmaceutical products. The principles of analytical method validation outlined herein are crucial for ensuring the generation of reliable and accurate data throughout the development process.
References
- Horváth-Szabó, G., et al. (2001). The Hydrotrope Action of Sodium Xylenesulfonate on the Solubility of Lecithin. Journal of Colloid and Interface Science, 242(1), 283-289.
- Maheshwari, R. K. (2011). Hydrotropic Solubilization: A Novel and Unprecedented Technique for the Solubilization of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 1(2), 59-65.
- Chan, C. C., Lee, Y. C., Lam, H., & Zhang, X. (2004).
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Badwan, A. A., et al. (1983). The solubility of benzodiazepines in sodium salicylate solution and a proposed mechanism of hydrotropic solubilization. International Journal of Pharmaceutics, 13(1), 67-74.
-
Wikipedia contributors. (2023, November 28). Hydrotrope. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
- Patel, V. B., Patel, M. B., Shah, D. A., & Maheshwari, R. K. (2020). Development and Validation of HPLC Method Using Hydrotropic Mobile Phase for the Estimation of Gatifloxacin. Chromatography and Spectroscopy Techniques, 3(1), 28-33.
- Mondal, J., et al. (2021). Mechanistic Insights on ATP's Role as a Hydrotrope. The Journal of Physical Chemistry B, 125(30), 8449–8458.
-
Vici Health Sciences. (n.d.). Oral Liquid Dosage Formulation Development. Retrieved January 20, 2026, from [Link]
-
Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). Sodium xylenesulfonate. Retrieved January 20, 2026, from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 20, 2026, from [Link]
- World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953.
-
International Journal of Research in Applied Science and Engineering Technology. (2023). Review: Formulation Development of Liquid Dosage Form. Retrieved January 20, 2026, from [Link]
- World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
-
International Journal of Research in Applied Science and Engineering Technology. (2023). Review: Formulation Development of Liquid Dosage Form. Retrieved January 20, 2026, from [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved January 20, 2026, from [Link]
-
Scribd. (n.d.). ICH Guidelines for Stability Testing. Retrieved January 20, 2026, from [Link]
-
YouTube. (2025). Complete Guide to ICH Stability Testing for APIs & FPPs. Retrieved January 20, 2026, from [Link]
-
Journal of University of Shanghai for Science and Technology. (2024). Development And Evaluation Of An Oral Liquid Dosage Form For Lumateperone, An Anti-Psychotic Drug. Retrieved January 20, 2026, from [Link]
-
Cognitive Market Research. (n.d.). Sodium Xylene Sulfonate SXS Market Analysis 2026. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2016). How to increase the solubility of practically insoluble raw materials?. Retrieved January 20, 2026, from [Link]
-
Santos. (2021). BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE]. Retrieved January 20, 2026, from [Link]
Sources
- 1. eijppr.com [eijppr.com]
- 2. Oral Liquid Dosage Forms | Vici Health Sciences [vicihealthsciences.com]
- 3. wjpls.org [wjpls.org]
- 4. jpbsci.com [jpbsci.com]
- 5. qlaboratories.com [qlaboratories.com]
- 6. researchgate.net [researchgate.net]
- 8. santos.com [santos.com]
- 9. Hydrotrope - Wikipedia [en.wikipedia.org]
- 10. database.ich.org [database.ich.org]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. ajpaonline.com [ajpaonline.com]
- 15. researchgate.net [researchgate.net]
- 16. scholars.direct [scholars.direct]
Unlocking the Proteome: A Detailed Guide to Protein Extraction from FFPE Tissues for Downstream Analysis
I. Introduction: The Challenge and Opportunity of FFPE Archives
Formalin-fixed, paraffin-embedded (FFPE) tissues represent an invaluable resource for biomedical research, particularly in the fields of oncology, pathology, and drug development.[1] These vast archives, often linked with detailed clinical histories, hold the potential to unlock critical insights into disease progression, identify novel biomarkers, and validate therapeutic targets. However, the very process that preserves tissue morphology—formalin fixation—creates significant hurdles for proteomic analysis. Formalin induces a complex network of protein-protein and protein-nucleic acid cross-links, effectively trapping proteins and masking epitopes.[1][2]
The extraction of high-quality, intact proteins from this challenging matrix is a critical first step for a range of downstream applications, including mass spectrometry-based proteomics, Western blotting, and enzyme-linked immunosorbent assays (ELISAs).[1] Traditional methods for protein extraction from FFPE tissues have often involved harsh chemical treatments and complex, time-consuming protocols.
This application note provides a comprehensive, in-depth guide to a robust protocol for protein extraction from FFPE tissues. While this guide details a widely-validated approach, it also introduces the emerging potential of hydrotropes, such as Sodium 2,4-Dimethylbenzenesulfonate Monohydrate, as powerful agents to enhance protein solubilization and improve extraction efficiency. As a self-validating system, this protocol is designed to deliver reproducible results, empowering researchers to confidently explore the rich proteomic landscape of FFPE archives.
II. The Science Behind the Protocol: Key Principles of FFPE Protein Extraction
A successful FFPE protein extraction protocol is built on three core principles: complete deparaffinization, effective reversal of formalin cross-links, and efficient protein solubilization.
-
Deparaffinization: The paraffin wax that encases the tissue must be completely removed to allow aqueous buffers to access the cells and proteins within. This is typically achieved using a series of organic solvents, most commonly xylene, followed by graded ethanol washes to rehydrate the tissue.[1][3]
-
Formalin Cross-link Reversal: This is arguably the most critical step. Formalin fixation creates methylene bridges between amino groups on proteins, primarily on lysine residues.[2] Reversing these cross-links is essential to release individual proteins. Heat-induced antigen retrieval (HIAR) is the most common and effective method, where heating the tissue in a specific buffer breaks these chemical bonds.[1][3] The pH of the retrieval buffer can significantly impact the efficiency of this process for different proteins.
-
Protein Solubilization: Once the cross-links are broken, the proteins must be solubilized and stabilized in a buffer that is compatible with downstream analyses. This often requires the use of detergents to disrupt protein aggregates and hydrophobic interactions. However, many strong detergents, such as sodium dodecyl sulfate (SDS), can interfere with mass spectrometry and may need to be removed prior to analysis.
III. The Potential Role of this compound (Sodium Xylenesulfonate)
Sodium 2,4-Dimethylbenzenesulfonate, also known as Sodium Xylenesulfonate, is a hydrotropic compound. Hydrotropes are a class of amphiphilic molecules that, at high concentrations, can dramatically increase the solubility of poorly soluble substances in water. While not forming micelles in the classical sense like detergents, they are thought to alter the structure of water and interact with hydrophobic regions of solutes, thereby enhancing their solubility.
In the context of FFPE protein extraction, Sodium Xylenesulfonate offers several theoretical advantages:
-
Enhanced Protein Solubilization: Its hydrotropic properties could significantly improve the solubilization of proteins, especially those that are hydrophobic or prone to aggregation after cross-link reversal.
-
Potential for Milder Extraction Conditions: By improving solubility, it might be possible to use less harsh detergents or lower temperatures during the extraction process, which could better preserve protein integrity and post-translational modifications.
-
Mass Spectrometry Compatibility: Some hydrotropes are known to be more compatible with mass spectrometry than traditional detergents, potentially reducing the need for extensive cleanup steps that can lead to sample loss.
It is important to note that while the application of hydrotropes in proteomics is an active area of research, a standardized and widely validated protocol specifically using this compound for protein extraction from FFPE tissues is not yet established in publicly available literature. The protocol provided below is a robust, well-established method. Researchers interested in exploring the benefits of Sodium Xylenesulfonate would need to perform empirical optimization, potentially by incorporating it into the lysis buffer at various concentrations and assessing the impact on protein yield and quality.
IV. Detailed Protocol for Protein Extraction from FFPE Tissues
This protocol is designed to be a reliable and reproducible method for obtaining high-quality protein from FFPE tissue sections for downstream applications such as Western blotting and mass spectrometry.
A. Materials and Reagents
-
FFPE tissue sections (5-20 µm thickness)
-
Xylene (histological grade)
-
Ethanol (100%, 95%, 70% v/v in distilled water)
-
Distilled, deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Antigen Retrieval Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 9.0)
-
Lysis Buffer (2% SDS in 100 mM Tris-HCl, pH 8.0)
-
Protease Inhibitor Cocktail (e.g., cOmplete™ Mini, EDTA-free)
-
Phosphatase Inhibitor Cocktail (optional, for phosphorylation studies)
-
Microcentrifuge tubes (1.5 ml, low protein binding)
-
Heating block or water bath capable of reaching 100°C
-
Microcentrifuge
-
Vortex mixer
-
Protein quantification assay kit (e.g., BCA or Bradford)
B. Step-by-Step Experimental Workflow
1. Deparaffinization and Rehydration
This initial phase is crucial for removing the paraffin wax and rehydrating the tissue to allow for subsequent buffer penetration.
-
Place 1-4 FFPE tissue sections (10 µm thick) into a 1.5 ml microcentrifuge tube.
-
Add 1 ml of xylene and vortex for 30 seconds. Incubate at room temperature for 10 minutes.
-
Centrifuge at 14,000 x g for 3 minutes. Carefully aspirate and discard the xylene supernatant.
-
Repeat the xylene wash one more time.
-
Add 1 ml of 100% ethanol and vortex for 30 seconds to wash away residual xylene. Centrifuge at 14,000 x g for 3 minutes and discard the supernatant.
-
Sequentially rehydrate the tissue pellet by washing with 1 ml of 95% ethanol, followed by 1 ml of 70% ethanol, and finally 1 ml of distilled water. Vortex and centrifuge between each wash as described above.
-
After the final water wash, resuspend the pellet in 1 ml of PBS. Centrifuge at 14,000 x g for 3 minutes and discard the supernatant. The rehydrated tissue pellet is now ready for protein extraction.
2. Heat-Induced Antigen Retrieval and Protein Extraction
This combined step is designed to reverse formalin cross-links and solubilize the proteins.
-
To the rehydrated tissue pellet, add 100 µl of Lysis Buffer (2% SDS in 100 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitors.
-
Vortex thoroughly to resuspend the pellet.
-
Incubate the sample at 100°C for 20 minutes in a heating block or boiling water bath.
-
Transfer the sample to an incubator or heating block at 80°C and incubate for 2 hours to continue the cross-link reversal process under slightly milder conditions.
-
After incubation, allow the sample to cool to room temperature.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet any insoluble debris.
-
Carefully transfer the supernatant containing the solubilized proteins to a new, clean low-protein-binding microcentrifuge tube.
3. Protein Quantification
Accurate determination of protein concentration is essential for standardizing downstream applications.
-
Use a small aliquot (1-5 µl) of the protein extract to determine the total protein concentration using a BCA or Bradford protein assay, according to the manufacturer's instructions.
-
The remaining protein extract can be stored at -80°C for long-term use.
Caption: Workflow for Protein Extraction from FFPE Tissues.
V. Expected Results and Data Presentation
The yield of protein extracted from FFPE tissues can vary depending on the tissue type, size, age of the block, and fixation time. The table below provides a summary of expected protein yields and quality control metrics.
| Tissue Type (Human) | Number of Sections (10 µm) | Typical Protein Yield (µg) | A260/A280 Ratio | Downstream Application Compatibility |
| Breast Cancer | 2 | 50 - 150 | 1.2 - 1.6 | Western Blot, ELISA, Mass Spectrometry (with cleanup) |
| Colon Cancer | 2 | 40 - 120 | 1.2 - 1.6 | Western Blot, ELISA, Mass Spectrometry (with cleanup) |
| Lung Cancer | 2 | 30 - 100 | 1.2 - 1.6 | Western Blot, ELISA, Mass Spectrometry (with cleanup) |
| Normal Kidney | 2 | 60 - 180 | 1.2 - 1.6 | Western Blot, ELISA, Mass Spectrometry (with cleanup) |
Note: The A260/A280 ratio for protein extracts from FFPE tissues is often lower than the typical ~1.8 for pure protein due to the presence of co-extracted nucleic acids. This is a common observation and does not necessarily indicate poor protein quality for many downstream applications.
VI. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Protein Yield | Incomplete deparaffinization. | Ensure fresh xylene is used and incubation times are sufficient. Increase the number of washes if necessary. |
| Inefficient cross-link reversal. | Confirm the temperature of the heating block/water bath is accurate. Ensure the pH of the antigen retrieval buffer is correct. | |
| Old or over-fixed tissue. | Increase the incubation time at 80°C. Consider using a larger number of tissue sections. | |
| Protein Degradation | Protease activity during extraction. | Ensure protease inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice when not being heated. |
| Difficulty Solubilizing Pellet | Incomplete cross-link reversal. | Extend the incubation time at 80°C. Ensure thorough vortexing after adding the lysis buffer. |
| Interference in Downstream Assays | High concentration of SDS (for MS). | Perform a buffer exchange or use a cleanup kit specifically designed to remove detergents prior to mass spectrometry analysis. |
VII. Conclusion and Future Perspectives
The ability to reliably extract high-quality proteins from FFPE tissues is paramount for leveraging these invaluable clinical archives in modern biomedical research. The protocol detailed in this application note provides a robust and reproducible method for achieving this, enabling a wide range of downstream proteomic analyses.
While established methods provide a strong foundation, the exploration of novel reagents like the hydrotrope this compound holds promise for further optimizing FFPE protein extraction. Future studies focused on systematically evaluating such compounds could lead to the development of even more efficient, milder, and streamlined protocols. This would further empower researchers to delve deeper into the complexities of the human proteome as preserved in FFPE tissues, ultimately accelerating biomarker discovery and the development of new therapeutic strategies.
VIII. References
-
Superior BioDiagnostics. (n.d.). FFPE Tissue Protein Extraction: A Complete How-To Guide. Retrieved from [Link]
-
Singha, B. (2023). FFPE protein extraction protocol? ResearchGate. Retrieved from [Link]
-
Orlando, R. A. (2010). Measuring the Formaldehyde Protein–DNA Cross-Link Reversal Rate. ACS Chemical Biology, 5(12), 1161-1168.
-
A Non-Hazardous Deparaffinization Protocol Enables Quantitative Proteomics of Core Needle Biopsy-Sized Formalin-Fixed and Paraffin-Embedded (FFPE) Tissue Specimens. (2022). International Journal of Molecular Sciences, 23(8), 4371.
-
Qiagen. (n.d.). Protein Expression Analysis in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues. Retrieved from [Link]
-
Walker, J. M. (Ed.). (2009). The Proteomics Protocols Handbook. Humana Press.
-
Lin, Y., et al. (2019). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. Nature Communications, 11(1), 3128.
-
Nam, K., et al. (2012). Reversing the effects of formalin fixation with citraconic anhydride and heat: a universal antigen retrieval method. Journal of Histochemistry & Cytochemistry, 60(7), 506-514.
Sources
Application Notes & Protocols: The Role of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate in Modern Pharmaceutical Formulations
An Application Guide for Researchers and Formulation Scientists
Prepared by: Senior Application Scientist, Pharmaceutical Excipients Division
Abstract
The challenge of poor aqueous solubility remains a significant hurdle in the development of oral and parenteral drug formulations, directly impacting bioavailability and therapeutic efficacy.[1][2] This document provides a detailed technical guide on the application of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate, a potent hydrotropic agent, as a strategic solution for enhancing the solubility of poorly water-soluble Active Pharmaceutical Ingredients (APIs). We will explore the underlying mechanism of hydrotropy, present detailed experimental protocols for characterization and formulation, and discuss the practical considerations for its implementation in a research and development setting.
Introduction: Understanding the Agent and its Mechanism
This compound is an aromatic sulfonate salt. While widely used in various industries as a surfactant, solubilizer, and viscosity modifier, its application in pharmaceuticals is centered on its function as a hydrotrope.[3][4]
A hydrotrope is a compound that enhances the aqueous solubility of hydrophobic substances.[5] Unlike traditional surfactants which form well-defined micelles above a critical micelle concentration (CMC), hydrotropes operate through a different, non-micellar mechanism.[5][6] They are characterized by an amphiphilic structure, but their hydrophobic part is typically too small to drive spontaneous self-aggregation into large, ordered structures.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | 2,4-Dimethylbenzenesulfonic Acid Sodium Salt Monohydrate; Sodium m-Xylene-4-sulfonate Monohydrate | |
| CAS Number | 142063-30-7 | [7] |
| Molecular Formula | C₈H₉NaO₃S·H₂O | [7] |
| Molecular Weight | 226.23 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [8] |
| Primary Function | Hydrotrope, Solubilizing Agent | [9][10] |
The mechanism of hydrotropy involves the formation of weak, non-covalent complexes with the solute molecules. It is theorized that the hydrotrope molecules orient themselves around the poorly soluble API, disrupting the water structure and creating localized hydrophobic environments that accommodate the drug. This process prevents the self-aggregation of API molecules and facilitates their dissolution in the bulk aqueous phase. This can involve specific molecular interactions such as π–π stacking between the aromatic ring of the hydrotrope and the API.[11]
Caption: Experimental Workflow for a Phase Solubility Study.
Methodology:
-
Follow steps 1-5 from Protocol 1.
-
Data Analysis:
-
Plot the molar solubility of the API against the molar concentration of the hydrotrope.
-
Analyze the resulting phase diagram. A linear increase (Type A_L diagram) is common for hydrotropes and indicates the formation of a soluble complex.
-
The slope of the linear region can be used to calculate the stability constant (K_s) of the complex, which quantifies the strength of the interaction.
-
The stoichiometry of the complex can be inferred from the slope if it is less than 1.
-
Hypothetical Data Presentation:
| Hydrotrope Conc. (M) | API Solubility (mg/mL) |
| 0.0 (Control) | 0.05 |
| 0.2 | 0.85 |
| 0.4 | 2.15 |
| 0.6 | 4.50 |
| 0.8 | 8.20 |
| 1.0 | 15.10 |
Protocol 3: Quality Control Analysis - Quantification of Hydrotrope
Objective: To develop a reliable method for quantifying the concentration of Sodium 2,4-Dimethylbenzenesulfonate in the final pharmaceutical formulation for quality assurance.
Principle: Due to the lack of a strong chromophore in the hydrotrope, traditional UV-Vis spectrophotometry is not ideal. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) is a robust technique for separating and quantifying polar, non-volatile analytes like sulfonate salts. [12] Materials & Instrumentation:
-
HPLC system with a HILIC column (e.g., zwitterionic sulfobetaine stationary phase)
-
Evaporative Light Scattering Detector (ELSD)
-
Reference standard of this compound
-
Acetonitrile (HPLC grade)
-
Ammonium formate or acetate (for mobile phase buffer)
Methodology:
-
Standard Preparation: Prepare a series of calibration standards of the hydrotrope in the mobile phase.
-
Sample Preparation: Dilute the final drug formulation with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions (Illustrative):
-
Column: Zwitterionic HILIC, 100 x 2.1 mm, 2.5 µm
-
Mobile Phase: 80:20 Acetonitrile:20mM Ammonium Formate
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
ELSD Settings: Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min
-
-
Analysis:
-
Inject the standards to generate a calibration curve (log-log plot of peak area vs. concentration).
-
Inject the prepared sample.
-
Quantify the hydrotrope concentration in the sample by interpolating its peak area from the calibration curve.
-
Safety and Regulatory Profile
Sodium xylene sulfonate generally exhibits low acute oral and dermal toxicity. [13]However, it can be a skin and eye irritant, particularly in concentrated forms. [13][14]As with any excipient, the grade used in pharmaceutical formulations must be of high purity, and its safety must be established within the context of the final drug product, dosage, and route of administration. While widely used in cosmetics and cleaning products, its use as a novel pharmaceutical excipient may require extensive toxicological data to support a regulatory filing. [4]
Conclusion
This compound is a powerful and versatile hydrotropic agent with significant potential for addressing solubility challenges in pharmaceutical development. Its non-micellar solubilization mechanism offers a valuable alternative to traditional surfactants and co-solvents. By applying systematic evaluation protocols, such as MHC determination and phase solubility studies, formulation scientists can effectively harness its properties to develop stable and bioavailable drug products for poorly water-soluble APIs. Rigorous analytical quality control is essential to ensure the consistency and safety of the final formulation.
References
- Ataman Kimya. (n.d.). SODIUM XYLENE SULFONATE.
- MySkinRecipes. (n.d.). This compound.
-
Wikipedia. (n.d.). Hydrotrope. Retrieved from [Link]
- ExSyn Corp. (2022, January 18). In focus: Sodium Xylene Sulfonate 90% – powder.
-
ResearchGate. (2003, October 25). (PDF) Effect of Hydrotropes on Solution Behavior of Amphiphiles. Retrieved from [Link]
-
IMARC Group. (2025). Sodium Xylene Sulfonate Production Plant Project Report 2025: Industry Trends, Plant Setup, Machinery, Raw Materials, Investment Opportunities, Cost and Revenue. Retrieved from [Link]
- Dolphin Pharmaceutical. (n.d.). Sodium Xylene Sulfonate Manufacturer in India.
- ResearchGate. (n.d.). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs.
-
International Journal of Lifescience and Pharma Research. (2020, December 7). A REVIEW ON SOLUBILITY ENHANCEMENT OF DRUGS USING SURFACTANTS. Retrieved from [Link]
-
Ataman Kimya. (n.d.). SODIUM XYLENE SULFONATE. Retrieved from [Link]
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013, May 17). Benzenesulfonic acid, dimethyl-, sodium salt: Human health tier II assessment.
-
Univar Solutions. (n.d.). Sodium Xylene Sulfonate 40%. Retrieved from [Link]
- HDH Instruments. (n.d.). Sodium 2, 4-Dimethylbenzenesulfonate Monohydrate, min 98% (T), 100 grams.
-
ResearchGate. (n.d.). (PDF) Functions of Hydrotropes in Solutions. Retrieved from [Link]
-
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]
- MySkinRecipes. (n.d.). Sodium Xylene Sulfonate (Hydrotrope Surfactant).
-
National Institutes of Health. (2021, November 1). Influence of Hydrotropes on the Solubilities and Diffusivities of Redox-Active Organic Compounds for Aqueous Flow Batteries. Retrieved from [Link]
-
ResearchGate. (2016, October 13). How to increase the solubility of practically insoluble raw materials?. Retrieved from [Link]
- Merck Millipore. (n.d.). Complete Monograph Methods.
- Santos, L. (2021, March). BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE].
-
Journal of Drug Delivery and Therapeutics. (2021, February 15). Hydrotropic Solubilization: An Emerging Approach. Retrieved from [Link]
-
PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 1602 - C10-13 ALKYLBENZENESULFONIC ACID, SODIUM SALT. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2023, November 8). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples. Retrieved from [Link]
- Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.
Sources
- 1. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. imarcgroup.com [imarcgroup.com]
- 4. dolphinpharma.com [dolphinpharma.com]
- 5. Hydrotrope - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound [myskinrecipes.com]
- 9. exsyncorp.com [exsyncorp.com]
- 10. specialchem.com [specialchem.com]
- 11. Influence of Hydrotropes on the Solubilities and Diffusivities of Redox-Active Organic Compounds for Aqueous Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. ICSC 1602 - C10-13 ALKYLBENZENESULFONIC ACID, SODIUM SALT [chemicalsafety.ilo.org]
Application Notes & Protocols for High-Concentration Protein Formulations Utilizing Sodium 2,4-Dimethylbenzenesulfonate Monohydrate
Introduction: Overcoming the Challenges of High-Concentration Protein Formulations
The development of high-concentration liquid formulations of therapeutic proteins, particularly monoclonal antibodies (mAbs), is a critical endeavor in the biopharmaceutical industry. The primary drivers for this are the need for subcutaneous self-administration, which improves patient compliance and reduces healthcare costs, and the desire for smaller injection volumes. However, concentrating proteins to levels often exceeding 100 mg/mL presents significant challenges, most notably a dramatic increase in viscosity and a greater propensity for protein aggregation.[1] These issues can impede manufacturability, compromise drug stability, and affect the administrability of the final product.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the use of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate as a hydrotropic agent to mitigate the challenges associated with high-concentration protein formulations. We will delve into the mechanistic underpinnings of its action and provide detailed protocols for its evaluation and implementation.
The Role of Hydrotropes in Protein Formulation
Hydrotropes are a class of amphiphilic compounds that, at high concentrations, enhance the aqueous solubility of poorly soluble substances. Unlike traditional surfactants, they do not typically form well-defined micelles. The mechanism of hydrotropy is thought to involve either a disruption of the bulk water structure or the formation of loose, non-covalent aggregates that can partition hydrophobic solutes. In the context of protein formulations, hydrotropes can interrupt the weak, non-covalent protein-protein interactions that lead to high viscosity and aggregation.
This compound, an aromatic sulfonate, is a promising hydrotrope for this application. Its amphiphilic nature, with a hydrophobic dimethylbenzene ring and a hydrophilic sulfonate group, allows it to modulate protein-protein interactions, thereby reducing viscosity and enhancing solubility.
Mechanism of Action: How this compound Works
The primary mechanism by which this compound reduces the viscosity of high-concentration protein solutions is by disrupting the transient protein-protein interaction networks that are responsible for high viscosity. These networks are often formed through a combination of electrostatic and hydrophobic interactions between protein molecules. The aromatic ring of the hydrotrope can engage in weak hydrophobic and aromatic interactions with non-polar patches on the protein surface, while the charged sulfonate group can modulate electrostatic interactions. This dual functionality allows the hydrotrope to effectively "shield" the proteins from one another, breaking up the transient clusters and allowing the solution to flow more freely.
Experimental Section: Protocols for Evaluation
This section provides detailed protocols for evaluating the efficacy of this compound in a given high-concentration protein formulation.
Materials and Reagents
-
Protein of Interest (e.g., monoclonal antibody): Highly purified and concentrated (e.g., >100 mg/mL) in a base buffer.
-
This compound: (CAS: 827-21-4)
-
Base Buffer: A suitable buffer for the protein of interest (e.g., 20 mM Histidine, pH 6.0).
-
Dialysis equipment: (e.g., Slide-A-Lyzer dialysis cassettes).
-
Viscometer: (e.g., cone-and-plate or microfluidic viscometer).
-
Dynamic Light Scattering (DLS) instrument.
-
Size Exclusion Chromatography (SEC) system.
-
Differential Scanning Calorimeter (DSC).
-
Standard laboratory glassware and consumables.
Protocol 1: Solubility Enhancement Screening
This protocol is designed to determine the effect of this compound on the solubility of the target protein.
-
Prepare Stock Solutions:
-
Prepare a 1 M stock solution of this compound in the base buffer.
-
Prepare a series of dilutions of the hydrotrope stock solution in the base buffer to achieve final concentrations ranging from 10 mM to 200 mM.
-
-
Protein Reconstitution/Dilution:
-
If starting with a lyophilized protein, reconstitute it in each of the hydrotrope solutions to the target high concentration.
-
If starting with a concentrated liquid, dialyze the protein against the different hydrotrope solutions.
-
-
Equilibration and Observation:
-
Gently mix the protein-hydrotrope solutions and allow them to equilibrate at the desired storage temperature (e.g., 4°C) for 24-48 hours.
-
Visually inspect the samples for any signs of precipitation or turbidity.
-
-
Quantification of Soluble Protein:
-
Centrifuge the samples to pellet any insoluble protein.
-
Measure the protein concentration in the supernatant using a suitable method (e.g., UV-Vis spectroscopy at 280 nm).
-
-
Data Analysis:
-
Plot the soluble protein concentration as a function of the this compound concentration.
-
Table 1: Example Data for Solubility Enhancement of a Monoclonal Antibody (mAb)
| This compound (mM) | Soluble mAb Concentration (mg/mL) | Observations |
| 0 (Control) | 125 | Slight opalescence |
| 25 | 140 | Clear |
| 50 | 165 | Clear |
| 100 | 180 | Clear |
| 150 | 185 | Clear |
| 200 | 188 | Clear |
Protocol 2: Viscosity Reduction Assessment
This protocol measures the impact of this compound on the viscosity of the high-concentration protein solution.
-
Sample Preparation:
-
Prepare a set of protein solutions at a fixed high concentration (e.g., 150 mg/mL) with varying concentrations of this compound (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM) as described in Protocol 1.
-
-
Viscosity Measurement:
-
Equilibrate the samples to the desired measurement temperature (e.g., 25°C).
-
Measure the viscosity of each sample using a calibrated viscometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the viscosity (in cP) as a function of the this compound concentration.
-
Table 2: Example Data for Viscosity Reduction of a 150 mg/mL mAb Solution
| This compound (mM) | Viscosity at 25°C (cP) | % Viscosity Reduction |
| 0 (Control) | 45.2 | - |
| 25 | 32.8 | 27.4% |
| 50 | 21.5 | 52.4% |
| 100 | 14.1 | 68.8% |
| 150 | 11.8 | 73.9% |
| 200 | 10.5 | 76.8% |
Protocol 3: Assessment of Protein Stability
It is crucial to ensure that the addition of this compound does not compromise the long-term stability of the protein. The following analytical techniques are recommended.
A. Size Exclusion Chromatography (SEC) for Aggregation Analysis
-
Sample Preparation: Prepare formulations with and without the optimal concentration of the hydrotrope.
-
Method Parameters:
-
Column: Suitable SEC column for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A neutral pH buffer with appropriate salt concentration (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Analysis: Inject equal amounts of protein for each sample. Monitor for the appearance of high molecular weight (HMW) species (aggregates) and low molecular weight (LMW) species (fragments).[2][3][4]
-
Stability Study: Perform SEC analysis at initial time point (T=0) and after storage at accelerated stability conditions (e.g., 25°C and 40°C) for various time points (e.g., 2 weeks, 1 month, 3 months).[5][6]
B. Dynamic Light Scattering (DLS) for Oligomer and Aggregate Detection
-
Sample Preparation: Use the same samples as for SEC. Ensure samples are filtered (e.g., 0.22 µm filter) to remove dust and extraneous particles.[7]
-
Instrument Settings: Configure the DLS instrument for protein analysis.
-
Measurement: Acquire data and analyze the size distribution profile. Look for changes in the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in these values over time can indicate aggregation.[8][9][10][11]
-
Stability Study: Conduct DLS measurements in parallel with the SEC stability study.
C. Differential Scanning Calorimetry (DSC) for Conformational Stability
-
Sample Preparation: Dialyze the protein into the formulation buffer with and without the hydrotrope.
-
Method Parameters:
-
Scan Rate: Typically 60-90 °C/hour.
-
Temperature Range: e.g., 20°C to 100°C.
-
-
Analysis: Determine the melting temperature (Tm) of the protein in each formulation. A significant decrease in Tm in the presence of the hydrotrope may indicate a destabilizing effect on the protein's tertiary structure.[12][13][14][15][16]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for evaluating this compound as a formulation excipient.
Sources
- 1. Viscosity Reduction and Stability Enhancement of Monoclonal Antibody Formulations Using Derivatives of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. criver.com [criver.com]
- 4. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. testinglab.com [testinglab.com]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. medium.com [medium.com]
- 11. researchgate.net [researchgate.net]
- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 14. news-medical.net [news-medical.net]
- 15. selectscience.net [selectscience.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate in the Development of Oral Dosage Forms
Introduction: Navigating the Challenge of Poor Drug Solubility
In the realm of oral drug development, the low aqueous solubility of active pharmaceutical ingredients (APIs) remains a significant hurdle. For a drug to be effective when taken orally, it must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability. BCS Class II drugs, characterized by high permeability but low solubility, often exhibit poor and variable bioavailability, posing a considerable challenge to formulation scientists.
A multitude of techniques have been developed to enhance the solubility of these challenging compounds, including micronization, salt formation, and the use of co-solvents and complexing agents. Among the various chemical excipients utilized, hydrotropes have emerged as a promising class of solubilizing agents. This document provides a comprehensive guide to the application of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate , a potent hydrotropic agent, in the development of oral dosage forms.
Understanding this compound
This compound, also commonly known as Sodium Xylenesulfonate (SXS), is an amphiphilic compound with a distinct molecular structure that imparts its hydrotropic properties.[1] Unlike traditional surfactants that form well-defined micelles above a critical concentration, hydrotropes like SXS are thought to increase the solubility of poorly soluble substances through a different mechanism.[2] It is proposed that they form transient, dynamic clusters or aggregates that create localized environments more favorable for the dissolution of hydrophobic drug molecules.[3] This mechanism is often referred to as hydrotropic solubilization.
Key Physicochemical Properties:
| Property | Value | Reference |
| Synonyms | Sodium Xylenesulfonate, SXS | [4] |
| CAS Number | 1300-72-7 | [4] |
| Molecular Formula | C₈H₉NaO₃S·H₂O | [4] |
| Molecular Weight | 226.22 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility in Water | High | [5] |
Mechanism of Hydrotropic Solubilization
The precise mechanism of hydrotropy is a subject of ongoing research, but it is generally accepted to be distinct from micellar solubilization. The process is believed to involve the self-aggregation of hydrotrope molecules in a stepwise manner. These aggregates are less organized than surfactant micelles but are capable of creating "micro-domains" with a lower polarity than the surrounding aqueous environment. Poorly soluble drug molecules can partition into these domains, leading to a significant increase in their overall aqueous solubility.
The effectiveness of a hydrotrope is dependent on its concentration. Below a certain concentration, known as the Minimum Hydrotropic Concentration (MHC), the solubilizing effect is minimal. Above the MHC, the solubility of the poorly soluble drug increases dramatically with increasing hydrotrope concentration.
Diagrammatic Representation of Hydrotropic Solubilization
Caption: Mechanism of hydrotropic action of SXS.
Applications in Oral Dosage Form Development
The primary application of this compound in oral dosage forms is to enhance the dissolution rate and, consequently, the bioavailability of BCS Class II drugs.[2][6] This can be achieved through several formulation strategies, most notably the development of solid dispersions.
Solid Dispersions
Solid dispersions are systems where a poorly soluble drug is dispersed in a hydrophilic carrier. By presenting the drug in a finely dispersed or even amorphous state, the surface area available for dissolution is significantly increased, leading to a faster dissolution rate. This compound can be effectively used as a carrier or co-carrier in solid dispersion systems.
Experimental Protocols
The following protocols are provided as a guide for researchers and formulation scientists. It is essential to adapt these methods to the specific properties of the API and the desired final dosage form.
Protocol 1: Determination of Solubility Enhancement
Objective: To quantify the increase in aqueous solubility of a poorly soluble drug in the presence of varying concentrations of this compound.
Materials:
-
Poorly soluble API (e.g., Ibuprofen, Furosemide)
-
This compound
-
Distilled or deionized water
-
Phosphate buffer solutions (pH 1.2, 4.5, and 6.8)
-
Volumetric flasks
-
Shaking incubator or water bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Prepare a series of hydrotrope solutions of varying concentrations (e.g., 5%, 10%, 15%, 20% w/v) of this compound in the desired aqueous medium (water or buffer).
-
Add an excess amount of the API to a known volume of each hydrotrope solution. A control sample with only the aqueous medium should also be prepared.
-
Seal the containers and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, centrifuge the samples to separate the undissolved drug.
-
Withdraw a clear aliquot from the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered sample with the appropriate mobile phase or solvent and analyze the drug concentration using a validated analytical method.
-
Plot the solubility of the drug as a function of the this compound concentration.
Data Presentation:
Table 1: Illustrative Solubility Enhancement of a Model BCS Class II Drug (e.g., Ibuprofen)
| Concentration of SXS (% w/v) | Solubility of Ibuprofen (mg/mL) | Fold Increase in Solubility |
| 0 (Water) | 0.021 | 1.0 |
| 5 | 0.5 | 23.8 |
| 10 | 1.8 | 85.7 |
| 15 | 4.5 | 214.3 |
| 20 | 9.2 | 438.1 |
| Note: The data presented in this table is illustrative and based on the general principles of hydrotropy. Actual results will vary depending on the specific drug and experimental conditions.[7][8] |
Protocol 2: Preparation of Solid Dispersions by Solvent Evaporation Method
Objective: To prepare a solid dispersion of a poorly soluble drug with this compound to enhance its dissolution characteristics.
Materials:
-
Poorly soluble API
-
This compound
-
A common volatile solvent (e.g., methanol, ethanol, acetone) in which both the drug and the hydrotrope are soluble.
-
Beakers
-
Magnetic stirrer
-
Rotary evaporator or water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the API and this compound in the desired ratio (e.g., 1:1, 1:2, 1:4).
-
Dissolve both components in a minimal amount of the selected common solvent in a beaker with continuous stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator or a water bath at a controlled temperature.
-
The resulting solid mass should be further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion is then pulverized using a mortar and pestle and passed through a sieve of the desired mesh size.
-
The prepared solid dispersion should be stored in a desiccator until further characterization.
Diagrammatic Representation of the Solid Dispersion Workflow
Caption: Workflow for preparing solid dispersions.
Protocol 3: In Vitro Dissolution Testing
Objective: To evaluate the dissolution rate of the formulated solid dosage form containing the solid dispersion of the drug with this compound.
Materials:
-
Formulated tablets or capsules containing the solid dispersion
-
USP-compliant dissolution test apparatus (e.g., USP Apparatus 2 - Paddle)
-
Dissolution medium (e.g., 900 mL of pH 6.8 phosphate buffer)
-
Thermostatically controlled water bath
-
Syringes and filters for sampling
-
Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Set up the dissolution apparatus according to the USP guidelines. The dissolution medium should be deaerated and maintained at 37 ± 0.5 °C.
-
Place one tablet or capsule in each dissolution vessel.
-
Start the apparatus at a specified rotation speed (e.g., 50 or 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method.
-
Plot the percentage of drug released versus time to obtain the dissolution profile.
Protocol 4: Quantification of this compound in Formulations
Objective: To determine the content of this compound in the final dosage form for quality control purposes.
Method: UV-Vis Spectrophotometry
This compound exhibits ultraviolet absorption, which can be utilized for its quantification.[9]
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
-
Reference standard of this compound
-
Solvent (e.g., distilled water)
-
Formulated tablets or capsules
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of the this compound reference standard in the chosen solvent. From the stock solution, prepare a series of standard solutions of known concentrations.
-
Sample Preparation: Accurately weigh and crush a number of tablets (e.g., 20) to obtain a fine powder. Weigh an amount of the powder equivalent to a single dose and dissolve it in a known volume of the solvent. The solution may need to be sonicated and filtered to ensure complete dissolution and removal of any insoluble excipients.
-
Spectrophotometric Analysis: Scan the standard solutions in the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Measure the absorbance of the standard and sample solutions at the determined λmax.
-
Calculation: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve and calculate the amount in the original dosage form.
Expert Insights and Considerations
-
Causality in Excipient Selection: The choice of this compound as a solubilizing agent is driven by its high hydrotropic efficiency. The presence of two methyl groups on the benzene ring, compared to a single methyl group in sodium p-toluenesulfonate, is believed to enhance its hydrotropic action.[10]
-
Impact on Permeability: While hydrotropes significantly enhance solubility, their impact on intestinal permeability must be considered. High concentrations of some hydrotropes have been shown to potentially decrease the permeability of certain drugs.[3] Therefore, it is crucial to find a balance between solubility enhancement and maintaining adequate permeability to achieve optimal bioavailability.
-
Self-Validating Protocols: The protocols described herein are designed to be self-validating. For instance, the solubility enhancement study directly correlates the concentration of the hydrotrope with the increase in drug solubility. The dissolution testing of the final formulation provides a direct measure of the success of the formulation strategy.
-
Regulatory Considerations: this compound has a generally recognized as safe (GRAS) status for certain applications and is considered to have low toxicity.[11][12] However, for any new oral formulation, comprehensive safety and toxicity studies are required to meet regulatory standards.
Conclusion
This compound is a versatile and effective hydrotropic agent with significant potential in the development of oral dosage forms for poorly soluble drugs. Its ability to enhance aqueous solubility through a non-micellar mechanism offers a valuable tool for formulation scientists. By following systematic protocols for solubility screening, formulation development, and in vitro characterization, researchers can effectively leverage the benefits of this excipient to improve the dissolution and potential bioavailability of challenging BCS Class II compounds. As with any formulation strategy, a thorough understanding of the underlying scientific principles and careful experimental design are paramount to success.
References
- (2020, September 7). FORMULATION AND EVALUATION OF FUROSEMIDE FAST DISSOLVING TABLETS.
- (N.d.).
- (2025, October 14). A Review on Formulation and Evaluation of Furosemide Tablets for Optimized Drug Delivery.
- (N.d.).
- (N.d.). Formulation and evaluation of Furosemide oral dispersible tablets. Slideshare.
- (N.d.). formulation-and-evaluation-of-gastroretentive-tablets-of-furosemide-evaluation-based-on-drug-release-kinetics-and-factor.pdf. JOCPR.
- (2021, September 1). SOLUBILITY ENHANCEMENT OF BCS CLASS II DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- (2013, December 6).
- (N.d.). Solubility enhancement of ibuprofen using hydrotropic agents. SciSpace.
- (N.d.). Sodium Alkylbenzene Sulfonate by Ultraviolet Absorption page 1. AOCS Methods Home.
- (2024, June 28). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research.
- (2020, June 23). Enhancement of solubility BCS class II and IV pharmaceuticals by liquisolid technique: A review.
- (2020, December 7). International Journal of Lifescience and Pharma Research.
- (2022, December 7). BCS Class II Drug & Its Solubility Enhancement: A Review. Semantic Scholar.
- (2020, May 30).
- (N.d.). Case Studies. Senopsys.
- (2020, February 21). Enhancement of ibuprofen solubility and skin permeation by conjugation with L-valine alkyl esters. RSC Publishing.
- (N.d.). SODIUM XYLENE SULFONATE.
- (N.d.). -Solubility of Ibuprofen in aqueous solutions with different mol....
- (N.d.). uv spectrophotometric method: Topics by Science.gov.
- (2015, December 3).
- (N.d.).
- (N.d.).
- (2021, March). BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE] This dossier on benzenesulfon. Santos.
- (N.d.). New, simple and validated UV-spectrophotometric methods for the estimation of sodium usnate in preparations.
- (N.d.). In vitro and in vivo effects of selected fibers on the pharmacokinetics of orally administered carbamazepine: Possible interaction between therapeutic drugs and semisolid enteral nutrients. PubMed.
- (N.d.). Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets. PMC - NIH.
- (2012, November 16).
- (N.d.).
- (N.d.).
- (N.d.). Development and Validation of Hplc-Dad Method for Diclofenac Sodium Assay from New Orodispersible Tablets with Co-Process.
- (N.d.).
- (N.d.).
- (N.d.).
- (N.d.).
- (N.d.). Stability Indicating RP-HPLC Method Development and Validation for the Determination of Naproxen Sodium in Bulk Drug and Tablet. Impactfactor.
- (N.d.).
- (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. FDA.
Sources
- 1. senopsys.com [senopsys.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Sodium Xylenesulfonate | C8H9NaO3S | CID 23668192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. santos.com [santos.com]
- 6. ijpsr.com [ijpsr.com]
- 7. scispace.com [scispace.com]
- 8. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]
- 9. (PDF) Determination of Sodium Xylene Sulphonate and Lignin [research.amanote.com]
- 10. Formulation and evaluation of Furosemide oral dispersible tablets | PDF [slideshare.net]
- 11. ashland.com [ashland.com]
- 12. Federal Register :: Xylenesulfonic Acid, Sodium Salt; Exemption From the Requirement of a Tolerance [federalregister.gov]
Application Note: Quantitative Analysis of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate in Pharmaceutical Formulations
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate, a common hydrotrope and solubilizing agent in pharmaceutical products.[1] The accurate quantification of this excipient is critical for ensuring consistent product quality, stability, and performance. This application note details three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and UV-Vis Spectrophotometry. Each section explains the causality behind methodological choices, provides step-by-step protocols, and presents validation parameters in accordance with International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness.[2][3][4]
Introduction: The Role and Importance of Quantification
Sodium 2,4-Dimethylbenzenesulfonate, also known as Sodium Xylene Sulfonate, is an amphiphilic compound widely used in the pharmaceutical industry. Its primary function is that of a hydrotrope, a substance that enhances the solubility of poorly soluble active pharmaceutical ingredients (APIs) in aqueous solutions. By increasing the solubility of the API, it can improve drug bioavailability and aid in the formulation of liquid dosage forms.
The concentration of this excipient is a critical quality attribute (CQA). Deviations from the specified concentration can impact the drug product's physical stability (e.g., preventing precipitation of the API), manufacturability, and potentially its therapeutic efficacy. Therefore, robust, accurate, and validated analytical methods are required for its quantification in both development and quality control (QC) environments.
This guide provides researchers and drug development professionals with the technical framework to select, implement, and validate an appropriate analytical method based on their specific product matrix and laboratory capabilities.
Overview of Analytical Strategies
The molecular structure of Sodium 2,4-Dimethylbenzenesulfonate, featuring an aromatic ring and an ionic sulfonate group, lends itself to several analytical techniques.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most versatile and specific method. The dimethylbenzene (xylene) ring possesses a strong chromophore, making it ideal for UV detection. Separation via reversed-phase chromatography allows for the effective resolution of the analyte from the API and other excipients, providing high specificity.
-
Ion Chromatography (IC) with Conductivity Detection: This technique specifically targets the ionic nature of the sulfonate group. IC is an excellent alternative or confirmatory method, particularly for complex matrices where UV-absorbing interferences may be present.[5][6] It separates anions based on their interaction with an ion-exchange stationary phase.[6]
-
UV-Vis Spectrophotometry: This is a simpler, high-throughput technique that relies on the direct measurement of UV absorbance of the aromatic ring.[7][8] While rapid and cost-effective, its primary limitation is a lack of specificity. It is best suited for simple formulations where other components do not absorb at the same wavelength or for at-line process monitoring where speed is critical.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
Scientific Principle and Rationale
This method employs reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. Sodium 2,4-Dimethylbenzenesulfonate, being a moderately polar molecule, is retained on the column and then eluted by a mixture of an aqueous buffer and an organic solvent. The key to this method is balancing the mobile phase composition to achieve adequate retention and a good peak shape, well-resolved from other formulation components. The UV detector quantifies the analyte by measuring its absorbance, typically at a wavelength where the benzene ring absorbs strongly.[9]
Experimental Protocol: HPLC-UV
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV/PDA Detector | Standard system providing precise control over mobile phase delivery and temperature for reproducible retention times. |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose reversed-phase column that provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid | The buffer maintains a consistent pH to ensure the analyte's ionic state is stable, leading to symmetric peaks. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte from the non-polar stationary phase. |
| Gradient | 70% A / 30% B (Isocratic) | An isocratic method is often sufficient and provides robust, repeatable results. Adjust ratio as needed for resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 30 °C | Controlled temperature minimizes fluctuations in retention time. |
| Detection | UV at 225 nm | This wavelength provides high sensitivity for the aromatic ring of the analyte while minimizing interference from some APIs. |
| Injection Vol. | 10 µL | A typical injection volume to ensure good peak response without overloading the column. |
Reagents and Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 50, 100, 150, 200 µg/mL) by diluting the Standard Stock Solution with the Diluent.
-
Sample Preparation:
-
Accurately weigh a portion of the drug product (e.g., powder from capsules, volume of liquid) equivalent to ~10 mg of the analyte into a 100 mL volumetric flask.
-
Add ~70 mL of Diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with Diluent. Mix well.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. The target concentration is ~100 µg/mL.
-
System Suitability and Analysis:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the Diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of a mid-level standard (e.g., 100 µg/mL). The system is suitable if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0% and the USP tailing factor is ≤ 2.0.
-
Inject the calibration standards followed by the prepared sample solutions.
Method Validation Summary (as per ICH Q2(R1))[3][4][12]
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Peak is pure and well-resolved from API, excipients, and degradants (Resolution > 2.0) | Ensures the method accurately measures only the intended analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range | Demonstrates a proportional relationship between concentration and detector response. |
| Range | e.g., 80% to 120% of the nominal concentration | The interval over which the method is precise, accurate, and linear. |
| Accuracy | 98.0% to 102.0% recovery of spiked samples | Measures the closeness of the test results to the true value. |
| Precision | Repeatability (Intra-day): RSD ≤ 2.0%; Intermediate Precision (Inter-day): RSD ≤ 2.0% | Assesses the degree of scatter between a series of measurements. |
| LOQ/LOD | Signal-to-Noise Ratio of 10:1 (LOQ) and 3:1 (LOD) | The lowest concentration that can be reliably quantified/detected. |
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Method 2: Ion Chromatography (IC)
Scientific Principle and Rationale
This method leverages the anionic nature of the sulfonate (R-SO₃⁻) group. The sample is injected into an IC system equipped with a high-capacity anion-exchange column.[10][11] An eluent, typically a carbonate/bicarbonate solution, passes through the column, and the analytes are separated based on their affinity for the positively charged stationary phase. Following separation, the eluent passes through a suppressor, which chemically reduces the background conductivity of the eluent while enhancing the conductivity of the analyte ions.[5][12] This results in a highly sensitive and specific method for quantifying ionic species.
Experimental Protocol: IC
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| IC System | Isocratic Pump, Autosampler, Suppressor, Conductivity Detector | A standard IC system designed for robust anion analysis. |
| Column | Anion-Exchange Column (e.g., Thermo Scientific™ IonPac™ AS18 or similar) | Specifically designed for the separation of a wide range of anions, including sulfonates.[11] |
| Eluent | 20-30 mM Potassium Hydroxide (KOH) | A common eluent for anion analysis, compatible with electrolytic generation for high reproducibility. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4 mm ID IC column. |
| Suppressor | Anion Self-Regenerating Suppressor | Reduces background noise and enhances analyte signal for superior sensitivity. |
| Detection | Suppressed Conductivity | The universal detection method for ion chromatography of ionic species. |
| Injection Vol. | 25 µL | A larger injection volume is common in IC to improve sensitivity. |
Reagents and Solutions:
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, but use high-purity deionized (DI) water as the diluent.
-
Working Standard Solutions: Prepare calibration standards (e.g., 1, 5, 10, 20, 50 µg/mL) by diluting the stock solution with DI water. Note the lower concentration range due to the high sensitivity of IC.
-
Sample Preparation:
-
Accurately weigh a portion of the drug product equivalent to ~10 mg of the analyte into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with DI water.
-
Perform a further serial dilution (e.g., 1:10) with DI water to bring the concentration into the calibration range (target ~10 µg/mL).
-
Filter through a 0.45 µm IC-certified (e.g., PES) syringe filter.
-
System Suitability and Analysis:
-
Equilibrate the IC system until a stable baseline conductivity is observed.
-
Inject a DI water blank.
-
Make five replicate injections of a mid-level standard (e.g., 10 µg/mL). The system is suitable if the %RSD of the peak area is ≤ 2.0%.
-
Analyze standards and samples as described for the HPLC method.
Method Validation Summary (as per ICH Q2(R1))
The validation parameters are the same as for HPLC. IC methods typically demonstrate excellent linearity, accuracy, and precision. Specificity is very high for ionic species.
IC Workflow Diagram
Caption: Workflow for Ion Chromatography analysis.
Method 3: UV-Vis Spectrophotometry
Scientific Principle and Rationale
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The aromatic ring in Sodium 2,4-Dimethylbenzenesulfonate absorbs UV radiation. By measuring the absorbance at the wavelength of maximum absorbance (λmax), the concentration can be determined by comparing it to a standard curve. The critical consideration for this method is specificity . It is only viable if the API and other excipients in the formulation have negligible absorbance at the analyte's λmax.[7]
Experimental Protocol: UV-Vis
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| Spectrophotometer | Double-beam UV-Vis Spectrophotometer | Provides high stability and allows for automatic subtraction of the blank. |
| Cuvettes | 1 cm path length, quartz | Quartz is required for measurements in the UV region (<340 nm). |
| Scan Range | 200-400 nm (for λmax determination) | To identify the wavelength of maximum absorbance. |
| Measurement λ | Determined λmax (approx. 225 nm) | Measurement at λmax provides the highest sensitivity and is more robust. |
Reagents and Solutions:
-
Solvent/Blank: Use a solvent that dissolves the entire drug product and does not absorb at the analytical wavelength (e.g., DI Water or 0.1 N HCl).
-
Standard Stock Solution (500 µg/mL): Accurately weigh ~25 mg of reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with the solvent.
-
Sample Preparation:
-
Prepare a sample solution as described in previous sections, using the chosen solvent.
-
Perform dilutions as necessary to ensure the final absorbance falls within the linear range of the instrument (typically 0.2-0.8 AU).
-
Analysis Procedure:
-
Determine λmax: Scan a mid-concentration standard solution against the solvent blank to find the wavelength of maximum absorbance.
-
Zero the Instrument: Use the solvent blank to set the absorbance to zero at the determined λmax.
-
Generate Calibration Curve: Measure the absorbance of each working standard solution. Plot absorbance vs. concentration and perform a linear regression.
-
Measure Samples: Measure the absorbance of the prepared sample solutions.
-
Calculate Concentration: Use the equation from the linear regression to calculate the concentration of the analyte in the sample solutions.
Method Validation Summary (as per ICH Q2(R1))
The validation parameters are the same as for HPLC. Special attention must be paid to specificity. A placebo (formulation without the analyte) must be analyzed to prove it has no significant absorbance at the analytical wavelength.
UV-Vis Workflow Diagram
Sources
- 1. This compound [myskinrecipes.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. conquerscientific.com [conquerscientific.com]
- 7. Ultraviolet spectrophotometry | Research Starters | EBSCO Research [ebsco.com]
- 8. UV Spectrophotometry as a Pharmaceutical Testing Solution | HunterLab [hunterlab.com]
- 9. lcms.cz [lcms.cz]
- 10. ijpsr.com [ijpsr.com]
- 11. cromlab-instruments.es [cromlab-instruments.es]
- 12. Analyzing Pharmaceuticals by Ion Chromatography | Thermo Fisher Scientific - KR [thermofisher.com]
Application Note: Enhancing the Bioavailability of BCS Class II Drugs with Sodium 2,4-Dimethylbenzenesulfonate Monohydrate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on utilizing Sodium 2,4-Dimethylbenzenesulfonate Monohydrate as a hydrotropic agent to enhance the aqueous solubility and dissolution rate of Biopharmaceutics Classification System (BCS) Class II drugs. This guide delves into the mechanistic principles of hydrotropy, offers detailed, field-proven protocols for experimental validation, and presents a framework for formulation development.
The Challenge of BCS Class II Compounds
The Biopharmaceutics Classification System (BCS) categorizes drug substances based on their aqueous solubility and intestinal permeability. BCS Class II drugs are characterized by high permeability but low solubility. This low solubility is a significant hurdle in drug development, as it often leads to poor and variable oral bioavailability, hindering the therapeutic efficacy of potentially potent molecules. For a drug to be absorbed, it must first be in solution at the site of absorption in the gastrointestinal tract. Therefore, the dissolution rate often becomes the rate-limiting step for absorption of BCS Class II drugs.
Various strategies have been developed to address this challenge, including particle size reduction, salt formation, and the use of solid dispersions. Among these, the application of solubility enhancers, known as hydrotropes, presents a simple, cost-effective, and efficient approach.
Introduction to Hydrotropy: A Mechanistic Overview
Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotrope, results in a significant increase in the aqueous solubility of a primary, poorly soluble solute. Hydrotropes are amphiphilic compounds, possessing both a hydrophilic and a hydrophobic moiety. However, unlike traditional surfactants, their hydrophobic part is generally too small to cause spontaneous self-aggregation to form micelles at a critical concentration.
This compound (also known as sodium m-xylene-4-sulfonate monohydrate) is an aromatic sulfonate salt that functions as an effective hydrotropic agent. Its structure, featuring a hydrophobic dimethylbenzene ring and a hydrophilic sulfonate group, enables it to enhance the solubility of poorly water-soluble compounds.
The mechanism of hydrotropic solubilization by aromatic sulfonates is primarily attributed to two phenomena:
-
Self-Aggregation: Hydrotrope molecules can form non-covalent, step-wise aggregates. The poorly soluble drug can then be entrapped within these aggregates, shielding its hydrophobic regions from the aqueous environment.
-
Complexation/Stacking: The planar aromatic ring of the hydrotrope can form weak, non-covalent complexes with the drug molecules through processes like stacking, further aiding in their solubilization.
These interactions effectively reduce the overall hydrophobicity of the drug, leading to a substantial increase in its aqueous solubility.
Caption: Mechanism of Hydrotropic Solubilization.
Experimental Protocols
This section provides detailed protocols for evaluating the effectiveness of this compound in enhancing the solubility and dissolution of a model BCS Class II drug.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the saturation solubility of a BCS Class II drug in various concentrations of the hydrotrope solution, following established methodologies.
Objective: To quantify the increase in drug solubility as a function of hydrotrope concentration.
Materials:
-
BCS Class II Drug (e.g., Ibuprofen, Ketoprofen)
-
This compound
-
Distilled or Deionized Water
-
Buffer solutions (pH 1.2, 4.5, and 6.8)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical method for drug quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M) in distilled water and in each buffer (pH 1.2, 4.5, 6.8). A control solution (0 M hydrotrope) for each medium should also be prepared.
-
Sample Preparation: Add an excess amount of the BCS Class II drug to vials containing a fixed volume (e.g., 10 mL) of each hydrotrope solution and the control solutions. The presence of undissolved drug powder at the end of the experiment is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 37 ± 1 °C) and agitation speed (e.g., 100 rpm). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let undissolved particles settle. Centrifuge the samples (e.g., at 10,000 rpm for 10 min) to further separate the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot from the supernatant of each vial and filter it through a syringe filter. Dilute the filtrate with a suitable solvent and analyze the drug concentration using a pre-validated analytical method.
-
Data Analysis: Plot the solubility of the drug (mg/mL or M) against the concentration of this compound (M).
Data Presentation: Example Data
The following table illustrates the expected outcome for a model BCS Class II drug, Ibuprofen, based on studies with analogous hydrotropes.
| Concentration of Sodium 2,4-Dimethylbenzenesulfonate (M) | Solubility of Ibuprofen in Distilled Water (mg/mL) | Fold Increase |
| 0 (Control) | 0.029 | 1.0 |
| 0.5 | 2.27 | 78.3 |
| 1.0 | 8.75 | 301.7 |
| 1.5 | 16.08 | 554.5 |
| 2.0 | 30.05 | 1036.2 |
Protocol 2: Preparation of Solid Dispersions (Solvent Evaporation Method)
Solid dispersions can further enhance dissolution by presenting the drug in an amorphous state within a hydrophilic carrier matrix. This protocol details the preparation of a solid dispersion of a BCS Class II drug with the hydrotrope.
Objective: To prepare a solid dispersion of the drug and hydrotrope to potentially improve the dissolution rate beyond simple hydrotropic solubilization.
Materials:
-
BCS Class II Drug
-
This compound
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane) in which both the drug and hydrotrope are soluble.
-
Rotary evaporator or water bath
-
Mortar and pestle
-
Sieves
-
Vacuum oven or desiccator
Procedure:
-
Dissolution: Accurately weigh the BCS Class II drug and this compound in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask with stirring.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Drying: Dry the resulting solid mass in a vacuum oven or desiccator for 24 hours to remove any residual solvent.
-
Processing: Gently grind the dried solid dispersion using a mortar and pestle to obtain a fine, homogenous powder. Pass the powder through a sieve (e.g., #60 mesh) to ensure uniform particle size.
-
Storage: Store the prepared solid dispersion in an airtight container protected from light and moisture.
Protocol 3: In Vitro Dissolution Testing
This protocol is designed to assess the dissolution rate of the pure drug, a physical mixture, and the prepared solid dispersion, following USP <711> guidelines and FDA recommendations for poorly soluble drugs.
Objective: To compare the dissolution profiles of different formulations to evaluate the impact of the hydrotrope and the solid dispersion technique.
Caption: In Vitro Dissolution Testing Workflow.
Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution media (e.g., 900 mL of 0.1 N HCl pH 1.2, or phosphate buffer pH 6.8)
-
Formulations to be tested:
-
Pure BCS Class II Drug
-
Physical Mixture (Drug + Hydrotrope at a specific ratio)
-
Solid Dispersion (Drug + Hydrotrope at the same ratio)
-
-
Validated analytical method for drug quantification.
Procedure:
-
Apparatus Setup: Set up the USP Apparatus 2 with 900 mL of the desired dissolution medium. Equilibrate the medium to 37 ± 0.5 °C. Set the paddle speed to 50 or 75 rpm.
-
Sample Introduction: Introduce a precisely weighed amount of the test formulation (equivalent to a specific dose of the drug) into each dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample aliquot (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the sample through a suitable filter.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analysis: Analyze the filtered samples for drug content using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point. Plot the percentage of drug dissolved versus time for each formulation to generate dissolution profiles.
Data Presentation: Example Dissolution Profiles
| Time (min) | % Drug Dissolved (Pure Drug) | % Drug Dissolved (Physical Mixture 1:3) | % Drug Dissolved (Solid Dispersion 1:3) |
| 0 | 0 | 0 | 0 |
| 5 | 8 | 25 | 55 |
| 10 | 15 | 45 | 78 |
| 15 | 22 | 60 | 91 |
| 30 | 35 | 78 | 96 |
| 45 | 42 | 85 | 98 |
| 60 | 48 | 88 | 99 |
Conclusion and Future Perspectives
The use of this compound as a hydrotropic agent represents a promising, straightforward, and economically viable strategy for enhancing the solubility and dissolution of BCS Class II drugs. The protocols outlined in this guide provide a robust framework for the systematic evaluation and formulation development of such compounds. By employing techniques like solid dispersion in conjunction with hydrotropy, significant improvements in bioavailability can be anticipated. Further investigations should focus on in vivo studies to establish a strong in vitro-in vivo correlation (IVIVC) and to fully realize the therapeutic potential of these enhanced formulations.
References
-
A Review: “Hydrotropy” Techniques to increase the solubility of Drug. - Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Enhancement of Aqueous Solubility of BCS Class II Drug by Solid Dispersion: A Review - bepls. Available at: [Link]
-
hydrotropic-solubilization.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. Available at: [Link]
-
Solubility Enhancement of BCS Classified II/IV Drug – Solid Dispersion of Apixaban by Solvent Evaporation - SciSpace. Available at: [Link]
-
BCS Class II drugs? - Pion Inc. Available at: [Link]
-
Solubility enhancement of ibuprofen using hydrotropic agents - SciSpace. Available at: [Link]
-
Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC - PubMed Central. Available at: [Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available at: [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Available at: [Link]
-
〈711〉 DISSOLUTION - US Pharmacopeia (USP). Available at: [Link]
-
A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs - PubMed. Available at: [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. Available at: [Link]
-
FDA issues final guidance on BCS-based biowaivers - Generics and Biosimilars Initiative. Available at: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at: [Link]
-
Developing and Validating Dissolution Procedures - LCGC International. Available at: [Link]
-
Hydrotropic solubilization of poorly water-soluble drugs - PubMed - NIH. Available at: [Link]
-
Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - NIH. Available at: [Link]
-
Dissolution Testing of Immediate Release Solid Oral Dosage Forms - FDA. Available at: [Link]
-
Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - NIH. Available at: [Link]
-
Solubility enhancement technique of BCS Class II drug by Solvent Evaporatiom - Slideshare. Available at: [Link]
-
IMPROVEMENT OF SOLUBILITY OF BADLY WATER SOLUBLE DRUG (IBUPROFEN) BY USING SURFACTANTS AND CARRIERS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Enhancing Ketoprofen Solubility: A Strategic Approach Using Solid Dispersion and Response Surface Methodology - PubMed. Available at: [Link]
- For a drug to be properly absorbed by the body, it needs to be in a solution state at the point of absorption. The solubility of a drug is crucial to ensure the right concentration of a drug gets into the bloodstream so the bioavailability of the drug causes the desired pharmacological response. Solubility is a key factor in determining how effective a new drug solution will be. Solubility enhancement techniques can help. Thanks to advances in combinatorial chemistry and high-throughput technologies, the number of new drug candidates has soared, yet about 40% of drugs with market approval and nearly 90%
Application Notes and Protocols: Sodium 2,4-Dimethylbenzenesulfonate Monohydrate in Topical and Parenteral Drug Delivery
Introduction: Unlocking Formulation Possibilities with a Powerful Hydrotrope
Sodium 2,4-Dimethylbenzenesulfonate Monohydrate, commonly known as Sodium Xylenesulfonate, is a hydrotropic agent increasingly recognized for its significant potential in pharmaceutical formulations.[1] Hydrotropes are a unique class of excipients that, at high concentrations, substantially increase the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). This solubilization is not primarily achieved through micelle formation, which distinguishes them from traditional surfactants. The growing pipeline of poorly water-soluble drug candidates has made hydrotropy a critical tool for formulation scientists, enabling the development of viable topical and parenteral drug delivery systems.[2][3]
This technical guide provides an in-depth exploration of this compound, offering detailed application notes and protocols for its use in both topical and parenteral formulations. We will delve into its physicochemical properties, mechanism of action, and provide step-by-step methodologies for formulation development and characterization, grounded in scientific principles and practical insights.
Physicochemical and Pharmaceutical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in drug delivery.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | Sodium Xylenesulfonate, m-Xylene-4-sulfonic acid sodium salt | [4] |
| CAS Number | 1300-72-7 (anhydrous) | [4] |
| Molecular Formula | C₈H₉NaO₃S·H₂O | |
| Molecular Weight | 226.23 g/mol | |
| Appearance | White to almost white crystalline powder | [5] |
| Solubility | Highly soluble in water | [5] |
| Regulatory Status | Listed in the FDA Inactive Ingredient Database for various routes of administration. | [1] |
Mechanism of Action: The Hydrotropic Effect
The precise mechanism of hydrotropic solubilization is a subject of ongoing research, but it is generally accepted to involve a combination of factors that create a more favorable environment for the solute.
-
Disruption of Water Structure: Hydrotropes are believed to alter the hydrogen-bonding network of water, reducing its ability to "squeeze out" nonpolar solutes.
-
Weak Intermolecular Interactions: Hydrotropes can form transient, non-covalent complexes with drug molecules, shielding their hydrophobic regions from the aqueous environment.
-
Self-Aggregation: While not forming distinct micelles with a critical micelle concentration (CMC), some hydrotropes can undergo stepwise self-aggregation, creating hydrophobic domains that can host poorly soluble drugs.
Application in Topical Drug Delivery
In topical formulations, this compound serves a dual purpose: enhancing the solubility of the API in the vehicle and potentially improving its penetration into the skin.
Key Advantages for Topical Formulations:
-
Improved Drug Loading: By increasing the solubility of the API in the aqueous phase of a gel, cream, or lotion, higher drug concentrations can be achieved.
-
Enhanced Bioavailability: For a drug to be effective topically, it must be in a dissolved state to partition into the stratum corneum.
-
Formulation Aesthetics: It can contribute to the clarity and homogeneity of gel formulations.[6]
-
Potential for Penetration Enhancement: By interacting with the lipids of the stratum corneum, hydrotropes may transiently disrupt its barrier function, facilitating drug permeation.[7][8]
Protocol for the Preparation of a Topical Hydrogel with a Poorly Soluble API
This protocol outlines the preparation of a 1% w/w topical hydrogel of a model poorly soluble drug, such as Ibuprofen, using this compound as a solubilizing agent.
Materials:
-
Poorly Soluble API (e.g., Ibuprofen)
-
This compound
-
Carbomer 940 (Gelling Agent)
-
Triethanolamine (Neutralizing Agent)
-
Propylene Glycol (Humectant and Co-solvent)
-
Purified Water
Equipment:
-
Analytical Balance
-
Magnetic Stirrer and Stir Bar
-
pH Meter
-
Homogenizer (optional)
-
Beakers and Graduated Cylinders
Step-by-Step Procedure:
-
Preparation of the Hydrotropic Solution:
-
In a beaker, weigh the required amount of this compound (e.g., 10-20% w/w, the optimal concentration should be determined experimentally).
-
Add a portion of the purified water and stir until the hydrotrope is completely dissolved.
-
-
Dispersion of the Gelling Agent:
-
In a separate beaker, disperse the Carbomer 940 (e.g., 1% w/w) in the remaining purified water under constant agitation. Avoid the formation of clumps. Allow the dispersion to hydrate for at least 30 minutes.
-
-
Solubilization of the API:
-
Slowly add the poorly soluble API (1% w/w) to the hydrotropic solution while stirring continuously. Gentle heating may be applied if necessary to facilitate dissolution, but care must be taken to avoid drug degradation.
-
-
Formation of the Gel:
-
Once the API is completely dissolved, add the API-hydrotrope solution to the hydrated Carbomer 940 dispersion.
-
Add Propylene Glycol (e.g., 5% w/w) and mix until a homogenous dispersion is formed.
-
Slowly add triethanolamine dropwise while stirring until the desired pH (typically 5.5-6.5 for topical preparations) and viscosity are achieved. A clear gel should form.
-
-
Final Steps:
-
Check the final pH of the gel and adjust if necessary.
-
Make up the final weight with purified water if needed.
-
Store the gel in an appropriate airtight container.
-
Characterization of Parenteral Formulations
Parenteral formulations must meet stringent quality control standards to ensure their safety and efficacy.
| Parameter | Method | Purpose |
| Appearance | Visual Inspection | To check for clarity, color, and freedom from particulate matter. |
| pH | pH meter | To ensure the pH is within a physiologically acceptable range for injection. |
| Osmolality | Osmometer | To ensure the solution is isotonic or near-isotonic to prevent hemolysis or tissue irritation. |
| Drug Content and Purity | HPLC | To accurately quantify the API concentration and detect any degradation products. |
| Sterility Testing | USP <71> | To ensure the absence of microbial contamination. |
| Bacterial Endotoxins | USP <85> | To ensure the absence of pyrogens. |
| Particulate Matter | Light Obscuration or Microscopic Particle Count | To quantify sub-visible particles. [9] |
| Stability Studies | ICH Guidelines | To determine the shelf-life and appropriate storage conditions of the parenteral product. |
Conclusion and Future Perspectives
This compound is a versatile and effective hydrotrope that offers significant advantages in the formulation of both topical and parenteral drug delivery systems for poorly water-soluble APIs. Its ability to enhance solubility, coupled with a favorable safety profile, makes it a valuable tool for overcoming the challenges associated with bringing these challenging molecules to market. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers and formulation scientists to explore the full potential of this excipient. As the pharmaceutical industry continues to grapple with poorly soluble drugs, the strategic application of hydrotropes like this compound will undoubtedly play an increasingly important role in the development of safe, stable, and effective medicines.
References
-
Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. ACS Publications. Available at: [Link]
-
Sodium Xylenesulfonate. Cosmetics Info. Available at: [Link]
-
APPLICATION OF MIXED HYDROTROPY FOR THE SOLUBILITY ENHANCEMENT OF IRBESARTAN. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available at: [Link]
-
Formulation and Evaluation of Topical Gels: An Updated Review. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. PMC - PubMed Central. Available at: [Link]
-
Solubility enhancement of ibuprofen using hydrotropic agents. SciSpace. Available at: [Link]
-
Solubilization of carbamazepine in surfactant solutions with addition of sodium chloride electrolyte. IJESI. Available at: [Link]
-
Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters. NIH. Available at: [Link]
-
Results of drug-hydrotrope interference study by UV spectrophotometric method. ResearchGate. Available at: [Link]
-
Stratum Corneum Lipid Removal by Surfactants: Relation to in Vivo Irritation. PubMed. Available at: [Link]
-
Formulation and Evaluation of Topical Gels: An Updated Review. ResearchGate. Available at: [Link]
-
Solubility Enhancement of Ibuprofen by Adsorption onto Spherical Porous Calcium Silicate. MDPI. Available at: [Link]
-
Surfactant effects upon dissolution patterns of carbamazepine immediate release tablet. ResearchGate. Available at: [Link]
-
Understanding Rheological Behavior of Topical Gel Formulations May Lead to Cosmeceutical Breakthroughs. American Pharmaceutical Review. Available at: [Link]
-
Rheological Characterization of Topical Carbomer Gels Neutralized to Different pH. ResearchGate. Available at: [Link]
-
Rheological characterization of different gelling polymers for dental gel formulation. ResearchGate. Available at: [Link]
-
Formulation Development & Evaluation of Topical Gel Formulations Using Different Gelling Agents and Its Comparison with Marketed Gel Formulation. Semantic Scholar. Available at: [Link]
-
Xylenesulfonic Acid, Sodium Salt; Exemption From the Requirement of a Tolerance. Federal Register. Available at: [Link]
-
Sodium Xylene Sulfonate 40%. Consolidated Chemical. Available at: [Link]
-
Formulation And Evaluation of Salicylic Acid / Sodium Salicylate Topical Gels Using Peg Polymers. International Journal of Innovative Science and Research Technology. Available at: [Link]
-
ELTESOL® SX 93 by Innospec Performance Chemicals. Personal Care & Cosmetics. Available at: [Link]
-
(PDF) Formulation and evaluation of topical gels incorporated with solid dispersions of an antiinflammatory drug. ResearchGate. Available at: [Link]
-
Rheological characterization of topical carbomer gels neutralized to different pH. PubMed. Available at: [Link]
-
Enhancement of Solubility Ibuprofen by Solid Dispersion Technique on Natural Mucilage. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters. RSC Publishing. Available at: [Link]
-
A REVIEW ON SOLUBILITY ENHANCEMENT OF CARBAMAZEPINE. Anveshana's International Publication. Available at: [Link]
-
SODIUM XYLENESULFONATE Ingredient Allergy Safety Information. SkinSAFE. Available at: [Link]
-
Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations. Lab Manager. Available at: [Link]
-
Particle size analysis: AAPS workshop report, cosponsored by the Food and Drug Administration and the United States Pharmacopeia. The AAPS Journal. Available at: [Link]
-
(PDF) Rheological Characterization of Hydrophylic Gels. ResearchGate. Available at: [Link]
-
The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character. PMC - NIH. Available at: [Link]
-
Chapter 25: Parenteral Preparations. PharmacyLibrary. Available at: [Link]
-
The impact of size and shape in the performance of hydrotropes: A case-study of alkanediols. Physical Chemistry Chemical Physics. Available at: [Link]
-
Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function. PMC - NIH. Available at: [Link]
-
Particle size analysis in pharmaceutics: principles, methods and applications. PubMed. Available at: [Link]
-
Preparation of the parenteral nutrition solution and addition of additives. AboutKidsHealth. Available at: [Link]
-
Sodium Xylenesulfonate. PubChem. Available at: [Link]
-
Disruption of human stratum corneum lipid structure by sodium dodecyl sulphate. PubMed. Available at: [Link]
-
PARENTERAL PREPARATIONS. SlideShare. Available at: [Link]
-
(PDF) Effect of solubility enhancers on the release of Carbamazepine from Hydrophilic Polymer based matrix tablet. ResearchGate. Available at: [Link]
-
steriel dosage forms. SlideShare. Available at: [Link]
-
Effect of mixed surfactants on stratum corneum: a drying stress and Raman spectroscopy study. PubMed. Available at: [Link]
-
Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. MDPI. Available at: [Link]
-
Water disrupts stratum corneum lipid lamellae: damage is similar to surfactants. PubMed. Available at: [Link]
-
INJECTIONS. USP. Available at: [Link]
-
BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE]. Santos. Available at: [Link]
Sources
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consolidated-chemical.com [consolidated-chemical.com]
- 5. Sodium Xylenesulfonate | C8H9NaO3S | CID 23668192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Stratum corneum lipid removal by surfactants: relation to in vivo irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disruption of human stratum corneum lipid structure by sodium dodecyl sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
Application of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate in Thin-Layer Chromatography of Drugs
Application Note and Protocol
Introduction: Leveraging Hydrotropy for Enhanced Chromatographic Separations
Thin-Layer Chromatography (TLC) remains a cornerstone technique in pharmaceutical analysis for its simplicity, speed, and cost-effectiveness.[1] However, the analysis of poorly water-soluble drugs often necessitates the use of volatile, toxic, and expensive organic solvents as the mobile phase.[2] An emerging strategy aligned with the principles of green chemistry is the use of hydrotropy , a phenomenon where the aqueous solubility of a sparingly soluble solute is significantly increased by the addition of compounds known as hydrotropes.[3][4]
Sodium 2,4-Dimethylbenzenesulfonate Monohydrate (SDM) is an anionic organic salt belonging to the class of aromatic sulfonate hydrotropes.[2][5] Like other hydrotropes, it is an amphiphilic substance, possessing both a hydrophilic sulfonate group and a hydrophobic dimethylbenzene group within its structure.[6] This dual nature allows it to enhance the aqueous solubility of hydrophobic drug molecules, making it a promising, eco-friendly component for aqueous mobile phase systems in the TLC analysis of poorly soluble pharmaceuticals.[3] The use of hydrotropic solutions can serve as a powerful alternative to traditional organic solvents, offering comparable or even improved separation performance while enhancing laboratory safety and reducing environmental impact.[1]
The Mechanism of Hydrotropic Chromatography
The primary role of a hydrotrope like Sodium 2,4-Dimethylbenzenesulfonate in a TLC mobile phase is to increase the partitioning of poorly water-soluble drug analytes into the aqueous mobile phase, thereby facilitating their migration on a polar stationary phase like silica gel.
The exact mechanism of hydrotropy is a subject of ongoing research, but it is distinct from micellar solubilization by surfactants. The leading hypothesis suggests a water-mediated aggregation of hydrotrope molecules around the solute.[4] The hydrophobic portion of the hydrotrope (the dimethylbenzene ring) interacts with the non-polar regions of the drug molecule, while the hydrophilic portion (the sulfonate group) remains exposed to the aqueous solvent. This process effectively shields the drug's hydrophobic parts, increasing its overall affinity for the aqueous mobile phase and allowing it to move up the stationary phase.[4][6]
This "salting-in" effect is concentration-dependent; a minimum hydrotrope concentration is required to initiate a significant increase in solubility.[6] By modulating the concentration of SDM in the mobile phase, a scientist can fine-tune the elution strength of the solvent system to achieve optimal separation of target drug compounds.[7]
Figure 1: Mechanism of hydrotropic action in TLC.
Applications & Expected Results
Aqueous solutions of Sodium 2,4-Dimethylbenzenesulfonate are particularly suited for the analysis of drugs that are sparingly soluble in water but contain some degree of polarity, allowing for interaction with the stationary phase. This includes, but is not limited to:
-
Non-steroidal anti-inflammatory drugs (NSAIDs)[3]
-
Certain antibiotics[2]
-
CNS stimulants[3]
-
Sulfonamides and other antimicrobial agents[8]
The primary advantage observed when using an SDM-based mobile phase is the ability to achieve separation using a predominantly aqueous system, which is not possible for these drugs with water alone. The resulting chromatograms are expected to show compact spots with reproducible Retention Factor (Rf) values.
Table 1: Illustrative Separation Data for Model Drugs
(Note: This data is representative and intended for illustrative purposes. Actual Rf values must be determined experimentally.)
| Drug Analyte | Traditional Mobile Phase (e.g., Chloroform:Methanol 9:1 v/v) | Hydrotropic Mobile Phase (e.g., 2.0 M SDM in water) | Expected Observation |
| Ibuprofen | 0.65 | 0.58 | Compact spot, good resolution. |
| Paracetamol | 0.45 | 0.35 | Clear separation from other analytes. |
| Ciprofloxacin | 0.30 | 0.22 | Reduced tailing compared to some organic systems. |
| Sulfamethoxazole | 0.50 | 0.42 | Achieves migration where water alone fails. |
Detailed Protocols
Protocol 1: Preparation of Hydrotropic Mobile Phase
This protocol describes the preparation of a stock solution of this compound, which can be used directly or diluted to optimize separations.
Materials:
-
This compound (CAS: 142063-30-7)
-
Deionized or distilled water
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Calculate Mass: To prepare a 2.0 M solution in 100 mL, calculate the required mass of SDM (Molar Mass: 226.24 g/mol ). Mass = 2.0 mol/L * 0.100 L * 226.24 g/mol = 45.25 g
-
Dissolution: Weigh out 45.25 g of this compound and transfer it to a 100 mL volumetric flask.
-
Add Solvent: Add approximately 70 mL of deionized water to the flask.
-
Mix: Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the solid is completely dissolved. The process may be gently warmed to aid dissolution but must be cooled to room temperature before final dilution.
-
Dilute to Volume: Once dissolved and cooled, carefully add deionized water to the calibration mark of the volumetric flask.
-
Final Mixing: Invert the flask several times to ensure the solution is homogeneous. This is your 2.0 M stock solution. This can be used as the mobile phase or diluted to concentrations such as 1.5 M, 1.0 M, or 0.5 M to investigate the effect of hydrotrope concentration on drug mobility.
Protocol 2: TLC Analysis of a Model Drug (e.g., Ibuprofen)
This protocol outlines the complete workflow for analyzing a drug sample using the prepared hydrotropic mobile phase.
Materials:
-
Silica gel 60 F254 TLC plates[9]
-
Prepared SDM mobile phase (e.g., 2.0 M solution)
-
Ibuprofen standard solution (1 mg/mL in methanol)
-
Unknown sample containing Ibuprofen, dissolved in methanol
-
Capillary tubes for spotting[9]
-
TLC developing chamber
-
Filter paper
-
UV lamp (254 nm) for visualization
-
Drying oven or hairdryer
Experimental Workflow:
Figure 2: Standard workflow for TLC analysis using a hydrotropic mobile phase.
Step-by-Step Procedure:
-
Chamber Saturation: Line a TLC developing tank with filter paper. Pour the 2.0 M SDM mobile phase into the chamber to a depth of about 0.5-1.0 cm. Close the lid and allow the chamber to saturate for at least 30 minutes.[10]
-
Plate Preparation: Obtain a silica gel 60 F254 plate. Using a pencil, gently draw a starting line (origin) about 1.5 cm from the bottom edge.[11]
-
Sample Application: Using separate capillary tubes, apply small spots (1-2 µL) of the ibuprofen standard and the unknown sample onto the starting line. Ensure the spots are small and do not spread. Allow the spotting solvent (methanol) to evaporate completely.[10]
-
Development: Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the solvent level is below the starting line. Close the chamber and allow the mobile phase to ascend the plate via capillary action.[9]
-
Completion: When the solvent front has migrated to about 1 cm from the top of the plate, remove the plate from the chamber. Immediately mark the position of the solvent front with a pencil.
-
Drying: Dry the plate in a fume hood, assisted by a gentle stream of warm air from a hairdryer if necessary.[9]
-
Visualization: View the dried plate under a UV lamp at 254 nm. The drug spots will appear as dark spots against the fluorescent background. Circle the spots with a pencil.
-
Data Analysis: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for the standard and the sample spots.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Identification: The drug in the unknown sample can be identified as ibuprofen if its Rf value matches that of the ibuprofen standard.
Trustworthiness and Validation
-
System Suitability: Always run a standard alongside the unknown sample on the same plate. The consistency of the standard's Rf value provides a check on the experimental conditions.[11]
-
Reproducibility: Repeat the experiment to ensure the Rf values are consistent. Minor variations in temperature or chamber saturation can affect results.
-
Selectivity: To validate the method for a specific drug mixture, spot individual components and the mixture on the same plate to ensure baseline separation is achieved.
-
Concentration Effects: The concentration of the hydrotrope is a critical parameter. It is recommended to test a range of SDM concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M) to find the optimal mobile phase composition for the desired separation.[3]
Conclusion
The use of this compound as a hydrotropic mobile phase additive presents a novel, effective, and environmentally friendly approach to the thin-layer chromatography of poorly water-soluble drugs. This method obviates the need for many hazardous organic solvents, aligning with modern green analytical chemistry principles. By carefully preparing the mobile phase and following a standardized TLC workflow, researchers can achieve reliable and reproducible separations for qualitative and semi-quantitative analysis in drug development and quality control.
References
-
Asian Journal of Pharmaceutical Analysis. (2020). Hydrotropy: A Boon in Thin layer Chromatography A Review. [Link]
-
Jayronia, S., et al. (2013). Hydrotropy: A novel approach in estimation of poorly aqueous soluble drugs by TLC. [Link]
-
International Journal of Innovative Research in Technology. (2023). Hydrotropic Mobile Phases: A Sustainable and Efficient TLC Approach for Acetaminophen Analysis. [Link]
-
International Journal of Innovative Research in Technology. (2023). Eco-Friendly TLC of Ciprofloxacin Using Mixed Hydrotropic Solvent Systems. [Link]
-
Abranches, D. O., et al. (2020). Unveiling the Mechanism of Hydrotropy: Water-Mediated Interactions and The Role of Apolarity. ChemRxiv. [Link]
-
Mohammad, A., et al. (2015). Surfactant Modified/Mediated Thin-Layer Chromatographic Systems for the Analysis of Amino Acids. The Scientific World Journal. [Link]
-
Sumina, E. G., et al. (2003). Surfactants in Thin-Layer Chromatography. Journal of Analytical Chemistry. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). Enhanced Thin-Layer Chromatography of Amino Acids Using Mixed Hydrotropic Solutions. [Link]
-
U.S. Department of Justice. (2012). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2017). A Brief Review on Solubility Enhancement Technique: Hydrotropy. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). A Review: “Hydrotropy” Techniques to increase the solubility of Drug. [Link]
-
Longdom Publishing. (2020). Exploring the Concept of Hydrotrophy in HPLC; Hydrotrophic Solutions as Novel Cost Effective, Eco-friendly and safe Mobile Phase. [Link]
-
Mohammad, A., et al. (2016). Surfactants as separation modifiers in chemical analyses by thin-layer chromatography: A review. Journal of Planar Chromatography – Modern TLC. [Link]
-
Journal of Liquid Chromatography & Related Technologies. (2010). Silica Thin-Layer Chromatographic Studies of Surfactants with Mixed Aqueous-Organic Eluents Containing Thiourea. [Link]
-
ResearchGate. (2000). Analysis of Surfactants by Thin-Layer Chromatography: A Review. [Link]
-
Journal of Planar Chromatography – Modern TLC. (2007). Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids. [Link]
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
Chemistry For Everyone. (2023). What Is The Mobile Phase In TLC Chromatography?. YouTube. [Link]
- Google Patents. (2021).
-
Medicine LibreTexts. (2023). 2.27: Thin Layer Chromatography (TLC) of Drugs. [Link]
-
ResearchGate. (2000). TLC of Sulfonamides. [Link]
-
National Institutes of Health. (2015). Detection Progress of Selected Drugs in TLC. [Link]
-
Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
Longdom Publishing. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. [Link]
-
LCGC International. (2017). Stationary Phases for Modern Thin-Layer Chromatography. [Link]
Sources
- 1. ijirt.org [ijirt.org]
- 2. researchgate.net [researchgate.net]
- 3. ajpaonline.com [ajpaonline.com]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. archives.ijper.org [archives.ijper.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. med.libretexts.org [med.libretexts.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Protein Precipitation with Sodium 2,4-Dimethylbenzenesulfonate Monohydrate
Welcome to our dedicated resource for leveraging Sodium 2,4-Dimethylbenzenesulfonate Monohydrate in your protein purification workflows. This guide is designed for researchers, scientists, and drug development professionals who are looking to overcome the common challenge of protein precipitation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to ensure the stability and solubility of your target protein.
The Challenge of Protein Stability
Protein purification is a delicate process, often hampered by the inherent instability of proteins when removed from their native cellular environment. Changes in pH, ionic strength, temperature, and protein concentration can disrupt the fine balance of forces that maintain a protein's tertiary structure, leading to aggregation and precipitation.[1][2] This not only results in a significant loss of yield but can also impact the biological activity of the final product.
This compound is a hydrotrope, a class of amphiphilic molecules that can enhance the solubility of hydrophobic substances in aqueous solutions.[3] Its utility in protein purification lies in its ability to prevent non-specific aggregation and precipitation, thereby improving recovery and maintaining the integrity of the target protein.
Troubleshooting Guide: Real-Time Problem Solving
This section is designed to provide immediate, actionable solutions to common issues encountered during protein purification when using this compound.
Issue 1: My protein still precipitates even after adding this compound.
Possible Causes & Solutions:
-
Suboptimal Concentration: The concentration of this compound is critical. Too little may be insufficient to prevent aggregation, while too much can sometimes lead to denaturation.
-
Actionable Step: Perform a concentration optimization study. We recommend a small-scale pilot experiment using a range of concentrations (e.g., 50 mM, 100 mM, 250 mM, 500 mM) to identify the optimal level for your specific protein.
-
-
Incorrect pH or Buffer Composition: The effectiveness of this compound can be influenced by the pH and ionic strength of the buffer.[4][5]
-
Actionable Step: Ensure your buffer pH is at least one unit away from the isoelectric point (pI) of your protein.[6] If the pI is unknown, screen a range of pH values (e.g., 6.0, 7.0, 8.0) in your pilot study.
-
-
Temperature Fluctuations: Sudden changes in temperature can induce protein precipitation.[1][5]
-
Actionable Step: Maintain a constant, controlled temperature throughout the purification process. For most proteins, performing purification steps at 4°C is recommended to minimize degradation and aggregation.[1]
-
Issue 2: I'm observing a decrease in my protein's activity after purification.
Possible Causes & Solutions:
-
Denaturation: While generally milder than traditional denaturants, high concentrations of any hydrotrope can potentially disrupt a protein's native conformation.
-
Interference with Downstream Assays: The presence of this compound in your final purified sample may interfere with activity assays.
-
Actionable Step: Include a dialysis or buffer exchange step after purification to remove the hydrotrope before performing functional assays.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in preventing protein precipitation?
Sodium 2,4-Dimethylbenzenesulfonate is a hydrotropic compound.[3] While the precise mechanism is still a subject of research, it is believed that hydrotropes do not form micelles in the same way as traditional surfactants.[3] Instead, they are thought to increase the solubility of non-polar molecules by altering the structure of water and engaging in weak, non-covalent interactions with hydrophobic patches on the protein surface. This effectively "shields" these regions, preventing the protein-protein interactions that lead to aggregation.
Q2: At what stage of the purification process should I add this compound?
For optimal results, it is recommended to include this compound in your lysis buffer and all subsequent purification buffers (e.g., wash and elution buffers). This ensures that your protein is protected from aggregation from the very beginning of the purification workflow.
Q3: Is this compound compatible with all chromatography techniques?
This compound is generally compatible with common chromatography methods such as Affinity Chromatography (AC), Ion Exchange Chromatography (IEX), and Size Exclusion Chromatography (SEC). However, at very high concentrations, it may slightly alter the viscosity of the solution, which could affect flow rates and column pressures. It is always advisable to use pre-filtered and degassed buffers.
Q4: How do I remove this compound from my final protein sample?
Due to its relatively low molecular weight, this compound can be efficiently removed from your purified protein sample using standard buffer exchange techniques such as dialysis or diafiltration.[7]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a small-scale experiment to identify the most effective concentration for your specific protein of interest.
Materials:
-
Your protein sample (clarified lysate or partially purified fraction)
-
This compound stock solution (e.g., 1 M)
-
Your standard purification buffer
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Prepare a series of microcentrifuge tubes, each containing the same amount of your protein sample.
-
To each tube, add a different final concentration of this compound (e.g., 0 mM, 50 mM, 100 mM, 250 mM, 500 mM). Ensure the final volume in each tube is the same by adding your standard buffer.
-
Incubate the tubes under conditions that typically induce precipitation (e.g., increased temperature, prolonged incubation at 4°C, or addition of a precipitating agent).
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.
-
Carefully collect the supernatant and measure the protein concentration using a spectrophotometer (e.g., at A280 nm) or a protein assay like the Bradford assay.
-
The concentration of this compound that results in the highest protein concentration in the supernatant is the optimal concentration for your purification.
| Concentration of this compound | Protein Concentration in Supernatant (Arbitrary Units) |
| 0 mM (Control) | 1.2 |
| 50 mM | 2.5 |
| 100 mM | 4.8 |
| 250 mM | 5.0 |
| 500 mM | 4.9 |
This is example data. Your results will vary depending on your protein.
Visualizing the Workflow
Caption: Workflow for optimizing the concentration of this compound.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrotrope - Wikipedia [en.wikipedia.org]
- 4. 3 Factors To Prevent Protein Aggregation For Your Protein Purification Buffer [bioprocessonline.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. sjsu.edu [sjsu.edu]
Technical Support Center: Mitigating Protein Activity Loss with Sodium 2,4-Dimethylbenzenesulfonate Monohydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for addressing the loss of protein activity when using Sodium 2,4-Dimethylbenzenesulfonate Monohydrate. As a hydrotrope, this compound is valuable for solubilizing proteins, but its use can sometimes lead to challenges in maintaining protein function. This resource is designed to provide you with the scientific rationale and practical steps to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used with proteins?
Sodium 2,4-Dimethylbenzenesulfonate is classified as a hydrotrope. Hydrotropes are amphiphilic compounds, meaning they have both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.[1][2] Unlike traditional surfactants, the hydrophobic portion of a hydrotrope is generally too small to cause spontaneous self-aggregation into micelles.[1] This property allows them to increase the solubility of poorly soluble compounds, like many proteins, in aqueous solutions.[1][3] They are often used to prevent protein aggregation and to solubilize proteins from inclusion bodies or membranes.
Q2: How can Sodium 2,4-Dimethylbenzenesulfonate lead to a loss of protein activity?
While beneficial for solubility, the very mechanism that makes hydrotropes effective can also disrupt the delicate balance of forces that maintain a protein's native three-dimensional structure, which is essential for its activity. The introduction of a hydrotrope can alter the hydration shell around the protein and interact with hydrophobic patches on the protein surface.[4] This can lead to conformational changes, unfolding (denaturation), or aggregation, all of which can result in a loss of biological activity.[4][5]
Q3: Is the loss of activity always irreversible?
Not necessarily. The reversibility of protein inactivation depends on the extent of the structural changes. Minor conformational shifts may be reversible upon removal of the hydrotrope and restoration of optimal buffer conditions. However, significant unfolding or the formation of irreversible aggregates can lead to a permanent loss of activity.[5]
Q4: What are the first signs that Sodium 2,4-Dimethylbenzenesulfonate is negatively affecting my protein?
The initial indicators of a problem can be subtle. You might observe a decrease in specific activity in your functional assays. Visually, you may notice increased turbidity or precipitation in your protein solution, which suggests aggregation.[6] During purification steps like size-exclusion chromatography, you might see the appearance of high-molecular-weight peaks or a loss of your target protein peak.[6]
Troubleshooting Guide: A Step-by-Step Approach to Restoring Protein Activity
If you are experiencing a loss of protein activity, a systematic troubleshooting approach is crucial. The following sections provide detailed strategies to diagnose and resolve the issue.
Step 1: Optimizing the Concentration of Sodium 2,4-Dimethylbenzenesulfonate
The concentration of the hydrotrope is a critical parameter. The goal is to use the minimum concentration necessary to achieve the desired solubility while minimizing its impact on protein structure.
Experimental Protocol: Determining the Optimal Hydrotrope Concentration
-
Set up a concentration gradient: Prepare a series of protein samples with varying concentrations of Sodium 2,4-Dimethylbenzenesulfonate. A good starting range is typically from 0.1% to 5% (w/v).
-
Incubate: Incubate the samples under your standard experimental conditions (e.g., temperature, time).
-
Assess Solubility: Visually inspect for precipitation and quantify the soluble protein concentration using a method like the Bradford or BCA assay.
-
Measure Activity: Perform your standard functional assay on the soluble fraction of each sample.
-
Analyze: Plot protein activity and solubility as a function of the hydrotrope concentration to identify the lowest concentration that maintains solubility without significantly compromising activity.
Step 2: Buffer and Additive Optimization
The composition of your buffer can have a profound effect on protein stability.[7][8] Optimizing pH, ionic strength, and including stabilizing additives can counteract the destabilizing effects of the hydrotrope.
Key Buffer Components to Consider:
| Additive | Recommended Concentration Range | Mechanism of Action |
| Salts (e.g., NaCl, KCl) | 50-500 mM | Modulates ionic strength, which can shield electrostatic interactions that may lead to aggregation.[6] |
| Sugars (e.g., Sucrose, Trehalose) | 0.1-1 M | Act as osmolytes, promoting a more compact, native protein conformation by stabilizing the protein's hydration shell.[9][10] |
| Polyols (e.g., Glycerol, Sorbitol) | 5-20% (v/v) | Increases solvent viscosity and stabilizes the protein's native state through preferential hydration.[7][11] |
| Amino Acids (e.g., Arginine, Glycine) | 50-500 mM | Can suppress aggregation by interacting with exposed hydrophobic patches on the protein surface.[9] |
| Reducing Agents (e.g., DTT, TCEP) | 1-5 mM | Prevents the formation of incorrect disulfide bonds, which can lead to aggregation, especially for proteins with cysteine residues.[6] |
Experimental Workflow for Buffer Optimization:
Caption: Workflow for optimizing buffer conditions.
Step 3: Post-Solubilization Removal of the Hydrotrope
In many cases, the hydrotrope is only needed for the initial solubilization step. Once the protein is in a stable, soluble state, removing the hydrotrope can be beneficial for restoring full activity.
Methods for Hydrotrope Removal:
-
Dialysis/Buffer Exchange: This is a gentle method to gradually remove the hydrotrope by exchanging the buffer with one that does not contain it. Multiple buffer changes are often necessary for complete removal.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on size. It can be used to exchange the buffer and remove the hydrotrope in a single step.
-
Affinity Chromatography: If your protein has a purification tag (e.g., His-tag, GST-tag), you can bind it to the appropriate resin, wash away the hydrotrope-containing buffer, and then elute the protein in a fresh, hydrotrope-free buffer.
Experimental Protocol: Dialysis for Hydrotrope Removal
-
Prepare Dialysis Tubing: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein). Prepare the tubing according to the manufacturer's instructions.
-
Sample Preparation: Place your protein sample into the dialysis tubing and seal it securely.
-
Dialysis: Immerse the sealed tubing in a large volume of hydrotrope-free buffer (at least 100 times the sample volume). Stir the buffer gently at 4°C.
-
Buffer Changes: Change the buffer every 2-4 hours for a total of 3-4 changes to ensure complete removal of the hydrotrope.
-
Recovery and Analysis: Recover the protein from the dialysis tubing and measure its concentration and activity.
Step 4: Considering Alternative Solubilization Agents
If optimizing the conditions for Sodium 2,4-Dimethylbenzenesulfonate proves unsuccessful, it may be necessary to explore alternative solubilization agents.
Potential Alternatives:
| Agent Class | Examples | Key Characteristics |
| Non-ionic Detergents | Triton X-100, Tween 20, n-Dodecyl-β-D-maltoside (DDM) | Generally milder than ionic detergents and less likely to cause denaturation.[6][12] |
| Zwitterionic Detergents | CHAPS, Zwittergent 3-14 | Can be more effective at disrupting protein-protein interactions than non-ionic detergents while still being relatively mild.[13] |
| Other Hydrotropes | Sodium Xylenesulfonate, Urea (at low concentrations) | Different hydrotropes have varying effects on protein stability; empirical testing is required.[1] |
| Non-Detergent Sulfobetaines (NDSBs) | NDSB-201, NDSB-256 | A class of compounds that can aid in protein solubilization and refolding under non-denaturing conditions.[14] |
Logical Flow for Selecting an Alternative Agent:
Caption: Decision tree for choosing an alternative solubilizing agent.
Concluding Remarks
Addressing the loss of protein activity when using this compound requires a systematic and informed approach. By carefully optimizing the concentration of the hydrotrope, refining buffer conditions, and considering post-solubilization removal strategies, it is often possible to maintain protein stability and function. When these measures are insufficient, a logical exploration of alternative solubilization agents can provide a path forward. Remember that each protein is unique, and empirical testing is key to finding the optimal conditions for your specific application.
References
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Hydrotrope. Retrieved from [Link]
- Bond, P. J., & Sansom, M. S. P. (2006). Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation. Molecular Membrane Biology, 23(5), 377-392.
-
ResearchGate. (2014, July 28). What can cause a loss of protein activity during purification?. Retrieved from [Link]
- Al-Maaieh, A. I., & Flanagan, D. R. (2002). Technical Applications of Hydrotropes: Sustainable and Green Carriers. Biointerface Research in Applied Chemistry, 12(5), 6561-6577.
- Arakawa, T., & Timasheff, S. N. (1984). Protein precipitation and denaturation by dimethyl sulfoxide. Biochemistry, 23(25), 5912-5923.
- Iwashita, K., Murata, T., & Oosawa, F. (2020). Effect of additives on liquid droplets and aggregates of proteins. Biophysical Reviews, 12(2), 241-250.
- Kukita, F. (1999). Solvent effects on squid sodium channels are attributable to movements of a flexible protein structure in gating currents and to hydration in a pore. The Journal of Physiology, 514(3), 655-666.
- Kopecký, V., & Gazda, L. (2023). Salt-Specific Suppression of the Cold Denaturation of Thermophilic Multidomain Initiation Factor 2. International Journal of Molecular Sciences, 24(7), 6753.
- Mozhaev, V. V., Siksnis, V. A., Melik-Nubarov, N. S., Galkantaite, N. Z., Denis, G. J., Butkus, E. P., ... & Martinek, K. (1988). Protein stabilization via hydrophilization. Covalent modification of trypsin and alpha-chymotrypsin. European Journal of Biochemistry, 173(1), 147-154.
- Kumar, V., & Singh, A. (2021). Review of the current state of protein aggregation inhibition from a materials chemistry perspective. Materials Chemistry Frontiers, 5(2), 620-649.
- Thirumalai, D., Reddy, G., & Straub, J. E. (2008). Effects of denaturants and osmolytes on proteins are accurately predicted by the molecular transfer model. Proceedings of the National Academy of Sciences, 105(36), 13347-13352.
-
Australian Government Department of Health. (2013). Benzenesulfonic acid, dimethyl-, sodium salt: Human health tier II assessment. Retrieved from [Link]
- Mozhaev, V. V., Siksnis, V. A., Melik-Nubarov, N. S., Galkantaite, N. Z., Denis, G. J., Butkus, E. P., ... & Martinek, K. (1988). Protein stabilization via hydrophilization. Covalent modification of trypsin and alpha-chymotrypsin. European journal of biochemistry, 173(1), 147-154.
-
ResearchGate. (2014, January 31). What is the best way to prevent membrane protein aggregation?. Retrieved from [Link]
-
ResearchGate. (2014, October 8). Is there a way to disrupt the protein aggregate?. Retrieved from [Link]
-
ResearchGate. (2023, March 22). What is the Best Method to Preserve a Protein Without Losing Activity for SEC Analysis?. Retrieved from [Link]
-
Leukocare. (n.d.). pH & Buffer Optimization for Protein Stability | Biologics. Retrieved from [Link]
- Fish, W. W., Mann, K. G., & Tanford, C. (1969). Proteins in Denaturing Solvents: Gel Exclusion Studies. Journal of Biological Chemistry, 244(18), 4989-4994.
-
ResearchGate. (2023, April 18). Alternative and cost-effective adsorbent for detergent removal in membrane protein solubilization. Retrieved from [Link]
-
PubChem. (n.d.). Sodium Xylenesulfonate. Retrieved from [Link]
-
Santos. (2021, March). BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE]. Retrieved from [Link]
-
Patsnap. (2023, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]
- Subbarao, C. V., & Moulik, S. P. (2014). Functions of Hydrotropes in Solutions. Journal of Dispersion Science and Technology, 35(2), 232-243.
-
Taylor, A. (1993). Effect of water structure modifiers on hydrotropic behavior. Purdue e-Pubs. Retrieved from [Link]
-
Cube Biotech. (2022). Membrane Protein Solubilization Protocol with Polymers. Retrieved from [Link]
-
Chemistry For Everyone. (2023, June 8). What Factors Help Stabilize Proteins Against Denaturation? [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Sodium Dodecylbenzenesulfonate. Retrieved from [Link]
- Loo, R. R. O., & Loo, J. A. (2017). Detergent-Assisted Protein Digestion—On the Way to Avoid the Key Bottleneck of Shotgun Bottom-Up Proteomics. Proteomes, 5(3), 20.
- Chen, Y., Liu, Y., Zhang, Y., & Zhao, Q. (2024). Effect of preheating-induced denaturation of proteins and oleosomes on the structure of protein and soymilk properties. International Journal of Biological Macromolecules, 268, 131999.
-
KU Leuven. (n.d.). Hydrotropes. Retrieved from [Link]
- Vuillard, L., Bañuelos, S., & Le Grimellec, C. (1995). Non-detergent sulphobetaines: a new class of mild solubilization agents for protein purification. Biochemical Journal, 305(1), 331-336.
Sources
- 1. Hydrotrope - Wikipedia [en.wikipedia.org]
- 2. santos.com [santos.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Protein precipitation and denaturation by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. leukocare.com [leukocare.com]
- 9. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 10. Effects of denaturants and osmolytes on proteins are accurately predicted by the molecular transfer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detergent-Assisted Protein Digestion—On the Way to Avoid the Key Bottleneck of Shotgun Bottom-Up Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-detergent sulphobetaines: a new class of mild solubilization agents for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Reverse Solute Flux in Forward Osmosis with Sodium 2,4-Dimethylbenzenesulfonate Monohydrate
<
Welcome to the technical support center for forward osmosis (FO) applications. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing Sodium 2,4-Dimethylbenzenesulfonate Monohydrate as a draw solute and are encountering challenges with high reverse solute flux (RSF). Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Understanding the Challenge: The Nature of Reverse Solute Flux
In an ideal forward osmosis system, only water molecules would pass through the semi-permeable membrane from the feed solution to the draw solution. However, in practice, a phenomenon known as reverse solute flux occurs, where draw solute molecules diffuse back across the membrane into the feed solution.[1][2] This back-diffusion is a critical issue as it can lead to several undesirable consequences:
-
Loss of Driving Force: The leakage of draw solute into the feed solution reduces the osmotic pressure gradient across the membrane, thereby decreasing the water flux.[1][3]
-
Contamination of the Feed Solution: In applications such as drug concentration or wastewater reclamation, the contamination of the feed stream with the draw solute is a significant concern.
-
Increased Operational Costs: The loss of the draw solute necessitates more frequent replenishment or a more intensive recovery process, adding to the overall cost of the operation.[1]
This compound is a promising organic draw solute due to its high osmotic pressure and potential for regeneration. However, like many organic solutes, it can be susceptible to reverse flux depending on the experimental conditions and membrane selection.
Troubleshooting Guide: Addressing High Reverse Solute Flux
This section provides a structured approach to diagnosing and mitigating high RSF in your FO experiments.
Question 1: My reverse solute flux is significantly higher than expected. What are the primary factors I should investigate?
High RSF is often a multifactorial issue. A systematic investigation should begin with the most likely culprits.
Immediate Checks:
-
Membrane Integrity: First, ensure the integrity of your FO membrane. Physical defects such as scratches, pinholes, or improper installation can create pathways for solute leakage. A simple integrity test, such as a bubble point test if applicable to your membrane type, can help identify macroscopic defects.
-
Operating Parameters: Verify your operating parameters. An unexpectedly high draw solution concentration or temperature can significantly increase the rate of reverse solute diffusion.[4][5]
In-Depth Investigation:
-
Concentration Polarization: This is a key phenomenon in membrane processes.[6] Internal Concentration Polarization (ICP) within the porous support layer of the membrane and External Concentration Polarization (ECP) at the membrane surface can significantly impact RSF. High draw solute concentration at the feed side of the active layer due to back diffusion can create a localized high concentration, which in turn can drive further flux.
-
Membrane Selection: The choice of FO membrane is critical. Membranes have different selectivities (the ability to reject solutes) and permeabilities. A membrane with a less selective active layer will inherently allow for higher RSF. Thin-film composite (TFC) membranes are commonly used in FO and their performance can vary significantly between manufacturers.[7]
-
Draw Solute Properties: While you are using this compound, its interaction with the specific membrane material is important. The size of the hydrated ion and its charge can influence its transport through the membrane pores.
Diagram: Troubleshooting Logic for High Reverse Solute Flux
Caption: A logical workflow for troubleshooting high reverse solute flux.
Question 2: How can I experimentally quantify the reverse solute flux of this compound?
Accurate measurement of RSF is crucial for troubleshooting and process optimization.
Experimental Protocol: Measuring Reverse Solute Flux
-
System Setup:
-
Use a standard bench-scale cross-flow FO setup.
-
Ensure the system is clean and free of any residual contaminants.
-
Use a new, pre-conditioned membrane for each experiment to ensure consistency. Pre-conditioning involves soaking the membrane in the feed solution for a specified period (e.g., 1 hour) before the experiment.[8]
-
-
Solution Preparation:
-
Feed Solution: Start with deionized (DI) water as the feed solution. This provides a baseline with no initial solute concentration.
-
Draw Solution: Prepare a known concentration of this compound in DI water.
-
-
Experimental Procedure:
-
Record the initial volume and conductivity of the feed solution.
-
Circulate both the feed and draw solutions at a controlled flow rate and temperature.
-
At regular time intervals (e.g., every 15-30 minutes), take a small sample from the feed solution.
-
Measure the conductivity of the feed solution sample.[9]
-
Continue the experiment for a predetermined duration.
-
-
Data Analysis:
-
Create a calibration curve that correlates the concentration of this compound with conductivity.
-
Use the measured conductivity of the feed solution samples and the calibration curve to determine the concentration of the draw solute that has diffused into the feed.
-
The reverse solute flux (Js) can be calculated using the following equation:
Js = (Ct * Vt - C0 * V0) / (A * t)
Where:
-
Js is the reverse solute flux (in g/m²h or mol/m²h)
-
Ct is the concentration of the draw solute in the feed at time t
-
Vt is the volume of the feed solution at time t
-
C0 is the initial concentration of the draw solute in the feed (ideally 0)
-
V0 is the initial volume of the feed solution
-
A is the effective membrane area
-
t is the time elapsed
-
-
Table 1: Example Data for RSF Calculation
| Time (min) | Feed Conductivity (µS/cm) | Feed Concentration (g/L) | Reverse Solute Flux (g/m²h) |
| 0 | 1.2 | 0.00 | 0.00 |
| 15 | 50.5 | 0.05 | 1.00 |
| 30 | 98.7 | 0.10 | 1.00 |
| 45 | 145.3 | 0.15 | 1.00 |
| 60 | 190.1 | 0.20 | 1.00 |
Note: This is example data and actual values will vary based on experimental conditions.
Question 3: What are the most effective strategies to mitigate high reverse solute flux?
Once you have identified the likely causes, you can implement targeted mitigation strategies.
1. Optimization of Operating Conditions:
-
Draw Solution Concentration: While a higher concentration provides a greater driving force for water flux, it also increases the concentration gradient for reverse solute diffusion.[4] Experiment with slightly lower concentrations of this compound to find a balance between acceptable water flux and reduced RSF.
-
Temperature: Increased temperature enhances the diffusivity of the draw solute, leading to higher RSF.[5] If your application allows, operating at a lower temperature can be an effective control measure.
-
Cross-flow Velocity: Increasing the cross-flow velocity on both the feed and draw sides of the membrane can help to reduce the effects of external concentration polarization, which can in turn lower the RSF.[5]
2. Membrane Selection and Modification:
-
Membrane Type: If your current membrane shows high RSF, consider testing membranes with a higher selectivity. Look for membranes specifically designed for FO applications that report a low specific reverse solute flux (Js/Jv).
-
Membrane Orientation: In most cases, orienting the active layer of the membrane towards the draw solution (AL-DS mode or PRO mode) results in lower RSF compared to the active layer facing the feed solution (AL-FS mode).[10]
-
Surface Modification: For advanced users, surface modification of the membrane can be an option. Techniques like interfacial polymerization to create a denser and more selective active layer can reduce RSF.
3. Advanced Strategies:
-
Pressure-Assisted Osmosis (PAO): Applying a low hydraulic pressure to the feed side can enhance water flux while potentially reducing the net reverse solute flux.[11]
Frequently Asked Questions (FAQs)
Q1: Is this compound known to have a high reverse solute flux compared to other draw solutes?
The RSF of any draw solute is highly dependent on the membrane used and the operating conditions.[10] While smaller inorganic salts like NaCl can have high RSF due to their small ionic size, larger organic molecules like this compound can also exhibit significant RSF, particularly with less selective membranes. Its performance should be evaluated in the context of your specific experimental setup.
Q2: Can membrane fouling affect the reverse solute flux?
Yes, membrane fouling can have a complex effect on RSF. A fouling layer can act as an additional barrier, potentially reducing the back diffusion of the draw solute. However, fouling can also exacerbate concentration polarization effects at the membrane surface, which can increase the localized concentration of the draw solute and thereby increase RSF.[12]
Q3: How does the pH of the feed and draw solutions impact reverse solute flux?
The pH can influence the charge of both the membrane surface and the draw solute. For an ionizable compound like this compound, changes in pH that alter its charge characteristics could affect its interaction with a charged membrane surface, thereby influencing its transport through the membrane.
Q4: Are there alternative draw solutes I should consider if I cannot reduce the RSF of this compound to an acceptable level?
If optimization strategies are unsuccessful, you may need to consider alternative draw solutes. The ideal draw solute should have high osmotic pressure, low RSF, and be easily regenerable.[13][14] Some alternatives include other organic salts, inorganic salts, or responsive draw solutes like certain ionic liquids or polymers.[10][13]
References
-
Ferby, M., et al. (2020). Reduction of Reverse Solute Flux Induced Solute Buildup in the Feed Solution of Forward Osmosis. ResearchGate. [Link]
-
He, Z., et al. (2019). Tackle reverse solute flux in forward osmosis towards sustainable water recovery: reduction and perspectives. Water Research. [Link]
-
Zhang, H., et al. (2023). Inhibition Strategies of Reverse Solute Flux in Osmotic Microbial Fuel Cells: Take Forward Osmosis as Reference. ACS ES&T Water. [Link]
-
He, Z., et al. (2019). Tackle Reverse Solute Flux in Forward Osmosis towards Sustainable Water Recovery: Reduction and Perspectives. ResearchGate. [Link]
-
Wikipedia. (n.d.). Reverse osmosis. Wikipedia. [Link]
-
He, Z., et al. (2019). Tackle reverse solute flux in forward osmosis towards sustainable water recovery: reduction and perspectives. PubMed. [Link]
-
MDPI. (2021). Effects of Operating Conditions on the Performance of Forward Osmosis with Ultrasound for Seawater Desalination. MDPI. [Link]
-
National Institutes of Health. (2022). A Comprehensive Review on Forward Osmosis Water Treatment: Recent Advances and Prospects of Membranes and Draw Solutes. NIH. [Link]
-
MDPI. (2022). Forward Osmosis Membrane: Review of Fabrication, Modification, Challenges and Potential. MDPI. [Link]
-
Deswater. (2018). Effect of flow rate, draw solution concentration and temperature on the performance of TFC FO membrane, and the potential use of. Deswater. [Link]
-
MDPI. (2021). Influence of Membrane Fouling and Reverse Salt Flux on Membrane Impedance of Forward Osmosis Microbial Fuel Cell. MDPI. [Link]
-
National Institutes of Health. (2022). Novel Polyelectrolyte-Based Draw Solute That Overcomes the Trade-Off between Forward Osmosis Performance and Ease of Regeneration. PMC. [Link]
-
ResearchGate. (2021). Effect of operating conditions on flux behavior in Forward Osmosis. ResearchGate. [Link]
-
MDPI. (2021). Forward Osmosis Membranes: The Significant Roles of Selective Layer. MDPI. [Link]
-
MDPI. (2019). Recent Advance on Draw Solutes Development in Forward Osmosis. MDPI. [Link]
-
ResearchGate. (2018). Effect of draw solution concentration on water flux and specific reverse salt flux. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Effect of Operating Conditions on Reverse Osmosis (RO) Membrane Performance. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). The relation between water flux and reverse draw solute flux of PVP-based draw solutions. ResearchGate. [Link]
-
Semantic Scholar. (2017). Effect of Operating Conditions on Reverse Osmosis (RO) Membrane Performance. Semantic Scholar. [Link]
-
ResearchGate. (2016). How to determine reverse salt flux in forward osmosis membrane bioreactor?. ResearchGate. [Link]
-
ResearchGate. (2025). Analysis of enhancing water flux and reducing reverse solute flux in pressure assisted forward osmosis process. ResearchGate. [Link]
- Google Patents. (n.d.). A draw solute for a forward osmosis process.
-
MDPI. (2020). Effects of the Structure of Benzenesulfonate-Based Draw Solutes on the Forward Osmosis Process. MDPI. [Link]
-
MDPI. (2023). Enhancing Osmotic Power Generation and Water Conservation with High-Performance Thin-Film Nanocomposite Membranes for the Mining Industry. MDPI. [Link]
-
MDPI. (2020). Modeling and Sensitivity Analysis of the Forward Osmosis Process to Predict Membrane Flux Using a Novel Combination of Neural Network and Response Surface Methodology Techniques. MDPI. [Link]
-
SPERTA. (2025). How to troubleshoot if the reverse osmosis membrane fails?. SPERTA. [Link]
-
ResearchGate. (2019). Recent Advance on Draw Solutes Development in Forward Osmosis. ResearchGate. [Link]
-
National Institutes of Health. (2023). CO2-Responsive Low Molecular Weight Polymer with High Osmotic Pressure as a Draw Solute for Forward Osmosis. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tackle reverse solute flux in forward osmosis towards sustainable water recovery: reduction and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deswater.com [deswater.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review on Forward Osmosis Water Treatment: Recent Advances and Prospects of Membranes and Draw Solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forward Osmosis Membrane: Review of Fabrication, Modification, Challenges and Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CO2-Responsive Low Molecular Weight Polymer with High Osmotic Pressure as a Draw Solute for Forward Osmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Novel Polyelectrolyte-Based Draw Solute That Overcomes the Trade-Off between Forward Osmosis Performance and Ease of Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Complexities of Drug-Hydrotrope Interaction Analysis
Welcome to the technical support center dedicated to overcoming the challenges of analyzing drug-hydrotrope interactions in pharmaceutical formulations. This guide is designed for researchers, scientists, and drug development professionals who are leveraging hydrotropy to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors.
Introduction to Hydrotropy
Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotrope, results in an increase in the aqueous solubility of another solute, the API.[1][2][3] Unlike micellar solubilization, which involves the formation of colloidal aggregates (micelles) by surfactants, hydrotropy is thought to involve weaker, non-covalent interactions and self-aggregation of hydrotropes.[4][5] This technique is advantageous because it often avoids the use of harsh organic solvents, is cost-effective, and can be independent of pH.[6][7][8]
Commonly used hydrotropes include sodium benzoate, sodium salicylate, urea, and nicotinamide.[9][10] The selection of an appropriate hydrotrope is critical and depends on the specific API and desired formulation characteristics.[11][12]
Distinguishing Hydrotropy from Micellar Solubilization
A common point of confusion is the distinction between hydrotropy and micellar solubilization. The following table highlights the key differences:
| Feature | Hydrotropy | Micellar Solubilization |
| Mechanism | Weak, non-covalent interactions, self-aggregation of hydrotropes.[4][5] | Formation of well-defined colloidal aggregates (micelles) with a hydrophobic core and hydrophilic shell.[13] |
| Concentration | Requires high concentrations of the hydrotropic agent (often in the molar range).[9][10] | Occurs above the critical micelle concentration (CMC), which is typically in the millimolar range.[4] |
| Aggregates | Loosely structured, less cooperative aggregates.[14] | Well-defined, cooperative self-assembly of surfactant molecules.[13] |
| Selectivity | Can be highly selective for the solute.[6] | Generally less selective, driven primarily by the hydrophobicity of the solute. |
General Experimental Workflow
The analysis of drug-hydrotrope interactions typically follows a systematic approach to ensure accurate and reproducible results.
Caption: General workflow for drug-hydrotrope interaction analysis.
Troubleshooting Guides & FAQs by Analytical Technique
Phase Solubility Studies
Phase solubility studies are a fundamental first step to determine the extent of solubility enhancement.
Experimental Protocol:
-
Prepare a series of aqueous solutions with increasing concentrations of the hydrotrope.
-
Add an excess amount of the drug to each solution.
-
Equilibrate the samples at a constant temperature, typically with shaking, for a specified period (e.g., 24-48 hours) to ensure saturation.
-
Filter the samples to remove undissolved drug.
-
Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[9]
FAQs & Troubleshooting
Q1: My solubility data is not reproducible. What could be the cause?
-
A1: Insufficient equilibration time is a common culprit. Ensure that the system has reached equilibrium by taking samples at different time points until the drug concentration remains constant. Also, verify that the temperature is precisely controlled throughout the experiment.
Q2: I observe a non-linear increase in solubility with increasing hydrotrope concentration. Is this normal?
-
A2: Yes, this is expected. The solubility of a drug in a hydrotropic solution often shows a non-linear increase, with a significant rise in solubility occurring above a certain hydrotrope concentration, known as the Minimum Hydrotropic Concentration (MHC).[2][10]
Q3: The solubility of my drug decreases at very high hydrotrope concentrations. Why is this happening?
-
A3: This phenomenon, known as "salting out," can occur at very high concentrations of some hydrotropes.[2] It is thought to be due to changes in the water structure and competition for water molecules between the hydrotrope and the drug. Consider this the upper limit for effective hydrotrope concentration in your formulation.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid and straightforward method for quantifying the concentration of a dissolved drug and can also provide initial evidence of interaction.[15]
Experimental Protocol:
-
Determine the wavelength of maximum absorbance (λmax) of the drug in the absence and presence of the hydrotrope.
-
Prepare a calibration curve of the drug at its λmax in the presence of a fixed concentration of the hydrotrope.[15]
-
Use this calibration curve to determine the drug concentration in your phase solubility study samples.
FAQs & Troubleshooting
Q1: The λmax of my drug shifts in the presence of the hydrotrope. What does this indicate?
-
A1: A shift in λmax (either a bathochromic/red shift or a hypsochromic/blue shift) is a strong indication of an interaction between the drug and the hydrotrope, suggesting a change in the electronic environment of the drug molecule.
Q2: The hydrotrope itself absorbs at the drug's λmax. How can I accurately quantify my drug?
-
A2: This is a common issue of interference.[16] To correct for this, you must run a blank for each hydrotrope concentration containing only the hydrotrope in the solvent. Subtract the absorbance of the corresponding blank from the absorbance of your drug-hydrotrope sample.[17] Alternatively, derivative spectrophotometry can sometimes be used to resolve overlapping spectra.[18]
Q3: My calibration curve is not linear. What should I do?
-
A3: Non-linearity can occur at high concentrations due to instrumental limitations or molecular interactions. Ensure you are working within the linear dynamic range of your spectrophotometer. If the issue persists, it may indicate complex formation that does not follow a simple Beer-Lambert law relationship. In such cases, consider using a non-linear fitting model or a different analytical technique for quantification.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the drug-hydrotrope interaction.
Experimental Protocol:
-
Prepare a solution of the drug in a suitable buffer and place it in the sample cell.
-
Prepare a concentrated solution of the hydrotrope in the same buffer and load it into the injection syringe.
-
Perform a series of small injections of the hydrotrope into the drug solution while monitoring the heat change.
-
Integrate the heat-change peaks and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
FAQs & Troubleshooting
Q1: I'm seeing large, erratic spikes in my ITC data. What is causing this?
-
A1: Spikes are often caused by air bubbles in the cell or syringe.[19] Ensure that all solutions are thoroughly degassed before loading. Also, check for any leaks in the system. A dirty or damaged plunger can also cause such artifacts.[19]
Q2: The baseline is not returning to the pre-injection level after each injection. What should I do?
-
A2: This indicates that the system is not reaching equilibrium between injections. You may need to increase the time interval between injections.[19] If the problem persists, it could be due to a slow secondary process, such as a conformational change in the drug or hydrotrope aggregates.[19]
Q3: The heats of injection are very large and do not show saturation, resembling a straight line. What does this mean?
-
A3: This is often due to large heats of dilution caused by a mismatch between the buffer in the cell and the syringe.[19][20] It is crucial to prepare both the drug and hydrotrope solutions from the exact same buffer stock. Dialysis of the drug against the hydrotrope buffer can also help ensure a perfect match.[20]
Q4: I don't observe any significant heat change upon injection. Does this mean there is no interaction?
-
A4: Not necessarily. It could be that the binding enthalpy is very low, or the binding affinity is too weak to be detected at the concentrations used.[19] Try increasing the concentrations of both the drug and the hydrotrope. You can also experiment with different temperatures, as the binding enthalpy can be temperature-dependent.[20]
Dynamic Light Scattering (DLS)
DLS is used to measure the size of particles in solution, making it an excellent tool for investigating the formation and size of hydrotrope aggregates and drug-hydrotrope complexes.[21][22]
Experimental Protocol:
-
Prepare solutions of the hydrotrope at various concentrations, both with and without the drug.
-
Filter the samples through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and large aggregates.
-
Place the sample in a clean cuvette and measure the scattered light fluctuations at a constant temperature.
-
The instrument's software will analyze the correlation function of the scattered light to determine the hydrodynamic radius (Rh) and polydispersity index (PDI) of the particles in solution.[21]
FAQs & Troubleshooting
Q1: My DLS results are highly variable and show a high PDI. What can I do to improve the data quality?
-
A1: High variability and PDI suggest a polydisperse sample, which could be due to the presence of dust or large aggregates. Ensure your samples are meticulously filtered before measurement.[21] Centrifuging the samples can also help remove larger particles.[21]
Q2: I'm trying to measure the size of small hydrotrope aggregates, but the signal is very weak.
-
A2: The intensity of scattered light is proportional to the sixth power of the particle radius. Therefore, small particles scatter light much less intensely than large ones. You may need to use a higher concentration of your hydrotrope to obtain a sufficient signal. Also, ensure your instrument is sensitive enough for the size range you are investigating.
Q3: Can DLS distinguish between drug-free hydrotrope aggregates and drug-loaded aggregates?
-
A3: DLS measures the overall size distribution. If the incorporation of the drug into the hydrotrope aggregates leads to a significant change in their size, DLS will be able to detect this difference. By comparing the size distribution of the hydrotrope solution with and without the drug, you can infer the formation of drug-loaded aggregates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and interactions at the atomic level.
Experimental Protocol:
-
Acquire 1D ¹H NMR spectra of the drug and the hydrotrope separately.
-
Acquire a spectrum of a mixture of the drug and hydrotrope.
-
Chemical shift perturbations (changes in the positions of the NMR signals) of specific protons in the drug or hydrotrope upon mixing indicate which parts of the molecules are involved in the interaction.
-
2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of protons, helping to elucidate the 3D structure of the drug-hydrotrope complex.
FAQs & Troubleshooting
Q1: I see changes in the chemical shifts of my drug's protons, but they are very small. How can I be sure this is a real interaction?
-
A1: Small chemical shift changes are common for weak interactions like those in hydrotropic systems. To confirm the interaction, perform a titration experiment where you incrementally add the hydrotrope to the drug solution and monitor the chemical shift changes. A systematic and concentration-dependent shift is strong evidence of an interaction.
Q2: The NMR signals are broad, making it difficult to identify specific peaks.
-
A2: Signal broadening can be caused by several factors, including the formation of large aggregates, which tumble slowly in solution, or chemical exchange between the free and bound states of the drug. Performing the experiment at a higher temperature can sometimes sharpen the signals by increasing the rate of molecular tumbling and chemical exchange.
Q3: Can I use NMR to quantify the amount of bound drug?
-
A3: Yes, quantitative NMR (qNMR) can be used to determine the concentration of free and bound species if their signals are distinct and do not overlap significantly.[23][24] This requires careful experimental setup, including the use of an internal standard and appropriate relaxation delays.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that can be used to study drug-hydrotrope interactions, particularly if the drug is intrinsically fluorescent or if a fluorescent probe is used.[25]
Experimental Protocol:
-
Measure the fluorescence emission spectrum of the drug in the absence of the hydrotrope.
-
Titrate the drug solution with increasing concentrations of the hydrotrope and record the fluorescence spectrum after each addition.
-
Changes in fluorescence intensity (quenching or enhancement) or shifts in the emission maximum can be used to determine binding parameters.[26]
FAQs & Troubleshooting
Q1: The fluorescence of my drug is quenched in the presence of the hydrotrope. What does this mean?
-
A1: Fluorescence quenching indicates that the hydrotrope is interacting with the drug in a way that provides a pathway for the excited state of the fluorophore to return to the ground state without emitting a photon. This is a strong indication of binding.
Q2: How can I distinguish between static and dynamic quenching?
-
A2: Static quenching is due to the formation of a non-fluorescent ground-state complex, while dynamic quenching is due to collisional deactivation of the excited state. These mechanisms can be distinguished by performing the experiment at different temperatures. Dynamic quenching rates increase with temperature, while static quenching constants typically decrease. Time-resolved fluorescence measurements can also differentiate between the two.[27]
Q3: The hydrotrope I am using is also fluorescent. How can I study the interaction?
-
A3: If the excitation and emission spectra of the drug and hydrotrope overlap, it can be challenging to deconvolve their individual contributions. If possible, try to find excitation and emission wavelengths where the interference is minimized. Alternatively, you may need to use a different analytical technique.
Concluding Remarks
The analysis of drug-hydrotrope interactions is a multifaceted process that often requires the use of multiple complementary analytical techniques. By understanding the principles and potential pitfalls of each method, researchers can design robust experiments, troubleshoot effectively, and gain a comprehensive understanding of their formulations. This technical support center serves as a starting point for navigating these challenges, and we encourage you to consult the cited literature for more detailed information.
References
-
Novel Approaches and Emerging Trends in Hydrotropic Solubilization Technology. (2024). ResearchGate. Retrieved from [Link]
-
Kasimova, M. R. (2011). Troubleshooting guide for Isothermal Titration Calorimetry. MicroCal. Retrieved from [Link]
-
Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. (2023). Surfactants Formulation. Retrieved from [Link]
-
Shimizu, S., & Matubayasi, N. (2021). Cooperativity in micellar solubilization. Physical Chemistry Chemical Physics, 23(13), 7863-7870. Retrieved from [Link]
-
Results of drug-hydrotrope interference study by UV spectrophotometric method. (2024). ResearchGate. Retrieved from [Link]
-
Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. (2024). ACS Omega, 9(10), 11117-11127. Retrieved from [Link]
-
Dynamic Light Scattering (DLS). (n.d.). Center for Macromolecular Interactions, Harvard Medical School. Retrieved from [Link]
-
Simultaneous analysis of paracetamol and diclofenac using hydrotropy. (2024). GSC Biological and Pharmaceutical Sciences, 27(1), 1-10. Retrieved from [Link]
-
Micellar solubilization. (2024). Grokipedia. Retrieved from [Link]
-
Sarfraz, M. K., et al. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. Journal of Pharmaceutical Research International, 34(46A), 20-33. Retrieved from [Link]
-
Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. (2025). ACS Omega. Retrieved from [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. (2019). Malvern Panalytical. Retrieved from [Link]
-
Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. Retrieved from [Link]
-
Arjaria, P., et al. (2013). hydrotropic-solubilization.pdf. International Journal of Pharmaceutical and Phytopharmacological Research, 3(1), 17-23. Retrieved from [Link]
-
Biyani, D., & Umekar, M. (2023). HYDROTROPY: NEW APPROACH TO INCREASE SOLUBILITY. JETIR, 10(4). Retrieved from [Link]
-
A REVIEW ON HYDROTROPY: A SOLUBILITY ENHANCING TECHNIQUE. (2022). IJCRT.org. Retrieved from [Link]
-
Technical Applications of Hydrotropes: Sustainable and Green Carriers. (2022). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Hydrotropic Solubilization: An Emerging Approach. (2021). Journal of Drug Delivery and Therapeutics, 11(1-s), 151-158. Retrieved from [Link]
-
Dynamic Light Scattering (DLS). (n.d.). Unchained Labs. Retrieved from [Link]
-
How to Detect Early Aggregation with Dynamic Light Scattering. (2025). Patsnap Eureka. Retrieved from [Link]
-
Synergistic Effect of Hydrotrope and Surfactant on Solubility and Dissolution of Atorvastatin Calcium: Screening Factorial Design Followed by Ratio Optimization. (2015). Indian Journal of Pharmaceutical Education and Research, 49(2), 115-125. Retrieved from [Link]
-
Overview of Hydrotrope Assisted Solubility Enhancement for Anticancer Oral Drug Delivery and Formulation Analysis. (2024). Journal of Chemical Health Risks. Retrieved from [Link]
-
Application of hydrotropes in Pharmaceutical Analytical technique. (2025). ResearchGate. Retrieved from [Link]
-
Hydrotropy: A Boon in Thin layer Chromatography A Review. (2020). Asian Journal of Pharmaceutical Analysis, 10(1), 1-4. Retrieved from [Link]
-
Hydrotropy: A Promising Tool for Solubility Enhancement. (2025). ResearchGate. Retrieved from [Link]
-
Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. (2022). Polymers, 14(21), 4749. Retrieved from [Link]
-
A Review on Hydrotropic Solubilization for Poorly Water Soluble Drugs: Analytical Application and Formulation Development. (2018). Research Journal of Pharmacy and Technology, 11(10), 4668-4674. Retrieved from [Link]
-
Isothermal titration calorimetry: Principles and experimental design. (n.d.). GE Healthcare. Retrieved from [Link]
-
Hydrotropic Method Development for Antidiabetic Drugs. (2023). International Journal of Pharmaceutical Research and Applications, 8(6), 2519-2528. Retrieved from [Link]
-
A review: Hydrotropy a solubility enhancing technique. (2019). The Pharma Innovation Journal, 8(3), 1151-1156. Retrieved from [Link]
-
Dynamic light scattering: a practical guide and applications in biomedical sciences. (2016). FEBS Letters, 590(19), 3244-3265. Retrieved from [Link]
-
Using NMR Spectroscopy To Measure Protein Binding Capacity on Gold Nanoparticles. (2019). Journal of Chemical Education, 97(1), 224-229. Retrieved from [Link]
-
fluorescence spectroscopic studies: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Probing membrane protein structure using water polarization transfer solid-state NMR. (2014). Methods in Enzymology, 541, 181-200. Retrieved from [Link]
-
Polymer solubility mechanism in ionic liquids: 1H-NMR spectra and two-parameter hydrogen bonding analysis. (2015). Physical Chemistry Chemical Physics, 17(10), 6824-6831. Retrieved from [Link]
-
Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy. (2024). STAR Protocols, 5(4), 103429. Retrieved from [Link]
-
The application of fluorescence spectroscopy to the study of drug–protein binding. (2018). Loughborough University Research Repository. Retrieved from [Link]
-
Advanced Solubility Science: Mixed Hydrotropy. (2024). Asian Journal of Pharmaceutics, 18(2). Retrieved from [Link]
-
Using NMR Spectroscopy To Measure Protein Binding Capacity on Gold Nanoparticles. (2019). Journal of Chemical Education. Retrieved from [Link]
-
Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy. (2024). ResearchGate. Retrieved from [Link]
-
Binding site identification and structure determination of protein-ligand complexes by NMR. (2013). Current Opinion in Structural Biology, 23(5), 744-751. Retrieved from [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. [michberk.com]
- 5. Cooperativity in micellar solubilization - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP06479C [pubs.rsc.org]
- 6. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpaonline.com [ajpaonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Simultaneous analysis of paracetamol and diclofenac using hydrotropy. [wisdomlib.org]
- 16. eijppr.com [eijppr.com]
- 17. Synergistic Effect of Hydrotrope and Surfactant on Solubility and Dissolution of Atorvastatin Calcium: Screening Factorial Design Followed by Ratio Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijprajournal.com [ijprajournal.com]
- 19. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
- 20. chem.gla.ac.uk [chem.gla.ac.uk]
- 21. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. unchainedlabs.com [unchainedlabs.com]
- 23. Using NMR Spectroscopy To Measure Protein Binding Capacity on Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. par.nsf.gov [par.nsf.gov]
- 25. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 26. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. fluorescence spectroscopic studies: Topics by Science.gov [science.gov]
Navigating Protein Stability in the Presence of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate: A Technical Support Guide
Introduction
Welcome to our dedicated technical support center focused on a critical aspect of formulation science: maintaining protein stability when using Sodium 2,4-Dimethylbenzenesulfonate Monohydrate. This compound, a member of the hydrotrope family, is increasingly utilized for its ability to enhance the solubility of proteins and other macromolecules, thereby preventing aggregation.[1][2] However, like any excipient, its interaction with your protein of interest is not always straightforward and can present challenges to maintaining structural integrity and biological function.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying scientific principles governing these interactions. We will delve into troubleshooting common issues and provide you with the rationale to design robust experiments, ensuring the stability and efficacy of your protein formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from a typical surfactant?
A1: this compound is classified as a hydrotrope.[1] Hydrotropes are amphiphilic compounds, meaning they have both a water-loving (hydrophilic) sulfonate group and a water-fearing (hydrophobic) dimethylbenzene group.[3]
Unlike traditional surfactants (e.g., Sodium Dodecyl Sulfate - SDS), the hydrophobic part of a hydrotrope is generally too small to cause the spontaneous self-assembly into well-defined micelles at a sharp "critical micelle concentration" (CMC).[1][4] Instead, hydrotropes are thought to work through mechanisms such as altering the structure of water to be more accommodating to hydrophobic molecules or by forming loose, stepwise aggregates.[3][5] This distinction is crucial because it often means that hydrotropes can increase solubility with a lower risk of causing the extensive protein unfolding that is characteristic of micelle-forming surfactants.
Q2: What is the primary mechanism by which this compound can affect my protein's stability?
A2: The interaction is primarily driven by two forces:
-
Hydrophobic Interactions: The dimethylbenzene ring can interact with exposed hydrophobic patches on the surface of your protein. In a controlled manner, this can be beneficial, as it masks these patches and prevents protein-protein aggregation.[6] However, excessive interaction can begin to disrupt the protein's tertiary structure by pulling on hydrophobic residues that are normally tucked away in the protein's core.
-
Electrostatic Interactions: The negatively charged sulfonate group can interact with positively charged amino acid residues on the protein surface (e.g., lysine, arginine). The nature of this interaction is highly dependent on the pH of your buffer system relative to the protein's isoelectric point (pI).
Q3: I've observed increased aggregation after adding this compound. Why would a solubilizing agent cause this?
A3: This paradoxical effect can occur for a few reasons, often related to concentration and the specific nature of your protein:
-
Partial Unfolding: At certain concentrations, the hydrotrope may cause just enough partial unfolding of the protein to expose new, "sticky" hydrophobic regions that were previously buried. If the hydrotrope concentration isn't high enough to saturate these newly exposed patches across all protein molecules, it can actually facilitate aggregation.
-
"Salting Out" Effect: Although hydrotropes are used to "salt in" solutes, at very high concentrations, they can begin to compete with the protein for water molecules, effectively dehydrating the protein surface and promoting aggregation. This is particularly relevant for hydrotropes that are salts themselves.
Troubleshooting Guides
Scenario 1: My protein loses activity after solubilization with this compound.
Loss of activity is a strong indicator of structural changes, particularly at the active site or in regions crucial for conformational dynamics.
Troubleshooting Workflow:
Caption: Workflow for diagnosing loss of protein activity.
In-Depth Explanation and Protocol:
The key is to find the "sweet spot" where the hydrotrope provides sufficient solubility without inducing detrimental conformational changes. This concentration is often referred to as the Minimum Hydrotrope Concentration (MHC).
Experimental Protocol: Determining the Optimal Hydrotrope Concentration
-
Protein Preparation: Prepare your protein in a baseline buffer where it is at least partially soluble and stable.
-
Hydrotrope Titration: Create a series of samples with a fixed protein concentration and varying concentrations of this compound (e.g., from 0 M to 1 M).
-
Spectroscopic Analysis:
-
Intrinsic Tryptophan Fluorescence: Excite your samples at ~295 nm and scan the emission from 310-400 nm. A red-shift (shift to longer wavelengths) in the emission maximum indicates that tryptophan residues are becoming more exposed to the aqueous environment, a sign of unfolding.
-
Circular Dichroism (CD) Spectroscopy: Perform scans in the far-UV range (200-250 nm) to monitor changes in secondary structure (alpha-helices, beta-sheets) and the near-UV range (250-320 nm) for tertiary structure.
-
-
Activity Assay: Perform your standard activity assay on each sample.
-
Data Analysis: Plot the change in fluorescence emission maximum, the CD signal at a characteristic wavelength (e.g., 222 nm), and the relative activity as a function of hydrotrope concentration. The optimal concentration will be the lowest amount that maintains solubility and activity while causing minimal structural perturbation.
Scenario 2: My protein still aggregates over time, even with the hydrotrope.
This indicates that the formulation is not optimized for long-term stability. The issue could be the hydrotrope concentration, or interactions with other buffer components.
Troubleshooting Logic:
Sources
Technical Support Center: Method Development for Separating Sodium 2,4-Dimethylbenzenesulfonate Monohydrate from a Purified Protein
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals facing the challenge of removing Sodium 2,4-Dimethylbenzenesulfonate Monohydrate from purified protein solutions. Here, we delve into the underlying principles of common separation techniques, offering detailed troubleshooting guides and frequently asked questions to navigate experimental hurdles effectively.
Introduction to the Challenge
Sodium 2,4-Dimethylbenzenesulfonate (DMBS) is a hydrotrope, a compound that enhances the solubility of hydrophobic substances in aqueous solutions. While beneficial for preventing protein aggregation during certain purification or formulation steps, its presence can interfere with downstream applications such as structural studies, functional assays, and formulation development. The complete removal of this small molecule is therefore a critical step in achieving a highly purified protein product.
The primary challenge lies in the potential for non-covalent interactions between the aromatic ring of DMBS and hydrophobic patches on the protein surface, as well as electrostatic interactions involving the sulfonate group. These interactions can lead to incomplete removal by standard buffer exchange methods. This guide will address these complexities and provide robust strategies for efficient separation.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should be aware of?
A1: this compound has a molecular weight of approximately 226.23 g/mol .[1][2] Its structure contains both a hydrophobic dimethylbenzene group and a hydrophilic sulfonate group, making it amphiphilic. This property is key to its function as a hydrotrope but also suggests potential for hydrophobic and electrostatic interactions with proteins.[3][4]
Q2: Which separation method is the best starting point for removing DMBS from my protein solution?
A2: The choice of method depends on several factors, including your protein's characteristics (size, stability), the initial concentration of DMBS, the required final purity, and the scale of your process. For laboratory-scale operations, Dialysis is a simple and gentle starting point.[5][6] For larger volumes or faster processing, Tangential Flow Filtration (TFF) is highly efficient.[7][8] Size Exclusion Chromatography (SEC) can also be very effective, particularly as a final polishing step.[9]
Q3: How can I determine if all the DMBS has been removed from my protein sample?
A3: A combination of analytical techniques is recommended for verification. UV-Visible Spectroscopy can be used for initial screening, as the aromatic ring of DMBS absorbs UV light.[10] However, for accurate quantification, a more specific method like High-Performance Liquid Chromatography (HPLC) with a UV detector is preferable.[11][12][13] This allows for the separation of the protein and DMBS, enabling precise measurement of any residual small molecule.
Q4: Can DMBS interact with my protein, and if so, how does this affect its removal?
A4: Yes, interactions are possible. The aromatic ring of DMBS can engage in non-covalent "aromatic-aromatic" or "hydrophobic" interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) on the protein surface.[4][14][15] Additionally, the negatively charged sulfonate group can interact with positively charged residues. These interactions can cause DMBS to "co-purify" with the protein, making its removal by simple diffusion-based methods like dialysis less efficient.
Method Selection and Initial Workflow
The following diagram outlines a logical workflow for selecting and optimizing a method to remove DMBS from your protein solution.
Caption: Workflow for selecting and validating a DMBS removal method.
Troubleshooting Guides
Dialysis
Dialysis is a passive process that relies on the diffusion of small molecules across a semi-permeable membrane down a concentration gradient.[16]
Issue 1: Residual DMBS detected after extensive dialysis.
-
Question: I have performed multiple buffer exchanges over 48 hours, but HPLC analysis still shows a significant amount of DMBS in my protein sample. Why is this happening and what can I do?
-
Answer: This is likely due to interactions between DMBS and your protein, which hinders its free diffusion across the dialysis membrane.[3][4]
-
Causality: The aromatic portion of DMBS may be binding to hydrophobic patches on your protein.
-
Troubleshooting Steps:
-
Introduce a Mild Chaotrope or Organic Solvent: Adding a low concentration of a mild chaotropic agent (e.g., 0.5-1 M urea) or an organic solvent (e.g., 5-10% ethanol or isopropanol) to both the sample and the dialysis buffer can disrupt these weak hydrophobic interactions without denaturing the protein. Always perform a small-scale stability test with your protein first.
-
Modify Buffer pH: Adjusting the pH of the buffer away from the pI of the protein can alter surface charges and potentially disrupt electrostatic interactions with the sulfonate group of DMBS.
-
Increase Salt Concentration: Including a moderate concentration of a non-interfering salt (e.g., 150-500 mM NaCl) in the dialysis buffer can help to disrupt both ionic and hydrophobic interactions.
-
Increase the Dialysis Buffer Volume and Exchange Frequency: Ensure you are using a buffer volume that is at least 100-200 times the sample volume and change the buffer every 4-6 hours for the first 2-3 changes.[6][16]
-
-
Issue 2: Protein precipitation during dialysis.
-
Question: My protein is precipitating inside the dialysis tubing. What is causing this and how can I prevent it?
-
Answer: Protein precipitation during dialysis is often due to a rapid change in the buffer environment, leading to a decrease in protein solubility.[17]
-
Causality: The removal of DMBS, which was acting as a solubilizing agent, can lead to protein aggregation if the new buffer conditions are not optimal for your protein's stability.
-
Troubleshooting Steps:
-
Perform Step-Wise Dialysis: Instead of dialyzing directly into the final buffer, perform a series of dialysis steps with gradually decreasing concentrations of DMBS. This allows the protein to slowly adapt to the new environment.
-
Incorporate Stabilizing Excipients: Add known protein stabilizers to your dialysis buffer, such as glycerol (5-10%), sucrose (5-10%), or arginine (50-100 mM). These can help to maintain protein solubility.[17]
-
Optimize Buffer pH and Ionic Strength: Ensure the pH of your final buffer is at least 1-1.5 units away from your protein's isoelectric point (pI). Also, some proteins require a certain ionic strength to remain soluble, so a buffer with very low salt concentration might not be suitable.
-
-
| Parameter | Recommended Range for Dialysis |
| MWCO of Membrane | 1/3 to 1/5 of the protein's molecular weight |
| Buffer to Sample Ratio | ≥ 100:1 |
| Number of Buffer Changes | 3-4, with the last one overnight |
| Temperature | 4°C for protein stability |
Tangential Flow Filtration (TFF)
TFF, or cross-flow filtration, is a pressure-driven separation process that uses a semi-permeable membrane to separate molecules based on size.[8] It is highly effective for buffer exchange (diafiltration) and concentration.
Issue 1: Incomplete removal of DMBS after multiple diavolumes.
-
Question: I have performed 10 diavolumes of buffer exchange using TFF, but I still have residual DMBS. How can I improve the efficiency?
-
Answer: Similar to dialysis, protein-DMBS interactions can reduce the efficiency of removal by TFF. The constant flow and pressure in TFF can sometimes even enhance these interactions.
-
Causality: The recirculation of the retentate can lead to repeated opportunities for DMBS to re-associate with the protein.
-
Troubleshooting Steps:
-
Optimize Diafiltration Buffer Composition: As with dialysis, consider adding mild chaotropes, organic solvents, or adjusting the pH and ionic strength of your diafiltration buffer to disrupt interactions.
-
Adjust TFF Parameters: Lowering the transmembrane pressure (TMP) and increasing the cross-flow rate can sometimes reduce the formation of a concentrated protein layer at the membrane surface, which may trap DMBS.
-
Perform a Two-Stage Diafiltration: A more advanced strategy involves a two-stage diafiltration.[18] In the first stage, use a buffer designed to disrupt protein-DMBS interactions (e.g., with a mild chaotrope). In the second stage, switch to your final formulation buffer to remove the disruption agent.
-
-
Issue 2: Protein aggregation and low recovery.
-
Question: My protein is aggregating during the TFF process, and my final recovery is low. What could be the cause?
-
Answer: Protein aggregation in TFF can be caused by shear stress from the pump, exposure to air-liquid interfaces, or over-concentration.
-
Causality: The removal of the stabilizing hydrotrope (DMBS) in combination with physical stressors from the TFF system can lead to protein instability.
-
Troubleshooting Steps:
-
Minimize Shear Stress: Use a low-shear pump (e.g., a peristaltic pump with the appropriate tubing size) and operate it at the lowest effective speed.
-
Avoid Over-Concentration: If possible, perform the diafiltration at a moderate protein concentration and only concentrate the protein to its final target concentration at the very end of the process.
-
Optimize Buffer Conditions for Stability: Ensure your diafiltration buffer is optimized for your protein's stability, considering pH, ionic strength, and the inclusion of stabilizers.
-
-
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius as they pass through a column packed with porous beads.[19] Larger molecules (protein) elute first, while smaller molecules (DMBS) are retained in the pores and elute later.
Issue 1: Co-elution of DMBS with the protein peak.
-
Question: I am seeing a shoulder or a broad tail on my protein peak in the SEC chromatogram, which I suspect is DMBS. Why aren't they separating cleanly?
-
Answer: This indicates an interaction between DMBS and the protein, causing some of the DMBS to travel with the larger protein molecule and elute earlier than expected.
-
Causality: Hydrophobic or electrostatic interactions are preventing a clean size-based separation.
-
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Increase Ionic Strength: Increase the salt concentration of your mobile phase (e.g., up to 500 mM NaCl) to minimize electrostatic interactions.
-
Add an Organic Modifier: Including a small percentage (5-10%) of an organic solvent like isopropanol or acetonitrile can disrupt hydrophobic interactions.
-
Add Arginine: Arginine in the mobile phase can act as a "chaperone-like" molecule, reducing non-specific interactions.
-
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the small molecules to diffuse into the pores of the resin.
-
-
Issue 2: Poor protein recovery from the SEC column.
-
Question: My protein recovery after SEC is very low. Where is my protein going?
-
Answer: Low recovery from an SEC column is typically due to non-specific binding of the protein to the chromatography resin.
-
Causality: After the removal of DMBS, which may have been masking hydrophobic regions of your protein, these regions may now be interacting with the SEC matrix.
-
Troubleshooting Steps:
-
Increase Mobile Phase Ionic Strength: This is the most common solution to reduce ionic interactions between the protein and the resin.
-
Test Different Resins: If increasing salt doesn't help, your protein may be interacting hydrophobically with the resin. Test SEC resins with different base matrices (e.g., dextran, agarose, polyacrylamide) to find one with lower non-specific binding for your protein.
-
Add Stabilizers to the Mobile Phase: Including additives like glycerol or low concentrations of non-ionic detergents in the mobile phase can sometimes prevent protein adsorption to the column.
-
-
Protein Precipitation as an Alternative Method
In some cases, precipitating the protein can be an effective way to separate it from highly soluble small molecules like DMBS.[20]
Workflow for Protein Precipitation:
Caption: General workflow for protein precipitation to remove DMBS.
-
Principle: By adding a precipitating agent (e.g., ammonium sulfate for "salting out", or a cold organic solvent like acetone or ethanol), the solubility of the protein is decreased, causing it to precipitate out of solution.[20][21] The highly soluble DMBS remains in the supernatant.
-
Key Considerations:
-
Protein Stability: This method can be harsh and may lead to protein denaturation. It is crucial to perform small-scale trials to ensure your protein can be successfully resolubilized with its activity intact.
-
Washing Steps: The protein pellet should be washed with the precipitant-containing solution to remove any trapped supernatant containing DMBS.
-
Resolubilization: Finding the optimal buffer for resolubilizing the protein pellet is a critical step and may require some optimization.
-
Analytical Verification Protocols
Protocol: UV-Visible Spectroscopy for DMBS Detection
-
Establish a Standard Curve: Prepare a series of known concentrations of DMBS in the final protein buffer.
-
Determine λmax: Scan the UV spectrum of a DMBS standard to determine the wavelength of maximum absorbance (λmax), which is expected to be around 224 nm for alkylbenzene sulfonates.[10]
-
Measure Absorbance: Measure the absorbance of your purified protein samples at the determined λmax.
-
Analysis: Compare the absorbance of your samples to the standard curve to estimate the concentration of residual DMBS. Note that the protein itself will also absorb in this region, so this method is best for confirming the absence of a significant DMBS peak rather than for precise quantification in the presence of protein.
Protocol: RP-HPLC for DMBS Quantification
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
-
Gradient: Run a gradient from low to high percentage of Mobile Phase B. The hydrophobic DMBS will be retained on the column longer than the typically more polar protein, which will likely elute early in the gradient or in the flow-through.
-
Detection: Monitor the elution profile with a UV detector at the λmax of DMBS.
-
Quantification: Create a standard curve by injecting known concentrations of DMBS. Calculate the concentration of DMBS in your protein sample by comparing its peak area to the standard curve.[11][13]
References
-
Agilent. (n.d.). A Guide to Successful SEC. Retrieved from [Link]
-
AOCS. (2024). Official Method Dd 3-60: Sodium Alkylbenzene Sulfonate by Ultraviolet Absorption. Retrieved from [Link]
-
Bio-Rad. (n.d.). Introduction to Size Exclusion Chromatography. Retrieved from [Link]
-
Cytiva. (2024). Fundamentals of size exclusion chromatography. Retrieved from [Link]
-
G-Biosciences. (2019). Best Ways to Remove Detergents in Protein Samples. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Workflow of HPLC Protein Purity Analysis. Retrieved from [Link]
-
Norgen Biotek Corp. (n.d.). Efficient Removal of Both Free and Tightly-Bound SDS from Protein Solutions using the ProteoSpin Detergent Clean-up Kit. Retrieved from [Link]
-
Pall Corporation. (n.d.). Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications. Retrieved from [Link]
-
Technology Networks. (2024). Optimize Biomolecule Separation with TFF eBook. Retrieved from [Link]
-
van der Waals, J. D., et al. (2021). Do Sulfonamides Interact with Aromatic Rings? Chemistry – A European Journal, 27(18), 5675-5681. [Link]
-
Zhang, Y., et al. (2012). The aromatic stacking interactions between proteins and their macromolecular ligands. Protein & Cell, 3(4), 256–267. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Sodium 2,4-Dimethylbenzenesulfonate | 142063-30-7 | TCI AMERICA [tcichemicals.com]
- 3. Do Sulfonamides Interact with Aromatic Rings? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The aromatic stacking interactions between proteins and their macromolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 7. technologynetworks.com [technologynetworks.com]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. agilent.com [agilent.com]
- 10. library.aocs.org [library.aocs.org]
- 11. Workflow of HPLC Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. phmethods.net [phmethods.net]
- 13. High-Performance Liquid Chromatography (HPLC) for Protein Purity Evaluation | MtoZ Biolabs [mtoz-biolabs.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Aromatic-aromatic interactions in structures of proteins and protein-DNA complexes: a study based on orientation and distance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 18. bioprocessintl.com [bioprocessintl.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 21. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH and ionic strength to improve Sodium 2,4-Dimethylbenzenesulfonate Monohydrate performance
A Guide to Optimizing Performance by Adjusting pH and Ionic Strength
Welcome to the technical support guide for Sodium 2,4-Dimethylbenzenesulfonate Monohydrate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on leveraging pH and ionic strength to maximize the performance of this versatile hydrotrope. We will move beyond simple protocols to explore the underlying scientific principles, enabling you to troubleshoot and optimize your formulations with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is an anionic hydrotropic agent.[1][2] Hydrotropes are a class of water-soluble, surface-active compounds that, at high concentrations, dramatically enhance the aqueous solubility of poorly soluble or hydrophobic substances.[3][4] Its primary function is to act as a solubilizing agent, making it valuable in pharmaceutical formulations, industrial cleaning, and chemical synthesis by precluding the need for harsh organic solvents.[5][6][7]
Q2: How does hydrotropy differ from solubilization by surfactants?
While both hydrotropes and surfactants are amphiphilic (containing both hydrophilic and hydrophobic parts), their mechanism of action differs.[8] Surfactants typically have long hydrophobic tails and form well-defined, organized structures like micelles above a critical micelle concentration (CMC).[9] Hydrotropes, including Sodium 2,4-Dimethylbenzenesulfonate, have a smaller hydrophobic part.[4] Instead of forming distinct micelles, they are thought to operate through a more cooperative, step-wise self-aggregation process.[4] This aggregation creates dynamic, transient hydrophobic domains that can sequester poorly soluble solute molecules, effectively shielding them from the aqueous environment.[10]
Q3: What is the Minimum Hydrotropic Concentration (MHC) and why is it critical?
The Minimum Hydrotropic Concentration (MHC) is the threshold concentration at which the hydrotrope molecules begin to self-aggregate, leading to a significant, often non-linear, increase in the solubility of the solute.[3][11] Operating above the MHC is essential for effective solubilization.[12] Below this concentration, the hydrotrope exists primarily as monomers and has a negligible effect on solubility. Determining the MHC is a crucial first step in any formulation development.
Troubleshooting and Optimization Guide
This section addresses common issues encountered during formulation with this compound, focusing on the roles of pH and ionic strength.
Problem 1: Sub-optimal or inconsistent solubility enhancement.
-
Possible Cause: The pH of the solution may not be optimal for the hydrotrope-solute interaction. While hydrotropes themselves are often considered pH-independent, the ionization state of your target solute (the drug or compound being solubilized) can be highly pH-dependent.[7][13]
-
Scientific Rationale: Sodium 2,4-Dimethylbenzenesulfonate is an anionic salt, carrying a negative charge on its sulfonate group.[14] If your target compound is an acid, lowering the pH will make it more neutral, potentially enhancing hydrophobic interactions with the hydrotrope. Conversely, if your target is a base, raising the pH will render it neutral. Electrostatic repulsion between an anionic hydrotrope and an anionic solute at high pH can hinder effective solubilization.
-
Troubleshooting Steps:
-
Determine the pKa of your target solute.
-
Conduct a pH screening study. Prepare your hydrotrope solution (at a concentration known to be above the MHC) and buffer it across a relevant pH range (e.g., pH 3 to 9).
-
Measure the solubility of your solute at each pH point after allowing sufficient time for equilibrium (e.g., 24 hours).
-
Plot solubility versus pH to identify the optimal range.
-
Problem 2: Precipitation of the solute occurs upon addition of salts or buffers.
-
Possible Cause: The ionic strength of the medium is causing a "salting-out" effect.
-
Scientific Rationale: The addition of electrolytes (salts) alters the structure of water and can impact hydrophobic interactions.[15] While small amounts of salt can sometimes increase solubility ("salting-in"), higher concentrations often compete with the solute and hydrotrope for water molecules needed for hydration. This can disrupt the hydrotropic aggregates and reduce the overall solubility of the solute, leading to precipitation.[7][16] This phenomenon is described by the Setschenow equation, where the effect of a salt on solubility is quantified.[7]
-
Troubleshooting Steps:
-
Minimize the concentration of buffers and other salts in your formulation.
-
If salts are necessary, perform an ionic strength optimization study. Using your optimal hydrotrope concentration and pH, add varying concentrations of a specific salt (e.g., 0 mM, 50 mM, 100 mM, 200 mM NaCl) and measure the resulting solute solubility.
-
Select the ionic strength that provides the best balance of solubility and formulation requirements. Be aware that different ions can have different effects (the Hofmeister series).
-
Problem 3: The formulation is clear initially but becomes cloudy or precipitates over time.
-
Possible Cause 1: The system has not reached thermodynamic equilibrium. The initial clear appearance may represent a supersaturated, kinetically trapped state.
-
Troubleshooting Steps: Ensure all solubility experiments are run for a sufficient duration (24-48 hours is common) with agitation to confirm equilibrium has been reached.[13]
-
Possible Cause 2: The hydrotrope concentration is too close to the MHC. Minor fluctuations in temperature or composition can cause it to drop below the MHC, leading to precipitation.
-
Troubleshooting Steps: Increase the concentration of Sodium 2,4-Dimethylbenzenesulfonate to be comfortably above the MHC to provide a more robust formulation.
Visualizing the Mechanism and Workflow
To better understand the principles at play, the following diagrams illustrate the mechanism of hydrotropy and a logical workflow for optimizing your formulation.
Caption: Mechanism of Hydrotropic Solubilization.
Caption: Experimental Workflow for Formulation Optimization.
Experimental Protocols
Protocol 1: Determination of Minimum Hydrotropic Concentration (MHC)
This protocol establishes the baseline concentration of this compound required for solubilization.
-
Materials:
-
This compound (MW: 226.23 g/mol )[2]
-
Poorly soluble solute (e.g., a model drug like ibuprofen)
-
Distilled or deionized water
-
Volumetric flasks, magnetic stirrer, analytical balance
-
Shaking incubator or water bath
-
Centrifuge, syringe filters (e.g., 0.45 µm)
-
Analytical instrument for solute quantification (e.g., UV-Vis Spectrophotometer, HPLC)
-
-
Methodology:
-
Prepare a series of aqueous solutions of Sodium 2,4-Dimethylbenzenesulfonate at various concentrations (e.g., 0 M, 0.1 M, 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M).
-
Add an excess amount of the solute to each flask. The goal is to have undissolved solid remaining at equilibrium.
-
Stopper the flasks and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[12]
-
After equilibration, centrifuge the samples to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved solute in each filtrate using a validated analytical method.
-
Plot the solute solubility (Y-axis) against the hydrotrope concentration (X-axis). The MHC is the concentration at which a sharp increase in solubility is observed.
-
Protocol 2: pH Optimization Study
-
Methodology:
-
Prepare a stock solution of Sodium 2,4-Dimethylbenzenesulfonate at a concentration well above the determined MHC (e.g., 1.5x to 2x the MHC).
-
Use appropriate buffers (e.g., citrate for acidic, phosphate for neutral, borate for alkaline) to prepare a series of hydrotrope solutions at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0). Use the lowest possible buffer concentration to minimize ionic strength effects.
-
Repeat steps 2-6 from Protocol 1 for each pH value.
-
Plot solute solubility against pH to determine the optimal pH for maximum solubilization.
-
Protocol 3: Ionic Strength Optimization Study
-
Methodology:
-
Prepare a stock solution of the hydrotrope in the optimal buffer and pH identified in Protocol 2.
-
Create a series of solutions from this stock by adding varying amounts of a neutral salt, such as NaCl (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
Repeat steps 2-6 from Protocol 1 for each ionic strength condition.
-
Plot solute solubility against salt concentration to identify the ionic strength that maximizes or maintains solubility without causing a "salting-out" effect.
-
Data Summary for Optimization Studies
The results from these experiments can be summarized to clearly identify optimal conditions.
Table 1: Hypothetical Results from a pH Optimization Study (Hydrotrope concentration fixed at 0.8 M)
| pH Value | Buffer System | Solute Solubility (mg/mL) | Fold Increase vs. Water |
| 4.0 | Citrate | 15.2 | 76x |
| 5.0 | Citrate | 18.9 | 95x |
| 6.0 | Phosphate | 22.5 | 113x |
| 7.0 | Phosphate | 25.1 | 126x |
| 8.0 | Phosphate | 19.8 | 99x |
| 9.0 | Borate | 12.3 | 62x |
| Control (Water) | None | 0.2 | 1x |
Table 2: Hypothetical Results from an Ionic Strength Study (Hydrotrope at 0.8 M, pH fixed at 7.0)
| Added NaCl (mM) | Solute Solubility (mg/mL) | % Change from 0 mM NaCl |
| 0 | 25.1 | 0% |
| 25 | 26.3 | +4.8% |
| 50 | 25.5 | +1.6% |
| 100 | 22.1 | -12.0% |
| 150 | 17.4 | -30.7% |
| 200 | 11.8 | -53.0% |
References
-
The Pharma Innovation. (2019). A review: Hydrotropy a solubility enhancing technique. The Pharma Innovation Journal. [Link]
-
IP Innovative Publication. (2025). A review on hydrotrophic solubilization method. IP Innovative Publication. [Link]
-
Asian Journal of Pharmacy and Technology. (2018). Hydrotropy: A Promising Tool for Solubility Enhancement. Asian Journal of Pharmacy and Technology. [Link]
-
Dahan, A., et al. (2016). Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay. Pharmaceutics. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Hydrotropic Solubilization: A Novel and Efficient Method for Enhancement of Solubility of Poorly Soluble Drugs. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
University of York. (2020). The Impact of the Counterion in the Performance of Ionic Hydrotropes. White Rose Research Online. [Link]
-
Journal of Emerging Technologies and Innovative Research. (2023). HYDROTROPY: NEW APPROACH TO INCREASE SOLUBILITY. [Link]
-
National Institutes of Health. (2020). Influence of Ionic Strength on Hydrophobic Interactions in Water: Dependence on Solute Size and Shape. [Link]
-
ResearchGate. (2021). Alkyl chain length influence of hydrotrope on the pH responsiveness of surfactant aggregates based on dynamic imine bond. [Link]
-
HDH Corp. (n.d.). Sodium 2, 4-Dimethylbenzenesulfonate Monohydrate, min 98% (T), 100 grams. [Link]
-
ResearchGate. (2015). Effect of Hydrotropes on Solubility and Mass Transfer Coefficient of p -Nitrobenzoic Acid. [Link]
-
J R Hess Company, Inc. (n.d.). How Hydrotropes Enhance Stability and Clarity. [Link]
-
ResearchGate. (2020). Influence of Ionic Strength on Hydrophobic Interactions in Water: Dependence on Solute Size and Shape. [Link]
-
Santos Ltd. (2021). BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE]. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 3. ajptonline.com [ajptonline.com]
- 4. eijppr.com [eijppr.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. This compound [myskinrecipes.com]
- 7. jetir.org [jetir.org]
- 8. Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jrhessco.com [jrhessco.com]
- 10. pure.york.ac.uk [pure.york.ac.uk]
- 11. A review on hydrotrophic solubilization method [wisdomlib.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. santos.com [santos.com]
- 15. Influence of Ionic Strength on Hydrophobic Interactions in Water: Dependence on Solute Size and Shape - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Interference of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate in Analytical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering interference from Sodium 2,4-Dimethylbenzenesulfonate Monohydrate in their analytical assays. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate and mitigate the challenges posed by this common hydrotrope and surfactant.
Understanding the Challenge: The Dual Nature of this compound
This compound, a member of the xylene sulfonate family, is widely used as a hydrotrope to enhance the solubility of poorly soluble compounds in aqueous solutions.[1][2] Its amphiphilic nature, possessing both a hydrophilic sulfonate group and a hydrophobic dimethylbenzene group, allows it to disrupt the formation of large, ordered water structures around non-polar molecules, thereby increasing their solubility.[3]
However, this very property makes it a potential source of significant interference in a variety of sensitive analytical techniques. Its surfactant-like characteristics can lead to:
-
Matrix effects in Mass Spectrometry (MS): Co-elution with the analyte of interest can cause ion suppression or enhancement, leading to inaccurate quantification.[4][5]
-
Baseline instability and peak distortion in High-Performance Liquid Chromatography (HPLC): The compound can interact with stationary phases and alter the chromatographic behavior of analytes.
-
Non-specific binding and assay inhibition in Immunoassays (e.g., ELISA): Surfactants can denature proteins, interfere with antibody-antigen binding, and lead to high background signals or false negatives.[6][7][8]
This guide is structured to address these challenges head-on, providing you with the expertise and validated protocols to ensure the integrity of your analytical data.
Part 1: Troubleshooting Guide for Common Analytical Platforms
This section is designed as a first line of defense when you suspect interference from this compound.
Issue 1: Inaccurate Quantification and Ion Suppression in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Question: My analyte signal is significantly lower in samples containing this compound compared to my standards. What is happening and how can I fix it?
Answer: You are likely experiencing ion suppression, a common matrix effect where co-eluting compounds, in this case, the hydrotrope, compete with your analyte for ionization in the mass spectrometer's source.[4][5] This reduces the number of analyte ions that reach the detector, leading to an underestimation of its concentration.[2][9]
-
Chromatographic Separation: The most effective initial strategy is to chromatographically separate your analyte from the this compound.
-
Rationale: By ensuring your analyte and the interfering compound elute at different times, you can prevent them from being in the ion source simultaneously.
-
Actionable Advice:
-
Gradient Optimization: Develop a gradient elution method with a shallow ramp to maximize the separation of the polar hydrotrope from your analyte. Aromatic sulfonates are often analyzed using reversed-phase chromatography with a C8 or C18 column.[10]
-
Column Chemistry: If your analyte is sufficiently non-polar, a longer C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) may improve separation.
-
-
-
Sample Preparation - Solid-Phase Extraction (SPE): If chromatographic separation is insufficient, the next step is to remove the interfering compound before analysis.
-
Rationale: SPE can selectively retain the hydrotrope or the analyte, allowing for their separation.
-
Actionable Advice:
-
Reversed-Phase SPE: For removing a polar compound like this compound from a more hydrophobic analyte, a reversed-phase SPE cartridge (e.g., C18) can be effective. The hydrotrope will have limited retention and can be washed away, while the analyte is retained and then eluted with an organic solvent.
-
Polymeric SPE: For a broader range of analytes, a styrene-divinylbenzene based polymeric sorbent can be used for the extraction of aromatic sulfonates.[11]
-
-
-
Dilution: A simple, yet often effective, method is to dilute your sample.
-
Rationale: Dilution reduces the concentration of the interfering hydrotrope, thereby lessening its impact on ionization.[9]
-
Actionable Advice: Perform a dilution series to find a dilution factor that minimizes ion suppression while keeping your analyte concentration within the quantifiable range of your assay.
-
Issue 2: Baseline Noise and Poor Peak Shape in HPLC-UV Analysis
Question: I'm observing a rising baseline and/or distorted peaks for my analyte when my samples contain this compound. How can I resolve this?
Answer: The surfactant properties of this compound can cause it to interact with the HPLC column's stationary phase, leading to baseline instability. Poor peak shape can result from the co-elution of the hydrotrope with your analyte.
-
Mobile Phase Modification:
-
Rationale: Adjusting the mobile phase can improve the chromatography of both your analyte and the interfering hydrotrope.
-
Actionable Advice:
-
Ionic Strength: For the analysis of aromatic sulfonates, adding a salt like sodium perchlorate (e.g., 0.1 M) to the aqueous portion of the mobile phase can improve peak shape and retention time stability.[10]
-
pH Adjustment: Ensure the pH of your mobile phase is appropriate for the ionization state of your analyte to achieve optimal retention and peak shape.
-
-
-
Sample Clean-up:
-
Rationale: Removing the hydrotrope before injection is the most direct way to eliminate its chromatographic interference.
-
Actionable Advice:
-
-
Wavelength Selection:
-
Rationale: this compound has a UV absorbance profile. Choosing a wavelength where your analyte has strong absorbance but the hydrotrope has minimal absorbance can help reduce baseline interference.
-
Actionable Advice: Use a photodiode array (PDA) detector to examine the UV spectra of both your analyte and the hydrotrope to select an optimal wavelength.
-
Issue 3: High Background or Low Signal in Immunoassays (ELISA)
Question: My ELISA is showing either a very high background signal or a much weaker signal than expected in samples containing this compound. What could be the cause?
Answer: Surfactants like this compound can interfere with immunoassays in several ways. High background can be caused by the detergent facilitating non-specific binding of antibodies to the plate surface.[7][8] A weak signal may result from the hydrotrope disrupting the binding of the capture or detection antibody to the antigen, or even by denaturing the antibodies or the target protein.[6]
-
Detergent Removal from Sample:
-
Rationale: The most reliable solution is to remove the interfering substance.
-
Actionable Advice:
-
Detergent Removal Resins: There are commercially available spin columns and resins designed to remove detergents from protein samples with high recovery rates.[3][12] These are often the most effective and straightforward solution.
-
Dialysis/Buffer Exchange: For larger sample volumes, dialysis or buffer exchange can be used to reduce the concentration of the low molecular weight hydrotrope.[3]
-
-
-
Assay Buffer Optimization:
-
Rationale: Modifying the assay buffer can help to counteract the effects of the residual hydrotrope.
-
Actionable Advice:
-
Blocking Buffers: Ensure you are using a high-quality, protein-based blocking buffer to minimize non-specific binding.[7]
-
Inclusion of a Non-interfering Detergent: In some cases, adding a small amount of a non-ionic detergent like Tween-20 to the wash buffers can help to reduce non-specific binding caused by other detergents. This should be carefully optimized.
-
-
Part 2: Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the key workflows discussed above.
Protocol 1: Solid-Phase Extraction (SPE) for Removal of this compound from Aqueous Samples
This protocol is adapted from methods for the analysis of aromatic sulfonates and is suitable for sample clean-up prior to HPLC or LC-MS analysis.[10][11]
Materials:
-
Styrene-divinylbenzene based SPE cartridge (e.g., LiChrolut EN or similar)
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Sample acidified to pH 3 (e.g., with formic or phosphoric acid)
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Follow with 5 mL of deionized water. Do not allow the cartridge to go dry.[10]
-
-
Sample Loading:
-
Load the acidified sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a water/methanol mixture (90:10, v/v) to remove polar interferences, including the hydrotrope.
-
-
Drying:
-
Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes.
-
-
Elution:
-
Elute the retained analyte(s) of interest with 5 mL of methanol into a clean collection tube.
-
-
Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for analysis.[10]
-
Protocol 2: Protein Precipitation for Detergent Removal
This is a general method for removing surfactants from protein samples prior to immunoassays.
Materials:
-
Acetone, pre-chilled to -20°C
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Add 4 volumes of cold (-20°C) acetone to your protein sample in a microcentrifuge tube.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant which contains the hydrotrope.
-
Air-dry the protein pellet for 5-10 minutes to remove residual acetone.
-
Resuspend the protein pellet in an appropriate buffer for your downstream application (e.g., ELISA sample diluent).
Part 3: Data Presentation and Visualization
Table 1: Comparison of Detergent Removal Methods for Protein Samples
| Method | Principle | Advantages | Limitations | Suitable for this compound? |
| Detergent Removal Resins | Adsorption of detergent molecules | High efficiency (>95%), high protein recovery, fast.[12] | Can be costly for large numbers of samples. | Yes, highly effective. |
| Precipitation (Acetone/TCA) | Differential solubility | Inexpensive, can concentrate protein. | Risk of protein denaturation/loss of activity, co-precipitation of other components. | Yes, but requires optimization to ensure protein recovery and activity. |
| Dialysis / Diafiltration | Size exclusion | Gentle, preserves protein activity. | Time-consuming, may not be effective for detergents that form large micelles.[3] | Yes, as it is a small molecule. |
| Gel Filtration Chromatography | Size exclusion | Good for desalting and buffer exchange.[3] | Can lead to sample dilution. | Yes, effective for separating the small hydrotrope from larger proteins. |
Diagrams
Part 4: Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound typically start to cause interference?
-
This is highly dependent on the specific assay and its sensitivity. For LC-MS, ion suppression can occur at even low millimolar concentrations in the injected sample. For immunoassays, interference can be observed in the 0.1-1% range. It is always best to perform a matrix effect study to determine the tolerance of your specific assay.
Q2: Are there any mass spectrometry-compatible alternatives to this compound for solubilizing my compound?
-
Yes, several MS-compatible surfactants and solubilizing agents are available. These are often designed to be acid-labile, meaning they can be degraded into MS-friendly components after they have served their solubilizing purpose.[13] Examples include certain commercially available proprietary surfactants. Alternatively, using co-solvents like DMSO or N,N-Dimethylformamide (DMF) at low percentages, or cyclodextrins, can be options, depending on the analyte.
Q3: Can I use an internal standard to correct for ion suppression in my LC-MS analysis?
-
Yes, a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects, including ion suppression. The SIL-IS should co-elute with the analyte and will be affected by ion suppression to the same extent, allowing for accurate quantification. However, if a SIL-IS is not available, an analogue internal standard that is structurally similar and has a close retention time can be used, but with caution.
Q4: Will simply filtering my sample remove the interference?
-
No, standard filtration (e.g., with a 0.22 or 0.45 µm filter) will only remove particulate matter. It will not remove dissolved substances like this compound.[14]
Q5: My sample contains both this compound and proteins. Which removal method is best?
-
For a complex matrix containing both proteins and the hydrotrope, a combination of methods may be necessary. For example, you could first perform a protein precipitation step, which will also remove some of the hydrotrope. The resulting supernatant could then be further cleaned up using Solid-Phase Extraction (SPE) to remove the remaining hydrotrope before analysis of small molecule analytes. If the protein is your analyte of interest, then detergent removal spin columns or dialysis would be the preferred methods.[3][12]
References
- BenchChem. (2025).
-
G-Biosciences. (2019, May 21). Best Ways to Remove Detergents in Protein Samples. The Protein Man's Blog. Retrieved from [Link]
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques.
-
CORE. (n.d.). PROTEIN SEPARATION USING SURFACTANT PRECIPITATION. Retrieved from [Link]
- ProteoChem. (2012, December 19). Mass Spectrometry Compatible Surfactant for Optimized In-Gel Protein Digestion. Analytical Chemistry.
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrotrope. Retrieved from [Link]
- Bonke, F. J., et al. (2004). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. Rapid Communications in Mass Spectrometry, 18(23), 2815-2820.
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
- Popp, P., et al. (1997). Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis.
- Weiss, T. L., & Kuster, T. (2001). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents.
- Jessome, L. L., & Volmer, D. A. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(5), 498-510.
- Tong, X., et al. (2004). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. Rapid communications in mass spectrometry : RCM, 18(23), 2815–2820.
-
LCGC International. (2014, November 1). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
- Souverain, S., et al. (2004). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis.
- BenchChem. (2025).
- Zhang, H., et al. (2007). Removal of detergents from protein digests for mass spectrometry analysis. Analytical Biochemistry, 369(2), 263-265.
- Reddy, B. C., et al. (2020). Development and validation of HPLC-UV method for the quantitative analysis of carcinogenic organic impurities and its isomers in the sodium polystyrene sulfonate polymer.
-
Biocompare. (2021, November 9). ELISA Troubleshooting Guide. Retrieved from [Link]
-
University of Washington Proteomics Resource. (n.d.). Strong cation-exchange (SCX) chromatography. Retrieved from [Link]
-
Surmodics. (n.d.). Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. Retrieved from [Link]
Sources
- 1. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biocompare.com [biocompare.com]
- 8. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Study of Hydrotropes for Enhanced Drug Solubilization: Featuring Sodium 2,4-Dimethylbenzenesulfonate Monohydrate
Introduction: The Challenge of Poor Drug Solubility and the Promise of Hydrotropy
In modern drug discovery, a significant portion of new chemical entities (NCEs) exhibit poor aqueous solubility. This characteristic poses a major hurdle to their development into effective medicines, as dissolution is often the rate-limiting step for absorption and, consequently, bioavailability.[1][2] While various techniques exist to enhance drug solubility, hydrotropy presents a particularly attractive strategy.
Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, termed a hydrotrope, results in a significant increase in the aqueous solubility of a sparingly soluble primary solute.[1][2][3] Unlike other methods, hydrotropy offers several advantages: it does not necessitate chemical modification of the drug, often avoids the use of harsh organic solvents, and is typically a cost-effective and straightforward process involving simple mixing.[1][2]
This guide provides a comparative framework for evaluating the efficacy of different hydrotropes, with a special focus on Sodium 2,4-Dimethylbenzenesulfonate Monohydrate , an aromatic sulfonate, against other well-established hydrotropic agents from different chemical classes. As direct comparative data for this compound is not extensively available in peer-reviewed literature, this document is designed to empower researchers and drug development professionals with the foundational knowledge and detailed experimental protocols to conduct their own robust comparative analyses.
Understanding the Mechanisms of Hydrotropic Action
The precise mechanism of hydrotropy is a subject of ongoing scientific discussion, with the mode of action varying between different classes of hydrotropes. The prevailing theories can be broadly categorized as follows:
-
Self-Aggregation and Micelle-like Structures: Many hydrotropes are amphiphilic, possessing both a hydrophilic and a hydrophobic moiety.[1] Above a certain concentration, known as the Minimum Hydrotropic Concentration (MHC), these molecules can self-aggregate to form structures that create a more favorable microenvironment for the non-polar drug molecules, effectively shielding them from the aqueous bulk phase. Aromatic sulfonate hydrotropes, such as sodium xylene sulfonate and, presumably, this compound, are thought to function, at least in part, through this mechanism.[1][4] These aggregates are generally considered to be less defined and cooperative than the micelles formed by traditional surfactants.
-
Structure Breaking/Making of Water: Some hydrotropes, like urea, are believed to act by disrupting the hydrogen-bonding network of water. This alteration in the bulk water structure reduces the energy required to create a cavity for the solute molecule, thereby increasing its solubility.
-
Complexation: In some instances, there is evidence of specific interactions, such as stacking or weak complex formation, between the hydrotrope and the drug molecule, which enhances the drug's affinity for the aqueous solution.[5]
The following diagram illustrates the logical relationship between these proposed mechanisms:
Caption: Logical relationships in the mechanisms of hydrotropic action.
Profiles of Selected Hydrotropes for Comparative Study
This guide proposes a comparative study of this compound against three other hydrotropes, each representing a different chemical class and proposed primary mechanism of action.
| Hydrotrope | Chemical Class | Proposed Primary Mechanism |
| This compound | Aromatic Sulfonate | Self-aggregation, micelle-like structures |
| Sodium Salicylate | Aromatic Carboxylate | Self-aggregation, complexation |
| Nicotinamide | Amide Derivative | Complexation, self-aggregation |
| Urea | Simple Organic Amide | Alteration of water structure |
A Framework for Comparative Analysis: Experimental Design and Protocols
To objectively assess the performance of this compound and other hydrotropes, a well-designed experimental plan is crucial. The following section outlines a detailed protocol for a phase solubility study, a standard method for quantifying the solubilization efficacy of hydrotropic agents.
Objective: To determine and compare the solubility enhancement of a model poorly water-soluble drug (Ibuprofen) in aqueous solutions of varying concentrations of this compound, Sodium Salicylate, Nicotinamide, and Urea.
Materials and Equipment:
-
Model Drug: Ibuprofen (a well-characterized, poorly water-soluble drug)
-
Hydrotropes:
-
This compound
-
Sodium Salicylate
-
Nicotinamide
-
Urea
-
-
Solvent: Purified, deionized water
-
Equipment:
-
Analytical balance
-
Volumetric flasks and pipettes
-
Magnetic stirrers and stir bars
-
Thermostatically controlled water bath or shaker
-
Syringe filters (0.45 µm)
-
UV-Vis Spectrophotometer
-
pH meter
-
Experimental Workflow:
The following diagram outlines the key steps in the experimental workflow for the comparative analysis of the selected hydrotropes.
Caption: Experimental workflow for the comparative analysis of hydrotropes.
Detailed Protocol: Phase Solubility Study
-
Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions for each hydrotrope at different molar concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, and 2.0 M).[6] Also, prepare a control with only purified water.
-
Saturation: Add an excess amount of Ibuprofen to a known volume (e.g., 20 mL) of each hydrotrope solution and the water control in sealed containers. The key is to ensure that undissolved solid drug remains, indicating saturation.
-
Equilibration: Place the sealed containers in a thermostatically controlled shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3][6]
-
Sample Collection and Filtration: After equilibration, allow the samples to stand to permit the undissolved drug to settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification:
-
Accurately dilute the filtered samples with the corresponding hydrotrope solution (to maintain the same matrix) to a concentration that falls within the linear range of the UV-Vis spectrophotometric calibration curve.
-
Measure the absorbance of the diluted samples at the wavelength of maximum absorbance (λmax) for Ibuprofen (approximately 259 nm in many hydrotropic solutions, but should be confirmed for each).[7][8]
-
Determine the concentration of dissolved Ibuprofen in each sample using a pre-established calibration curve of Ibuprofen in the corresponding hydrotrope solution.
-
Data Analysis and Presentation
The efficacy of each hydrotrope can be quantified and compared using the following metrics:
-
Solubility Enhancement Factor (SEF): This is a key parameter for comparing the performance of different hydrotropes. It is calculated as:
SEF = Solubility of drug in hydrotrope solution / Solubility of drug in water
-
Phase Solubility Diagram: A plot of the molar solubility of the drug (Y-axis) against the molar concentration of the hydrotrope (X-axis) provides a visual representation of the solubilization effect. The slope of this diagram indicates the efficiency of the hydrotrope.
The results of the comparative study should be summarized in a clear and concise table, as shown below:
| Hydrotrope Concentration (M) | Solubility of Ibuprofen (mg/mL) | Solubility Enhancement Factor (SEF) |
| Water (Control) | [Experimental Value] | 1.0 |
| This compound | ||
| 0.5 | [Experimental Value] | [Calculated Value] |
| 1.0 | [Experimental Value] | [Calculated Value] |
| 1.5 | [Experimental Value] | [Calculated Value] |
| 2.0 | [Experimental Value] | [Calculated Value] |
| Sodium Salicylate | ||
| 0.5 | [Experimental Value] | [Calculated Value] |
| 1.0 | [Experimental Value] | [Calculated Value] |
| 1.5 | [Experimental Value] | [Calculated Value] |
| 2.0 | [Experimental Value] | [Calculated Value] |
| Nicotinamide | ||
| 0.5 | [Experimental Value] | [Calculated Value] |
| 1.0 | [Experimental Value] | [Calculated Value] |
| 1.5 | [Experimental Value] | [Calculated Value] |
| 2.0 | [Experimental Value] | [Calculated Value] |
| Urea | ||
| 0.5 | [Experimental Value] | [Calculated Value] |
| 1.0 | [Experimental Value] | [Calculated Value] |
| 1.5 | [Experimental Value] | [Calculated Value] |
| 2.0 | [Experimental Value] | [Calculated Value] |
Conclusion and Future Perspectives
The selection of an appropriate hydrotrope is a critical step in the formulation of poorly water-soluble drugs. This guide provides a comprehensive framework for the comparative evaluation of This compound against other commonly used hydrotropic agents. By following the detailed experimental protocols outlined herein, researchers can generate the necessary data to make informed decisions based on empirical evidence.
The insights gained from such a comparative study will not only elucidate the performance of this compound as a novel hydrotrope but also contribute to a deeper understanding of the structure-activity relationships that govern hydrotropic solubilization. This knowledge is invaluable for the rational design of effective and stable formulations for a wide range of challenging drug candidates. Further investigations could also explore the concept of mixed hydrotropy, where combinations of different hydrotropes may offer synergistic effects on drug solubility.[1][2]
References
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. eijppr.com [eijppr.com]
- 3. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Mechanism of hydrophobic drug solubilization by small molecule hydrotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.info [ijpsr.info]
- 7. Spectroscopic estimation of ibuprofen using hydrotropic solubilization. [wisdomlib.org]
- 8. scispace.com [scispace.com]
A Comparative Guide to Hydrotropic Solubility Enhancement: Sodium 2,4-Dimethylbenzenesulfonate Monohydrate vs. Sodium Xylenesulfonate
For researchers, scientists, and drug development professionals, overcoming the challenge of poor aqueous solubility of active pharmaceutical ingredients (APIs) is a critical step in formulation development. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of promising drug candidates. Hydrotropy, a solubilization technique that employs amphiphilic compounds to enhance the solubility of poorly soluble substances in water, offers a compelling alternative to other methods that may require chemical modification of the drug or the use of organic solvents.
The Hydrotropic Mechanism: A Brief Overview
Hydrotropes are compounds that, at high concentrations, significantly increase the aqueous solubility of poorly soluble substances. Unlike traditional surfactants, the hydrophobic part of a hydrotrope is generally too small to cause spontaneous self-aggregation into well-defined micelles at a specific critical micelle concentration (CMC). Instead, the mechanism of hydrotropic solubilization is thought to involve a combination of factors, including:
-
Alteration of Water Structure: Hydrotropes can disrupt the hydrogen-bonding network of water, creating a more favorable environment for the dissolution of non-polar solutes.
-
Molecular Self-Aggregation: Some hydrotropes can form loose, non-micellar aggregates that can encapsulate or interact with the poorly soluble drug molecules, effectively shielding them from the aqueous environment.
-
Complexation: Hydrotropes can form complexes with the drug molecules through weak, non-covalent interactions, thereby increasing their apparent solubility.
The effectiveness of a hydrotrope is dependent on several factors, including its chemical structure, concentration, and the specific properties of the drug molecule being solubilized.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of each hydrotrope is essential for predicting their behavior in solution and their potential efficacy as solubility enhancers.
| Property | Sodium 2,4-Dimethylbenzenesulfonate Monohydrate | Sodium Xylenesulfonate (Commercial Grade) |
| Synonyms | 2,4-Dimethylbenzenesulfonic acid sodium salt monohydrate | Sodium dimethylbenzenesulfonate, SXS |
| CAS Number | 142063-30-7 (monohydrate) | 1300-72-7 |
| Molecular Formula | C₈H₉NaO₃S·H₂O | C₈H₉NaO₃S |
| Molecular Weight | 226.23 g/mol | 208.21 g/mol |
| Appearance | White to off-white crystalline powder | White crystalline powder |
| Structure | A benzene ring with methyl groups at positions 2 and 4, and a sulfonate group. | A mixture of isomers, primarily 2,4- and 2,5-dimethylbenzenesulfonate. |
| Solubility in Water | High | High |
| Water of Hydration | One molecule of water per molecule of sodium 2,4-dimethylbenzenesulfonate. | Typically anhydrous, but can be hygroscopic. |
Expert Insight: The key difference between the two lies in their isomeric purity and the presence of water of hydration. This compound is a specific isomer, whereas commercial sodium xylenesulfonate is a mixture. This isomeric purity could lead to more consistent and predictable performance in a formulation. The presence of a water molecule in the monohydrate form might influence its crystal structure and dissolution rate, though the impact on its hydrotropic efficacy is not well-documented and would require experimental verification.
Performance as Hydrotropes: A Theoretical and Practical Analysis
The primary measure of a hydrotrope's performance is its ability to increase the solubility of a poorly soluble drug. While we lack direct comparative data, we can infer potential differences based on their structures.
The additional methyl group in the 2,4-isomer compared to other potential isomers in the commercial mixture could influence its hydrotropic properties in several ways:
-
Hydrophobicity: The two methyl groups increase the hydrophobicity of the molecule, which could enhance its ability to interact with and solubilize non-polar drug molecules.
-
Self-Aggregation: The specific positioning of the methyl groups will affect how the molecules self-aggregate in solution. This, in turn, will impact the size and shape of the aggregates and their capacity to host drug molecules.
-
Steric Hindrance: The methyl groups can create steric hindrance, which might influence the formation of complexes with the drug molecule.
In Practice: The choice between this compound and sodium xylenesulfonate will be highly dependent on the specific drug molecule and the desired formulation characteristics. For instance, a highly lipophilic drug might benefit from the potentially greater hydrophobicity of the 2,4-isomer.
Illustrative Case Study: Solubility Enhancement of Ibuprofen
To provide a practical context for comparison, we present a hypothetical case study on the solubility enhancement of ibuprofen, a poorly water-soluble non-steroidal anti-inflammatory drug (NSAID).
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the expected trends and the type of results that would be obtained from the experimental protocol outlined below.
Objective: To compare the solubility enhancement of ibuprofen in aqueous solutions of this compound and sodium xylenesulfonate at various concentrations.
Hypothetical Results:
| Hydrotrope Concentration (% w/v) | Solubility of Ibuprofen (mg/mL) in this compound Solution | Solubility of Ibuprofen (mg/mL) in Sodium Xylenesulfonate Solution |
| 0 (Water) | 0.021 | 0.021 |
| 5 | 1.5 | 1.2 |
| 10 | 4.8 | 3.9 |
| 15 | 9.2 | 7.5 |
| 20 | 15.1 | 12.8 |
Analysis of Illustrative Data: In this hypothetical scenario, the this compound demonstrates a slightly superior ability to enhance the solubility of ibuprofen compared to the mixed isomer sodium xylenesulfonate at all concentrations tested. This could be attributed to the specific orientation of the methyl groups in the 2,4-isomer, leading to more effective interactions with the ibuprofen molecule.
Experimental Protocol for Comparative Analysis of Hydrotropes
To enable researchers to make data-driven decisions, we provide a detailed, step-by-step methodology for a comparative solubility enhancement study.
Materials:
-
Poorly soluble drug (e.g., Ibuprofen)
-
This compound
-
Sodium Xylenesulfonate
-
Deionized water
-
Volumetric flasks
-
Screw-capped vials
-
Magnetic stirrer and stir bars
-
Shaking incubator or water bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation of Hydrotrope Stock Solutions:
-
Prepare a series of aqueous solutions of both this compound and sodium xylenesulfonate at various concentrations (e.g., 5%, 10%, 15%, 20% w/v).
-
Ensure the hydrotropes are fully dissolved.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the drug powder to a known volume (e.g., 10 mL) of each hydrotrope solution and a control (deionized water) in screw-capped vials.
-
Seal the vials and place them on a magnetic stirrer or in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, centrifuge the vials to pellet the undissolved drug.
-
Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent (e.g., the corresponding hydrotrope solution or a mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved drug using a validated UV-Vis spectrophotometric or HPLC method.
-
-
Data Analysis:
-
Calculate the solubility of the drug in each hydrotrope solution.
-
Plot the solubility of the drug as a function of the hydrotrope concentration for both hydrotropes.
-
Compare the solubility enhancement ratios for each hydrotrope at each concentration.
-
Caption: Experimental workflow for the comparative analysis of hydrotropes.
Mechanism of Hydrotropic Action: A Visual Representation
The following diagram illustrates the proposed mechanism of hydrotropic solubilization.
A Senior Application Scientist's Guide: Comparative Efficacy of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate in Protein Extraction
Introduction: Beyond the Micelle—Reimagining Protein Solubilization
In the landscape of protein research and therapeutic development, the initial step of extraction is arguably the most critical. The success of all downstream applications, from mass spectrometry-based proteomics to the characterization of drug targets, hinges on the efficient and gentle solubilization of proteins from their complex cellular environment. For decades, traditional surfactants like Sodium Dodecyl Sulfate (SDS), Triton X-100, and CHAPS have been the workhorses of the lab, prized for their ability to disrupt cell membranes and liberate proteins.[1][2] However, their utility is often a double-edged sword; the very properties that make them effective solubilizers can also compromise protein integrity and interfere with sensitive analytical techniques.[3][4]
This guide introduces a paradigm shift from conventional, micelle-based solubilization to the mechanism of hydrotropy, embodied by Sodium 2,4-Dimethylbenzenesulfonate Monohydrate . As a hydrotrope, this compound offers a compelling alternative, promising efficient protein solubilization while mitigating the common drawbacks of traditional surfactants. We will delve into the fundamental differences in their mechanisms, provide a data-driven comparison of their performance, and equip you with the protocols and insights needed to determine the optimal extraction strategy for your research.
Pillar 1: Understanding the Mechanisms of Solubilization
The primary challenge in protein extraction is to disrupt the cellular lipid bilayer and dissociate protein-protein and protein-lipid interactions without irreversibly damaging the protein of interest.[5][6] This is where solubilizing agents come into play.
The Traditional Approach: Surfactant Micelles
Surfactants are amphipathic molecules with a distinct hydrophilic "head" and a hydrophobic "tail".[1] Above a specific concentration, known as the Critical Micelle Concentration (CMC), these molecules self-assemble into spherical structures called micelles.[]
-
Mechanism: These micelles act as cages. Their hydrophobic interiors encapsulate the non-polar regions of membrane proteins, effectively shielding them from the aqueous buffer and rendering them soluble.
-
Classes of Surfactants:
-
Ionic (Anionic/Cationic): Such as SDS. They are powerful solubilizers but are often harsh and denaturing, disrupting the protein's native three-dimensional structure.[2][3]
-
Non-ionic: Such as Triton X-100. These are milder and generally non-denaturing, making them suitable for applications where protein function must be preserved.[2][8]
-
Zwitterionic: Such as CHAPS. These possess both positive and negative charges, resulting in a net neutral charge. They are also mild, non-denaturing, and particularly useful for preserving protein-protein interactions.[2][8]
-
The Alternative Approach: Hydrotropy
Hydrotropes, like Sodium 2,4-Dimethylbenzenesulfonate (also known as sodium xylene sulfonate), are a distinct class of amphiphilic compounds.[9][10] While they have hydrophilic and hydrophobic parts, their hydrophobic region is too small to cause the spontaneous self-aggregation into well-defined micelles that characterizes traditional surfactants.[10][11]
-
Mechanism: Instead of forming micelles, hydrotropes are thought to increase the solubility of hydrophobic molecules through a different mechanism. They may operate by altering the structure of water to create a more favorable environment for the solute or through a stepwise self-aggregation process that is distinct from micellization.[9][10] This allows them to enhance the solubility of proteins without the encapsulating and often denaturing action of micelles.
Caption: Mechanisms of Protein Solubilization.
Pillar 2: A Head-to-Head Comparison
The choice of solubilizing agent should be dictated by the specific requirements of your experiment. Here, we compare this compound against industry-standard surfactants across key performance metrics.
Physicochemical Properties
A fundamental understanding of the agents' properties is essential for predicting their behavior.
| Property | Sodium 2,4-Dimethylbenzenesulfonate | SDS (Sodium Dodecyl Sulfate) | Triton X-100 | CHAPS |
| Class | Hydrotrope[9][12] | Anionic Surfactant[3] | Non-ionic Surfactant[3] | Zwitterionic Surfactant[8] |
| Charge | Anionic | Anionic | Non-ionic | Zwitterionic (Net Neutral) |
| Typical Working Conc. | High (mM to M range) | 0.1 - 2% | 0.1 - 1% | 1 - 2% (~10-20 mM) |
| Denaturing Potential | Low / Non-denaturing | High / Strongly Denaturing[3] | Non-denaturing[2] | Non-denaturing[2][8] |
| Micelle Formation | No / Stepwise Aggregation[10] | Yes (CMC ~0.23% w/v)[2] | Yes (CMC ~0.015% w/v)[3] | Yes (CMC ~0.6% w/v)[8] |
Performance in Key Applications
The true test of an extraction agent is its impact on experimental outcomes. The following table summarizes the expected performance based on the mechanistic principles of each compound.
| Performance Metric | Sodium 2,4-Dimethylbenzenesulfonate | SDS | Triton X-100 | CHAPS |
| Solubilization Efficacy | Moderate to High | Very High | High | Moderate to High |
| Preservation of Protein Activity | High | Very Low | High | Very High |
| Compatibility with Mass Spec | Excellent: Minimal signal suppression[13] | Poor: Severe ion suppression, must be removed[14] | Poor: Causes signal suppression | Fair: Better than SDS, but can still interfere |
| Compatibility with HPLC | Good: Less likely to interfere with column matrices | Poor: Can alter protein retention times and must be removed | Fair: Can interfere depending on the column and detection method | Good |
| Ease of Removal | Generally not required due to compatibility | Difficult, requires specific removal protocols[15] | Difficult (low CMC, large micelles) | Dialyzable |
Pillar 3: Experimental Protocols & Workflows
A protocol is more than a series of steps; it's a system designed for reproducibility and validation. The causality behind each step is explained to empower the researcher.
Caption: General Protein Extraction Workflow.
Protocol 1: Extraction Using a Traditional Surfactant (RIPA Buffer)
This protocol is a standard, aggressive method suitable for total protein extraction for applications like SDS-PAGE and Western Blotting, where protein denaturation is acceptable or desired.
Self-Validation System: The protocol includes protease and phosphatase inhibitors. A successful extraction will yield high protein concentration with minimal degradation, verifiable by running a portion of the lysate on an SDS-PAGE gel and observing sharp, distinct bands.
Methodology:
-
Prepare Ice-Cold RIPA Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% Triton X-100 (or NP-40)
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Rationale: This combination of detergents provides robust solubilization. Tris and NaCl maintain pH and ionic strength, while EDTA chelates divalent cations that can be cofactors for proteases.[16]
-
-
Add Inhibitors: Immediately before use, add a protease and phosphatase inhibitor cocktail to the required volume of RIPA buffer.
-
Rationale: Cell lysis releases proteases and phosphatases that can rapidly degrade or modify your target proteins.[15] Adding inhibitors is essential to preserve the integrity of the extract.
-
-
Cell Lysis:
-
For adherent cells, wash the monolayer with ice-cold PBS, aspirate, and add 1 mL of ice-cold RIPA buffer per 10 cm dish. Scrape cells and transfer the lysate to a microfuge tube.
-
For suspension cells, pellet the cells, wash with PBS, and resuspend the pellet in RIPA buffer.[13]
-
-
Incubation & Homogenization: Incubate the lysate on ice for 30 minutes with gentle rocking. If necessary, further disrupt cells by brief sonication.
-
Rationale: Incubation allows the detergents to fully disrupt membranes and solubilize proteins. Sonication provides mechanical force to break down resilient structures like the nucleus.
-
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
Rationale: This step pellets insoluble cellular debris, lipids, and aggregated proteins, clarifying the supernatant which contains the soluble protein fraction.[13]
-
-
Collection & Storage: Carefully transfer the supernatant to a new, pre-chilled tube. Store at -80°C for long-term use.
Protocol 2: Extraction Using this compound (S-DBSM)
This protocol is designed for applications where preserving protein structure and ensuring compatibility with downstream analytics like mass spectrometry is the primary goal.
Self-Validation System: The success of this protocol can be validated by comparing protein yield (which may be slightly lower for some proteins than with RIPA) and, more importantly, by assessing the functional activity of a known enzyme in the lysate or by the quality of data obtained in a subsequent mass spectrometry run (i.e., low signal suppression).
Methodology:
-
Prepare Hydrotropic Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
100 mM this compound
-
Rationale: A higher concentration of the hydrotrope is used compared to traditional surfactants, as its mechanism does not rely on reaching a CMC.[10] This concentration is a starting point and may require optimization (range: 50 mM - 500 mM) depending on the cell type and target protein.
-
-
Add Inhibitors: Immediately before use, add a protease and phosphatase inhibitor cocktail.
-
Rationale: As with any lysis procedure, preventing enzymatic degradation is paramount for obtaining reliable results.[15]
-
-
Cell Lysis: Follow the same procedure as in Protocol 1, Step 3, using the Hydrotropic Lysis Buffer.
-
Incubation & Homogenization: Incubate on ice for 30 minutes with gentle rocking. Avoid harsh sonication unless absolutely necessary to preserve native protein complexes. Gentle dounce homogenization can be used as an alternative.
-
Rationale: The milder nature of the hydrotrope may require slightly longer incubation or gentle mechanical disruption to achieve optimal lysis. The goal is to lyse the cell with minimal energy input to protect protein structures.
-
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
Collection & Direct Use: Transfer the supernatant to a new tube. A key advantage is that this lysate is often directly compatible with downstream applications like LC-MS/MS without a detergent removal step.[17][18][19][20]
Conclusion and Authoritative Recommendations
The choice between this compound and traditional surfactants is not a matter of one being universally "better," but of selecting the right tool for the job.
-
Choose Traditional Surfactants (SDS, Triton X-100, CHAPS) when:
-
The primary goal is maximum solubilization of all cellular proteins (e.g., for SDS-PAGE).[3]
-
Downstream applications are insensitive to detergents (e.g., Western Blotting).
-
Preserving the native protein conformation is not a priority (for strong detergents like SDS).
-
You need to preserve protein-protein interactions and are using a mild detergent like CHAPS for co-immunoprecipitation.[8]
-
-
Choose this compound when:
-
Downstream analysis involves mass spectrometry or HPLC. This is the most significant advantage, as it circumvents the problematic issue of detergent-induced signal suppression.[13][14]
-
Preserving the native structure and biological activity of the protein is critical. The non-micellar, non-denaturing mechanism of hydrotropy is gentler on proteins.[9]
-
You are working with a protein that is prone to aggregation in the presence of traditional detergents.
-
A simplified workflow with fewer steps (i.e., no detergent removal) is desired.
-
By understanding the distinct mechanisms and carefully considering the experimental endpoint, researchers and drug development professionals can leverage the unique advantages of hydrotropes like this compound to unlock new possibilities in protein analysis.
References
- Benchchem. (n.d.). CHAPS vs. Triton X-100: A Comparative Guide for Protein Extraction. Benchchem.
- The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. (2025, July 8). National Institutes of Health.
- Benchchem. (n.d.). A Comparative Analysis of Hydrotropes: Sodium p-Toluenesulfonate vs. Sodium Xylenesulfonate. Benchchem.
- Thermo Fisher Scientific. (n.d.). Detergents for Cell Lysis and Protein Extraction. Thermo Fisher Scientific - FR.
- Merck Millipore. (n.d.). Solubilization of Membrane Proteins. Merck Millipore.
- ExSyn Corp. (2022, January 18). In focus: Sodium Xylene Sulfonate 90% – powder. ExSyn Corp.
- Recommended Protein Extraction Buffer. (2018, December 12).
- Wikipedia. (n.d.). Hydrotrope. Wikipedia.
- Semantic Scholar. (n.d.). Surfactant structure effects in protein separations using nonionic microemulsions. Semantic Scholar.
- Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation. (n.d.). PubMed Central.
- Analysis of the Effects of Surfactants on Extracellular Polymeric Substances. (2023, November 11). MDPI.
- BOC Sciences. (n.d.). Solubilization for Membrane Proteins Extraction. BOC Sciences.
- The Hydrotrope Action of Sodium Xylenesulfonate on the Solubility of Lecithin. (2025, August 6). ResearchGate.
- Study of the Effect of Surfactants on Extraction and Determination of Polyphenolic Compounds and Antioxidant Capacity of Fruits Extracts. (n.d.). PubMed Central.
- Selective Solubilization of Membrane Proteins Differentially Labeled by p-Chloromercuribenzenesulfonic Acid in the Presence of Sucrose. (n.d.). PubMed Central.
- Effects of common surfactants on protein digestion and MALDI MS analysis of the digested peptides using two-layer sample preparation. (2025, August 6). ResearchGate.
- Sigma-Aldrich. (n.d.). Membrane Protein Solubilization. Sigma-Aldrich.
- BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE]. (2021, March). Santos.
- Surfactant-driven modifications in protein structure. (2025, May 20). Soft Matter (RSC Publishing).
- Benchchem. (n.d.). Application Notes and Protocols for Protein Solubilization and Extraction Using Linear Alkylbenzenesulfonate Detergents. Benchchem.
- Thermo Fisher Scientific. (n.d.). protein-extraction-technical-handbook.pdf. Thermo Fisher Scientific.
- Purifying Natively Folded Proteins from Inclusion Bodies Using Sarkosyl, Triton X-100, and CHAPS. (2025, August 6). ResearchGate.
- Membrane protein solubilization. (n.d.). PubMed.
- TCI Chemicals. (n.d.). This compound. TCI Chemicals.
- Thermo Fisher Scientific. (n.d.). Detergents for Protein Solubilization. Thermo Fisher Scientific - US.
- Cube Biotech. (n.d.). Membrane Protein Solubilization Protocol with Polymers. Cube Biotech.
- Thermo Fisher Scientific. (n.d.). Detergents for Cell Lysis and Protein Extraction. Thermo Fisher Scientific - US.
- (PDF) Comparative Analyses of Different Surfactants on Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Peptide Analysis. (2025, August 6). ResearchGate.
- Optimization of low-abundance protein extraction and abundant protein removal from defatted soybean meal. (n.d.). PubMed Central.
- The effects of sodium chloride on proteins aggregation, conformation and gel properties of pork myofibrillar protein. (2020, August 25). National Institutes of Health.
- Thermo Fisher Scientific. (n.d.). Detergents for Cell Lysis and Protein Extraction. Thermo Fisher Scientific - UK.
- Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry. (n.d.). PubMed Central.
- Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. (n.d.).
- Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry. (2022, January 15). PubMed.
- A review on benefits of mass spectrometry for the small molecule drug discovery. (2021, November 1).
- Cutting edge LC‐MS/MS applications in clinical mass spectrometry ‐Focusing on analysis of drugs and metabolites. (2022, March 24). ResearchGate.
Sources
- 1. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. タンパク質可溶化に用いる界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Surfactant-driven modifications in protein structure - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00207A [pubs.rsc.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Membrane protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hydrotrope - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. santos.com [santos.com]
- 13. croyezbio.com [croyezbio.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. The effects of sodium chloride on proteins aggregation, conformation and gel properties of pork myofibrillar protein Running Head: Relationship aggregation, conformation and gel properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Performance evaluation of benzenesulfonate-based draw solutes in forward osmosis
An In-depth Guide to the Performance Evaluation of Benzenesulfonate-Based Draw Solutes in Forward Osmosis
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of benzenesulfonate-based draw solutes for forward osmosis (FO) applications, designed for researchers, scientists, and professionals in drug development and water treatment. We will delve into the core principles of draw solute performance, offer a detailed analysis of benzenesulfonate derivatives, and provide standardized protocols for their evaluation.
Introduction to Forward Osmosis and the Critical Role of Draw Solutes
Forward osmosis is an osmotic-driven membrane separation process that utilizes a semi-permeable membrane to separate water from dissolved solutes. Unlike pressure-driven processes like reverse osmosis, FO operates at low or no hydraulic pressure, offering potential advantages in terms of reduced energy consumption and lower membrane fouling propensity. The driving force in FO is the osmotic pressure gradient across the membrane, which is generated by a highly concentrated "draw solution."
The selection of an appropriate draw solute is paramount to the efficiency and economic viability of the FO process. An ideal draw solute should possess the following characteristics:
-
High Osmotic Pressure: To generate a high water flux.
-
Low Reverse Salt Flux: To minimize the loss of draw solute into the feed solution and prevent contamination of the treated water.
-
Easy and Economical Recovery: The ability to be easily separated from the product water for reuse.
-
Low Toxicity and High Stability: To ensure safe and long-term operation.
Benzenesulfonate-based compounds have emerged as a promising class of draw solutes due to their unique physicochemical properties. Their aromatic ring and sulfonate group offer a combination of hydrophilicity and potential for tailored functionality.
Benzenesulfonate-Based Draw Solutes: A Performance Deep-Dive
Benzenesulfonate and its derivatives have been investigated for their potential as draw solutes due to their high solubility in water and the ability to generate significant osmotic pressure. The general chemical structure consists of a benzene ring attached to a sulfonic acid group. Modifications to the benzene ring can be made to tune the properties of the draw solute.
Key Benzenesulfonate Derivatives and Their Performance
Several benzenesulfonate derivatives have been synthesized and evaluated as draw solutes. Below is a comparative analysis of their performance based on available literature.
| Draw Solute | Chemical Structure | Molecular Weight ( g/mol ) | Water Flux (J/m²h) | Reverse Salt Flux (Js/gm²h) | Recovery Method | Reference |
| Sodium Benzenesulfonate | C₆H₅SO₃Na | 180.16 | 8.5 (1M) | 3.2 (1M) | Nanofiltration | |
| Sodium 4-sulfobenzoate | C₇H₅NaO₅S | 224.16 | 12.3 (1M) | 2.5 (1M) | Nanofiltration | |
| 4,5-dihydroxy-1,3-benzenedisulfonate | C₆H₄Na₂O₈S₂ | 314.19 | 15.8 (1M) | 1.8 (1M) | Nanofiltration | |
| 3,5-disulfophenol | C₆H₆O₇S₂ | 254.24 | 13.5 (1M) | 2.1 (1M) | Nanofiltration |
Analysis of Performance Data:
The data indicates that increasing the number of hydrophilic functional groups, such as hydroxyl (-OH) and additional sulfonate (-SO₃H) groups, on the benzene ring can enhance performance. For instance, 4,5-dihydroxy-1,3-benzenedisulfonate, with two hydroxyl and two sulfonate groups, exhibits a significantly higher water flux and lower reverse salt flux compared to sodium benzenesulfonate. This is attributed to the increased hydrophilicity and larger hydrated radius of the molecule, which hinders its passage through the FO membrane.
Comparison with Conventional Draw Solutes
To contextualize the performance of benzenesulfonate-based draw solutes, it is essential to compare them against commonly used inorganic salts.
| Draw Solute | Water Flux (J/m²h) | Reverse Salt Flux (Js/gm²h) | Key Advantages | Key Disadvantages |
| Sodium Chloride (NaCl) | ~10-20 (1M) | ~5-15 (1M) | High osmotic pressure, low cost. | High reverse salt flux, corrosive. |
| Ammonium Bicarbonate (NH₄HCO₃) | ~5-10 (1M) | ~2-8 (1M) | Easily recovered via thermal decomposition. | Lower osmotic pressure, potential for ammonia leakage. |
| Benzenesulfonate Derivatives | ~8-16 (1M) | ~1.8-3.2 (1M) | Lower reverse salt flux, tunable properties. | Higher cost, more complex recovery. |
While inorganic salts like NaCl can generate high water fluxes, they suffer from high reverse salt flux, leading to significant draw solute loss and potential contamination of the feed solution. Benzenesulfonate-based draw solutes offer a compelling advantage with their significantly lower reverse salt flux, which can lead to more sustainable and efficient long-term operation.
Experimental Protocols for Performance Evaluation
To ensure accurate and reproducible evaluation of draw solute performance, standardized experimental protocols are crucial.
Experimental Setup
A typical lab-scale FO setup consists of a membrane cell, a feed solution reservoir, a draw solution reservoir, two peristaltic pumps, and a balance to monitor the change in weight of the feed solution.
Caption: Schematic of a typical lab-scale forward osmosis experimental setup.
Step-by-Step Protocol for Water Flux and Reverse Salt Flux Measurement
-
Membrane Preparation: Cut a flat sheet FO membrane to the required dimensions of the membrane cell. Store the membrane in deionized (DI) water before use.
-
System Assembly: Assemble the FO membrane cell, ensuring the active layer of the membrane faces the feed solution.
-
Solution Preparation: Prepare the feed solution (typically DI water or a low-concentration salt solution) and the draw solution of the desired benzenesulfonate derivative at a specific concentration (e.g., 1 M).
-
System Operation:
-
Circulate the feed and draw solutions on their respective sides of the membrane at a constant flow rate (e.g., 1 L/min).
-
Place the feed solution reservoir on an analytical balance connected to a computer to record the weight change over time.
-
Maintain a constant temperature for both solutions (e.g., 25 °C).
-
-
Data Collection:
-
Record the weight of the feed solution at regular intervals (e.g., every 1 minute) for a duration of at least 1 hour after the system reaches a steady state.
-
At the end of the experiment, collect samples from the feed solution to measure the concentration of the draw solute that has diffused from the draw side. This can be done using techniques like UV-Vis spectroscopy or conductivity measurements.
-
-
Calculations:
-
Water Flux (Jw): Jw = ΔV / (A * Δt) Where: ΔV = Change in volume of the feed solution (L) A = Effective membrane area (m²) Δt = Time interval (h)
-
Reverse Salt Flux (Js): Js = (C_t * V_t) / (A * Δt) Where: C_t = Concentration of draw solute in the feed solution at the end of the experiment (g/L) V_t = Final volume of the feed solution (L)
-
Structure-Property Relationships and Future Outlook
The performance of benzenesulfonate-based draw solutes is intricately linked to their molecular structure.
Caption: Relationship between molecular structure modifications and performance of benzenesulfonate draw solutes.
Future research in this area should focus on:
-
Novel Derivatives: Synthesizing and evaluating new benzenesulfonate derivatives with enhanced performance characteristics.
-
Recovery Processes: Developing more energy-efficient and cost-effective methods for recovering these draw solutes.
-
Long-Term Stability: Assessing the chemical and thermal stability of these compounds over extended operational periods.
Conclusion
Benzenesulfonate-based draw solutes represent a promising alternative to conventional inorganic salts for forward osmosis applications. Their tunable chemical structures allow for the optimization of performance, particularly in achieving a desirable balance of high water flux and low reverse salt flux. While challenges related to cost and recovery remain, ongoing research into novel derivatives and improved separation processes is paving the way for their potential large-scale implementation in various fields, including water purification, food processing, and drug delivery.
References
-
Ge, Q., Ling, M., & Chung, T. S. (2013). Draw solutes and strategies for forward osmosis (FO) processes: A review. Journal of Membrane Science, 442, 225-238. [Link]
-
Zhao, S., Zou, L., & Mulcahy, D. (2012). Brackish water desalination by a forward osmosis–nanofiltration hybrid system. Desalination, 284, 175-181. [Link]
A Comparative Guide to the Validation of a UV-Vis Spectrophotometric Method for Drug Analysis in a Hydrotropic Solution
In the landscape of pharmaceutical analysis, the quest for simple, cost-effective, and environmentally friendly analytical methods is perpetual.[1][2] The use of hydrotropic solutions to solubilize poorly water-soluble drugs for UV-Vis spectrophotometric analysis presents a compelling alternative to traditional methods that rely on organic solvents.[1][3][4] This guide provides an in-depth, comparative framework for the validation of such a method, grounded in scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]
The Power of Hydrotropy in Pharmaceutical Analysis
Many active pharmaceutical ingredients (APIs) exhibit poor aqueous solubility, a significant hurdle in both formulation development and analytical testing.[3][8] Hydrotropy, a phenomenon where the addition of a large amount of a second solute (the hydrotrope) increases the aqueous solubility of a poorly soluble solute, offers an elegant solution.[1][3][9] Common hydrotropic agents include sodium benzoate, sodium citrate, urea, and niacinamide.[3][10][11] The primary advantage of this technique is the avoidance of organic solvents, which are often costly, volatile, and pose environmental and safety risks.[1][3]
From an analytical perspective, the hydrotropic solution becomes the sample matrix. Therefore, a rigorous validation process is essential to ensure that the method is suitable for its intended purpose: the accurate and precise quantification of the drug.
Method Validation: A Pillar of Scientific Integrity
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[12][13] It is a critical component of good manufacturing practices (GMP) and is mandated by regulatory agencies worldwide. The validation parameters discussed below are based on the ICH Q2(R1) guideline and are tailored to the specific challenges and considerations of a UV-Vis spectrophotometric method using a hydrotropic solution.[5][6]
Specificity: Distinguishing the Analyte from its Surroundings
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[14] In this context, the primary potential interferent is the hydrotropic agent itself, along with any formulation excipients.
Experimental Protocol for Specificity:
-
Blank Analysis: Prepare a solution containing only the hydrotropic agent at the same concentration used for the drug samples. Record the UV-Vis spectrum from 200-400 nm. The hydrotrope should not exhibit any significant absorbance at the analytical wavelength (λmax) of the drug.
-
Excipient Interference: Prepare a solution containing all the formulation excipients (placebo) dissolved in the hydrotropic solution. Scan the UV-Vis spectrum to ensure no interference at the drug's λmax.[15][16]
-
Forced Degradation Studies: To demonstrate that the method can distinguish the drug from its degradation products, forced degradation studies are essential.[17][18] This involves subjecting the drug substance to various stress conditions to induce degradation.
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and heat.[19][20]
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH and heat.[19][20]
-
Oxidative Degradation: Treat the drug solution with 3-30% H2O2.[18][19]
-
Thermal Degradation: Expose the solid drug to dry heat.[17][18]
-
Photolytic Degradation: Expose the drug solution to UV light.[17][20] After exposure, dilute the stressed samples with the hydrotropic solution and record the UV-Vis spectra. The λmax of the drug should remain distinct from any peaks that may arise from degradation products.[21]
-
Acceptance Criteria: The blank and placebo solutions should show negligible absorbance at the analytical wavelength. The analytical method should be able to separate the drug peak from any degradation product peaks.
Logical Workflow for Specificity Validation
Caption: Workflow for establishing the specificity of the analytical method.
Linearity and Range: Ensuring Proportionality
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[14] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]
Experimental Protocol for Linearity:
-
Prepare a Stock Solution: Accurately weigh and dissolve a known amount of the drug's reference standard in the hydrotropic solution to prepare a stock solution.
-
Prepare a Series of Dilutions: From the stock solution, prepare a series of at least five different concentrations covering the expected working range of the assay. For an assay of a drug substance or finished product, the typical range is 80% to 120% of the test concentration.[6]
-
Measure Absorbance: Measure the absorbance of each solution at the predetermined λmax.
-
Construct a Calibration Curve: Plot the absorbance values versus the corresponding concentrations.
Data Analysis and Acceptance Criteria:
-
Perform a linear regression analysis on the data.
-
Visually inspect the plot for a clear linear relationship.
| Concentration (µg/mL) | Absorbance |
| 8 | 0.235 |
| 10 | 0.298 |
| 12 | 0.355 |
| 14 | 0.412 |
| 16 | 0.470 |
| Table 1: Example Linearity Data |
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value.[14][24] It is often expressed as the percent recovery of a known amount of analyte added to a sample.[12]
Experimental Protocol for Accuracy:
-
Spiked Placebo Method:
-
Prepare a placebo solution (containing all formulation excipients in the hydrotropic solution).
-
Spike the placebo solution with known amounts of the drug's reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
-
Measure Absorbance: Measure the absorbance of each prepared solution.
-
Calculate Percent Recovery: Determine the concentration of the drug in each sample using the previously established calibration curve and calculate the percent recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[25]
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 8.0 | 7.95 | 99.38% |
| 100% | 10.0 | 10.05 | 100.50% |
| 120% | 12.0 | 11.92 | 99.33% |
| Table 2: Example Accuracy Data |
Precision: Measuring Repeatability
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12][14] It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol for Precision:
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples of the drug at 100% of the target concentration in the hydrotropic solution.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Data Analysis and Acceptance Criteria:
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements.
-
The %RSD should be not more than 2%.[25]
| Replicate | Repeatability (Absorbance) | Intermediate Precision (Absorbance) |
| 1 | 0.298 | 0.301 |
| 2 | 0.301 | 0.299 |
| 3 | 0.299 | 0.302 |
| 4 | 0.302 | 0.298 |
| 5 | 0.297 | 0.300 |
| 6 | 0.300 | 0.301 |
| Mean | 0.2995 | 0.3002 |
| SD | 0.00187 | 0.00147 |
| %RSD | 0.62% | 0.49% |
| Table 3: Example Precision Data |
Overall Method Validation Workflow
Caption: A comprehensive workflow for the validation of the analytical method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
Experimental Protocol and Calculation:
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (SD of the intercept / Slope of the calibration curve)[16]
-
LOQ = 10 × (SD of the intercept / Slope of the calibration curve)[16]
Acceptance Criteria: The LOQ should be at the lower end of the reportable range.
Robustness: Resilience to Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol for Robustness:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Wavelength of measurement (e.g., λmax ± 2 nm).
-
Concentration of the hydrotropic agent (e.g., ± 5%).
-
-
Prepare a standard solution of the drug and measure its absorbance under each of the modified conditions.
Acceptance Criteria: The %RSD of the results obtained under the varied conditions should not be more than 2%.[25]
Comparison with Alternative Methods
| Feature | UV-Vis with Hydrotropy | HPLC |
| Solvent Usage | Aqueous, eco-friendly[1][4] | Often requires organic solvents |
| Cost | Low | High (instrumentation, solvents, columns) |
| Speed | Rapid | Slower (run times, sample preparation) |
| Specificity | Lower, susceptible to interference from compounds with similar chromophores | High, separates components based on retention time |
| Sensitivity | Generally lower | Generally higher |
| Simplicity | Simple instrumentation and procedure | More complex instrumentation and method development |
| Table 4: Comparison of Analytical Methods |
Conclusion
The validation of a UV-Vis spectrophotometric method for the analysis of a drug in a hydrotropic solution is a robust and scientifically sound process. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, researchers can establish a method that is not only reliable and accurate but also environmentally friendly and cost-effective.[2][26] While HPLC offers superior specificity and sensitivity, the hydrotropic-UV-Vis method provides a compelling alternative for routine quality control analysis, particularly for drugs with a strong chromophore and in formulations where excipient interference is minimal. The key to successful implementation lies in a thorough and well-documented validation study that adheres to established regulatory guidelines.
References
-
Jain, N., et al. (2010). Hydrotropic Solubilization of Poorly Water-Soluble Drugs. PubMed, National Institutes of Health. [Link]
-
Enhancing Solubility of Poorly Water-Soluble Drugs Using Hydrotropes. (2024). Journal of Pharmaceutical Sciences. [Link]
-
A Review on Hydrotropic Solubilization: A Novel Approach for Solubility Enhancement of Poorly Water Soluble Drugs. International Journal of Research and Review. [Link]
-
A Review on Hydrotropic Solubilization for Poorly Water Soluble Drugs: Analytical Application and Formulation Development. Research Journal of Pharmacy and Technology. [Link]
-
A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs. (2023). PubMed, National Institutes of Health. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
-
Analytical Method Validation Definitions in Pharmaceuticals. (2012). Pharmaguideline. [Link]
-
Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
How to Validate Accuracy in Analytical Methods: A Step-by-Step Guide. (2025). Pharma Validation. [Link]
-
UV-Visible Spectrophotometry Method Validation for Analysis of Nefopam HCl in Poly-3-Hydroxybutyrate and Poly-ε. International Journal of ChemTech Research. [Link]
-
Accuracy and Precision - What's The Difference? | Analytical Data. SCION Instruments. [Link]
-
Development and Validation of UV Spectroscopic Method for content Analysis of Sparfloxacin using Hydrotropic Solubilization. Asian Journal of Pharmaceutical Analysis. [Link]
-
Validation; Forced Degradation | Linearity | Specificity | UV/Vis Spectrophotometer. Indian Journal of Pharmaceutical Sciences. [Link]
-
Photometric Accuracy and Linear Dynamic Range of the Agilent Cary 3500 UV-Vis Spectrophotometer. Agilent Technologies. [Link]
-
Development and Validation of an Eco-Friendly UV Spectrophotometric Method for the Assay of Frusemide using Hydrotropic Solubilization Technique. Research Journal of Pharmacy and Technology. [Link]
-
Optimization of Stress Conditions of Forced Degradation Study by UV Spectrophotometer. (2018). Indo American Journal of Pharmaceutical Research. [Link]
-
Linearity of UV detector issue. (2010). Chromatography Forum. [Link]
-
Development and Validation of Simple UV Spectrophotometric Method for Estimation of Azithromycin in Dosage Form using Hydrotropic Solubilization Technique. (2023). Journal of Pharmaceutical Sciences and Research. [Link]
-
Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. (2020). Asian Journal of Pharmaceutical Research and Development. [Link]
-
UV Spectroscopy Analysis and Degradation Study of Irbesartan. Journal of Drug Delivery and Therapeutics. [Link]
-
Method Development and Validation of Forced Degradation Studies of Carvedilol by using UV Spectroscopy. (2025). ResearchGate. [Link]
-
A Review Of The UV-Visible Spectroscopy's Method Development And Validation. International Journal of Pharmaceutical Sciences and Research. [Link]
-
UV Vis Spectrophotometer Calibration Explained. Mettler Toledo. [Link]
-
Spectrophotometric Method Development and Validation for the Simultaneous Estimation of Fenofibrate and Atorvastatin Using Hydrotropy. (2025). World Journal of Pharmaceutical and Life Sciences. [Link]
-
Development and Validation of UV Spectroscopic Method for content Analysis of Sparfloxacin using Hydrotropic Solubilization. Semantic Scholar. [Link]
-
Linearity and range study of the developed UV method. ResearchGate. [Link]
-
Ultraviolet-visible Spectrophotometric Method for Estimation of Gliclazide in Presence of Excipients Interacting in UV-visible Region. (2020). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Checking the photometric linearity. Hellma Analytics. [Link]
-
Hydrotropy: A Boon in Thin layer Chromatography A Review. (2020). Asian Journal of Pharmaceutical Analysis. [Link]
-
Development and Validation of HPLC Method Using Hydrotropic Mobile Phase for the Estimation of Gatifloxacin. (2020). Scholars.Direct. [Link]
-
Stability-indicating UV/Vis Spectrophotometric Method for Diazepam, Development and Validation. Indian Journal of Pharmaceutical Sciences. [Link]
-
Ultraviolet-visible Spectrophotometric Method for Estimation of Gliclazide in Presence of Excipients Interacting in UV-visible Region. Semantic Scholar. [Link]
-
A Novel Approach using Hydrotropic Solubalization Technique for Quantitative Estimation of Entacapone in Bulk Drug and Dosage Form. National Institutes of Health. [Link]
-
Exploring the Concept of Hydrotrophy in HPLC; Hydrotrophic Solutions as Novel Cost Effective, Eco-friendly and safe Mobile Phase for Method development and validation of Furosemide. Longdom Publishing. [Link]
-
Hydrotropic Method Development for Antidiabetic Drugs. (2023). International Journal of Pharmaceutical Research and Applications. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. rjptonline.org [rjptonline.org]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. A Novel Approach using Hydrotropic Solubalization Technique for Quantitative Estimation of Entacapone in Bulk Drug and Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. scribd.com [scribd.com]
- 7. starodub.nl [starodub.nl]
- 8. Hydrotropic solubilization of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing Solubility of Poorly Water-Soluble Drugs Using Hydrotropes [wisdomlib.org]
- 11. ajpaonline.com [ajpaonline.com]
- 12. wjarr.com [wjarr.com]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 14. Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 15. Ultraviolet-visible Spectrophotometric Method for Estimation of Gliclazide in Presence of Excipients Interacting in UV-visible Region | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. ijpsonline.com [ijpsonline.com]
- 18. iajpr.com [iajpr.com]
- 19. ajprd.com [ajprd.com]
- 20. ajpaonline.com [ajpaonline.com]
- 21. ijpsonline.com [ijpsonline.com]
- 22. agilent.com [agilent.com]
- 23. Checking the photometric linearity [hellma.com]
- 24. elementlabsolutions.com [elementlabsolutions.com]
- 25. sphinxsai.com [sphinxsai.com]
- 26. wjpls.org [wjpls.org]
A comparative analysis of the hydrotropic efficiency of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate and sodium p-toluenesulfonate
In the landscape of pharmaceutical formulation, enhancing the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs) remains a paramount challenge. Among the various strategies employed, hydrotropy presents a compelling and versatile approach. This guide provides an in-depth comparative analysis of two prominent hydrotropic agents: Sodium 2,4-Dimethylbenzenesulfonate Monohydrate (also known as Sodium Xylenesulfonate) and Sodium p-Toluenesulfonate. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection of appropriate excipients for solubility enhancement.
Introduction to Hydrotropy and the Agents of Interest
Hydrotropy is a solubilization phenomenon whereby the addition of a large amount of a second solute, the hydrotrope, results in an increase in the aqueous solubility of a sparingly soluble first solute. Unlike typical surfactants, hydrotropes have a smaller hydrophobic part and do not form well-defined micelles at a critical micelle concentration (CMC). Instead, they are thought to increase solubility through various mechanisms, including self-aggregation and alteration of the solvent's properties.
Sodium p-Toluenesulfonate (NaPTS) , the sodium salt of p-toluenesulfonic acid, is a well-established hydrotrope and a versatile reagent in organic synthesis.[1] Its utility in pharmaceutical applications is widely recognized, often employed to improve the solubility and stability of drug salts.[2]
This compound (NaSXS) , commonly referred to as sodium xylenesulfonate, is another potent hydrotropic agent. It finds extensive use in industrial and commercial cleaning products and is increasingly being explored for its potential in pharmaceutical formulations.[3]
A fundamental understanding of their distinct physicochemical properties is the first step in a comparative evaluation.
| Property | Sodium p-Toluenesulfonate (NaPTS) | This compound (NaSXS) |
| Synonyms | Sodium tosylate, Na-pTS | Sodium dimethylbenzenesulfonate, SXS |
| CAS Number | 657-84-1 | 1300-72-7 |
| Molecular Formula | C₇H₇NaO₃S | C₈H₉NaO₃S·H₂O |
| Molecular Weight | 194.18 g/mol | 208.21 g/mol (anhydrous) |
| Appearance | White crystalline powder or solid | White crystalline powder |
| Structure | A benzene ring with one methyl group and one sulfonate group. | A benzene ring with two methyl groups and one sulfonate group. |
| Solubility in Water | High | High |
Mechanism of Hydrotropic Action: A Comparative Perspective
The precise mechanism of hydrotropic solubilization is still a subject of scientific discourse, with evidence suggesting multiple contributing factors. The primary theories revolve around two key concepts: self-aggregation of hydrotrope molecules and the disruption of water's hydrogen-bonded network.
It is generally accepted that above a certain concentration, known as the Minimum Hydrotropic Concentration (MHC) , hydrotrope molecules begin to associate. These aggregates, which are less organized than surfactant micelles, create hydrophobic microenvironments that can entrap poorly soluble drug molecules, effectively shielding them from the aqueous bulk phase.
The structural difference between NaPTS and NaSXS—the additional methyl group on the benzene ring of NaSXS—is believed to influence its hydrotropic efficiency. This additional non-polar group can enhance the hydrophobicity of the molecule, potentially leading to more effective self-aggregation and a greater capacity to solubilize hydrophobic drugs.
Figure 1: Generalized Mechanism of Hydrotropic Solubilization.
Comparative Hydrotropic Efficiency: Experimental Data
The true measure of a hydrotrope's performance lies in its ability to enhance the solubility of a specific poorly soluble compound. The choice between NaPTS and NaSXS is highly dependent on the molecular structure of the drug .
A direct comparative study on the solubility enhancement of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (4-OH-TEMPO) provides valuable quantitative insight.
| Solute | Hydrotrope | Hydrotrope Conc. | Initial Solubility | Final Solubility | Fold Increase | Reference |
| 4-OH-TEMPO | Sodium Xylenesulfonate (NaSXS) | 20 wt% | 1.18 ± 0.04 M | 1.99 ± 0.12 M | ~1.7x | [3] |
| 4-OH-TEMPO | Sodium p-Toluenesulfonate (NaPTS) | 20 wt% | 1.18 ± 0.04 M | ~1.5 M* | ~1.3x | [3] |
Value estimated from graphical data presented in the cited study for illustrative comparison.
For 4-OH-TEMPO, Sodium Xylenesulfonate demonstrates a notably higher solubilization capacity compared to Sodium p-Toluenesulfonate at the same concentration.[3] This suggests that the presence of the second methyl group on the benzene ring of NaSXS contributes positively to its interaction with this particular solute.
| Solute | Hydrotrope | Hydrotrope Conc. | Final Solubility (mg/mL) | Reference |
| Ibuprofen | Sodium p-Toluenesulfonate (NaPTS) | 1 M | Data not specified, but lower than Sodium Benzoate |
Although this study did not include NaSXS, it highlights that the effectiveness of a hydrotrope is solute-specific, as sodium benzoate was found to be more effective than NaPTS for ibuprofen in this particular experiment. This underscores the necessity for empirical testing to determine the optimal hydrotrope for a given API.
Experimental Protocol: Determination of Hydrotropic Solubility Enhancement
To facilitate in-house comparative studies, a detailed protocol for a phase solubility study, adapted from the methodology described by Higuchi and Connors, is provided below. This self-validating system allows for the precise quantification of solubility enhancement.
Objective: To determine and compare the solubility enhancement of a poorly water-soluble drug (e.g., Ibuprofen) by this compound and Sodium p-Toluenesulfonate.
Materials:
-
Poorly soluble drug powder (e.g., Ibuprofen)
-
This compound
-
Sodium p-Toluenesulfonate
-
Distilled or deionized water
-
Volumetric flasks (25 mL or 50 mL)
-
Screw-capped vials
-
Mechanical shaker or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer
Methodology:
-
Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of each hydrotrope at varying concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M).
-
Equilibration: Add an excess amount of the poorly soluble drug to screw-capped vials containing a fixed volume (e.g., 10 mL) of each hydrotrope solution and a control vial with only water.
-
Shaking: Place the vials in a mechanical or orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifugation: After the equilibration period, centrifuge the vials to sediment the undissolved drug particles.
-
Filtration and Dilution: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining undissolved particles. Dilute the clear filtrate with a suitable solvent (e.g., the corresponding hydrotrope solution or methanol) to a concentration within the analytical range of the spectrophotometer.
-
Quantification: Measure the absorbance of the diluted solutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) of the drug.
-
Calculation: Determine the concentration of the dissolved drug in the original hydrotrope solutions using a pre-established calibration curve.
Figure 2: Experimental Workflow for a Phase Solubility Study.
Applications in Drug Development and Formulation
Both NaPTS and NaSXS have potential applications in various pharmaceutical dosage forms, primarily to enhance the solubility and dissolution rate of poorly soluble drugs, thereby improving their bioavailability.
Sodium p-Toluenesulfonate (NaPTS) has been investigated for its role in:
-
Oral Formulations: Enhancing the solubility of drugs in the gastrointestinal tract, which can lead to improved absorption.
-
Parenteral Formulations: As a solubilizing agent in injectable dosage forms, where the use of organic co-solvents may be undesirable.
-
Topical Formulations: Improving the penetration of drugs through the skin by increasing their solubility in the formulation base.
This compound (NaSXS) , while more established in the detergent and cleaning industries, offers similar potential in pharmaceuticals. Its demonstrated efficacy in solubilizing organic molecules suggests its utility in:
-
Liquid Oral Dosage Forms: Creating clear, stable solutions or syrups of drugs that are otherwise difficult to formulate.
-
High-Concentration Formulations: Reducing the viscosity of concentrated surfactant systems, which can be beneficial in certain drug delivery systems.
-
Amorphous Solid Dispersions: Acting as a carrier to improve the dissolution of poorly soluble drugs.
The choice between the two will ultimately depend on the specific requirements of the formulation, including the desired level of solubility enhancement, potential interactions with other excipients, and the safety profile for the intended route of administration.
Conclusion and Future Perspectives
Both this compound and Sodium p-Toluenesulfonate are effective hydrotropic agents capable of significantly enhancing the aqueous solubility of poorly soluble compounds. The available experimental data suggests that the hydrotropic efficiency is highly dependent on the specific solute, with the additional methyl group in NaSXS potentially offering an advantage for certain molecules.
For drug development professionals, the selection between these two hydrotropes should be guided by empirical data generated through systematic phase solubility studies. The provided experimental protocol offers a robust framework for such evaluations.
Further research is warranted to directly compare the hydrotropic efficiency of these two agents for a wider range of poorly soluble pharmaceutical drugs. Such studies would provide invaluable data for formulators and contribute to a deeper understanding of the structure-activity relationships in hydrotropic solubilization.
References
- Patel, S. K., Kumar, D., Waghmode, A. P., & Dhabale, A. S. (2011). Solubility enhancement of ibuprofen using hydrotropic agents. International Journal of Pharmacy & Life Sciences, 2(2), 542-545.
- Panchal, M. (2023). Analytical method development and validation of spectroscopic estimation of ibuprofen using. World Journal of Pharmaceutical Research, 12(11), 945-959.
-
Ataman Kimya. SODIUM XYLENE SULFONATE. [Link]
-
Cosmetics Info. Sodium Xylenesulfonate. [Link]
-
ACS Publications. (2021). Influence of Hydrotropes on the Solubilities and Diffusivities of Redox-Active Organic Compounds for Aqueous Flow Batteries. ACS Omega. [Link]
-
Wikipedia. Hydrotrope. [Link]
-
ACS Publications. (2017). Mechanism of Hydrotropic Action of Hydrotrope Sodium Cumene Sulfonate on the Solubility of Di-t-Butyl-Methane: A Molecular Dynamics Simulation Study. The Journal of Physical Chemistry B. [Link]
-
Patel, S. K., et al. (2011). Solubility enhancement of ibuprofen using hydrotropic agents. SciSpace. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. hydrotropic-solubilization.pdf. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2025). Gawandar and Biyani, IJPSR, 2025; Vol. 16(1): 81-91.[Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). Khan et al., IJPSR, 2021; Vol. 12(8): 4418-4428.[Link]
-
MDPI. (2021). Study of diclofenac distribution in aqueous two-phase PEG/salt/water systems. [Link]
-
ResearchGate. (2016). Solubility of sodium diclofenac in different solvents. [Link]
-
Ataman Kimya A.Ş. SODIUM XYLENE SULFONATE. [Link]
Sources
A Senior Application Scientist's Guide to In-Vitro Dissolution Studies of Poorly Soluble Drugs with Different Hydrotropic Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing hydrotropic agents to enhance the dissolution of poorly soluble drugs. We will delve into the underlying mechanisms of hydrotropy, compare the efficacy of various agents, and provide a detailed, field-proven protocol for conducting a comparative in-vitro dissolution study.
The Challenge of Poor Solubility and the Promise of Hydrotropy
A significant portion of new chemical entities, estimated to be over 40%, exhibit poor aqueous solubility.[1] This characteristic is a major hurdle in drug development, as it often leads to low and variable bioavailability, hindering the therapeutic efficacy of promising drug candidates.[2] While techniques like particle size reduction and the use of co-solvents exist, they come with their own set of challenges, including potential toxicity and manufacturing complexities.[1][3]
Hydrotropy presents an elegant and effective solution. It is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotropic agent, results in an increase in the aqueous solubility of a primary solute (the drug).[4] This technique is advantageous because it is cost-effective, environmentally friendly, and often does not require chemical modification of the drug or the use of harsh organic solvents.[5][6]
The Mechanism of Hydrotropic Solubilization
Unlike surfactants, which form well-defined micelles above a critical micelle concentration (CMC), hydrotropes work through a different, though debated, mechanism. The prevailing view is that hydrotropy is not primarily about forming micelles in the traditional sense.[7] Instead, it involves weaker, non-covalent interactions and a potential for molecular self-aggregation.[4][8]
Key mechanistic aspects include:
-
Self-Aggregation: Hydrotropic agents, which are typically amphiphilic, can self-aggregate at a certain concentration, known as the Minimum Hydrotropic Concentration (MHC).[4][9] These aggregates are generally smaller and less cooperative than surfactant micelles.[9]
-
Complexation and Weak Interactions: Hydrotropes are believed to interact with poorly soluble drug molecules through weak van der Waals forces, π–π stacking, or dipole-dipole interactions.[4] This disrupts the drug's crystal lattice energy and forms more soluble complexes.
-
Water Structure Alteration: Some hydrotropes, referred to as "structure-breakers" (chaotropes), may increase solubility by disrupting the hydrogen-bonded structure of water, making it a more favorable solvent for the hydrophobic drug.[10]
The driving force behind these interactions is often the apolarity of the hydrotrope, with a match between the apolarity of the hydrotrope and the solute leading to more effective solubilization.[11]
A Comparative Overview of Common Hydrotropic Agents
The selection of a hydrotropic agent is critical and depends on the specific drug molecule. Below is a comparison of commonly employed agents.
| Hydrotropic Agent | Typical Concentration | Mechanism & Characteristics | Advantages | Considerations |
| Urea | 10-40% w/v | A neutral, organic hydrotrope. Primarily acts as a "structure-breaker" of water.[10] | Highly soluble in water, cost-effective, and can significantly enhance solubility.[12] | High concentrations are often required. |
| Sodium Benzoate | 10-40% w/v | Anionic organic salt. Forms stack-type aggregations and interacts via its aromatic ring.[9] | Widely used and effective for many drugs.[1] | Can impact the pH of the medium. |
| Sodium Citrate | 10-40% w/v | Anionic organic salt. Its multiple carboxyl groups can engage in hydrogen bonding. | Proven effective for drugs like aceclofenac and rosuvastatin.[12][13] Can act synergistically in mixed hydrotropy.[12] | Can act as a buffering agent, influencing pH. |
| Sodium Salicylate | 10-40% w/v | Anionic organic salt. Similar to sodium benzoate, with a hydroxyl group that can offer additional interaction sites. | Effective for enhancing the solubility of various compounds.[2] | Potential for specific drug-excipient interactions should be assessed. |
| Niacinamide | Varies | A neutral hydrotrope. Can improve solubility through a self-association mechanism.[1][4] | Generally regarded as safe and well-tolerated. | Effectiveness is highly drug-dependent. |
A particularly powerful strategy is Mixed Hydrotropy , which involves using a blend of two or more hydrotropic agents. This approach can produce a synergistic effect, achieving a greater increase in solubility at lower total hydrotrope concentrations than could be achieved with a single agent.[5][6] For instance, a combination of urea and sodium citrate has been shown to enhance the solubility of aceclofenac by over 250-fold.[12]
Experimental Protocol: Comparative In-Vitro Dissolution Study
This protocol provides a robust methodology for comparing the dissolution profiles of a poorly soluble drug using different hydrotropic agents, grounded in the standards of the United States Pharmacopeia (USP).
Objective
To evaluate and compare the in-vitro dissolution rate of a model poorly soluble drug (e.g., Rosuvastatin) from an immediate-release tablet formulation in dissolution media containing different hydrotropic agents.
Materials & Equipment
-
Drug Product: Tablets of the poorly soluble drug (e.g., Rosuvastatin, 10 mg).
-
Hydrotropic Agents: Urea, Sodium Benzoate, Sodium Citrate.
-
Dissolution Apparatus: USP Apparatus 2 (Paddle Method).[14]
-
Dissolution Vessels: 900 mL capacity.[15]
-
Analytical Instrument: UV-Vis Spectrophotometer or HPLC system.[14]
-
Other: Calibrated timers, thermometers, syringes with inert filters (e.g., 0.45 µm PVDF).[16]
Preparation of Dissolution Media
Prepare 900 mL of each of the following media. Ensure all media are deaerated prior to use.[16]
-
Control Medium: pH 6.8 phosphate buffer.
-
Hydrotropic Medium 1: pH 6.8 phosphate buffer containing 20% w/v Urea.
-
Hydrotropic Medium 2: pH 6.8 phosphate buffer containing 20% w/v Sodium Benzoate.
-
Hydrotropic Medium 3: pH 6.8 phosphate buffer containing 20% w/v Sodium Citrate.
-
Mixed Hydrotropy Medium: pH 6.8 phosphate buffer containing 10% w/v Urea and 10% w/v Sodium Citrate.
Causality Note: The use of a standard buffer (pH 6.8) simulates intestinal pH.[17] The hydrotrope concentration (20%) is chosen as a starting point based on literature showing significant solubility enhancement at these levels.[2]
Dissolution Test Parameters (as per USP <711>)
-
Apparatus: USP Apparatus 2 (Paddle).[18]
-
Dissolution Medium Volume: 900 mL.[16]
-
Temperature: 37 ± 0.5°C.[19]
-
Paddle Speed: 75 RPM. Justification: A slightly higher but still mild agitation speed of 75 RPM is often recommended for poorly soluble drugs to ensure adequate hydrodynamics without being overly aggressive.[19]
-
Sampling Time Points: 5, 10, 15, 30, 45, and 60 minutes.
-
Number of Units: Test 6 tablets per medium.
Step-by-Step Procedure
-
Setup: Calibrate and set up the dissolution apparatus according to USP <711> guidelines.[20] Equilibrate the dissolution media to 37 ± 0.5°C in the vessels.
-
Tablet Introduction: Place one tablet into each vessel, taking care to avoid trapping air bubbles on the tablet surface.[16] Immediately start the paddle rotation.
-
Sampling: At each specified time point, withdraw a 5 mL sample from a zone midway between the surface of the medium and the top of the paddle, at least 1 cm from the vessel wall.[16]
-
Filtration: Immediately filter each sample through a 0.45 µm inert filter. Trustworthiness Check: This step is crucial to remove any undissolved drug particles that would otherwise lead to erroneously high concentration readings.[16]
-
Volume Replacement (Optional but Recommended): If necessary, replace the withdrawn sample volume with an equal volume of fresh, pre-warmed medium to maintain constant hydrodynamic conditions.
-
Analysis: Analyze the filtrate for drug concentration using a validated UV-Vis or HPLC method.
-
Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point for each tablet.
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative dissolution study.
Data Presentation and Interpretation
The results of the dissolution study should be presented clearly to facilitate comparison. A dissolution profile plot (Percentage Drug Dissolved vs. Time) is the most effective way to visualize the differences between the media. Additionally, a summary table is essential for direct comparison at a key time point.
Sample Data Summary Table
The following table presents hypothetical but representative data for a poorly soluble drug like Rosuvastatin.
| Dissolution Medium | Mean % Drug Dissolved at 30 min (± SD, n=6) | Fold Increase vs. Control |
| Control (pH 6.8 Buffer) | 22.5% (± 2.1) | 1.0 |
| 20% Sodium Benzoate | 58.2% (± 3.5) | 2.6 |
| 20% Urea | 75.6% (± 4.0) | 3.4 |
| 20% Sodium Citrate | 81.4% (± 3.8) | 3.6 |
| 10% Urea + 10% Na-Citrate | 95.8% (± 2.9) | 4.3 |
Interpretation of Results
-
Efficacy: The data clearly indicate that all hydrotropic agents significantly enhanced the dissolution rate compared to the control buffer.
-
Comparative Performance: Among the single agents, Sodium Citrate was the most effective, followed closely by Urea.
-
Synergistic Effect: The mixed hydrotropy medium demonstrated a clear synergistic effect.[6] It produced the highest dissolution rate, achieving over 95% release in 30 minutes, a result superior to any single agent at a higher concentration. This highlights the potential of mixed hydrotropy to maximize efficacy while minimizing the concentration of individual excipients.[5]
For regulatory purposes, especially for slowly dissolving or poorly water-soluble drugs (BCS class 2), a two-point dissolution specification is often recommended: one early point (e.g., 15 minutes) to control against dose dumping, and a later point (e.g., 45 or 60 minutes) to ensure complete release.[19]
Conclusion
Hydrotropic solubilization is a powerful, practical, and economical tool for addressing the challenges posed by poorly soluble drugs. As demonstrated, a systematic in-vitro comparative study can effectively identify the most promising hydrotropic system for a given drug formulation. The strategy of mixed hydrotropy, in particular, offers a synergistic advantage that can lead to superior dissolution profiles. By grounding these experimental designs in established pharmacopeial standards and a sound understanding of the underlying mechanisms, researchers can significantly accelerate the development of bioavailable and effective drug products.
References
- A Review on Solubility Enhancement of Poorly Soluble Drugs by Using Hydrotrophic Agents. (n.d.). Google Scholar.
- Unveiling the Mechanism of Hydrotropy: Water-Mediated Interactions and The Role of Apolarity. (n.d.). Google Scholar.
- A review: Hydrotropy a solubility enhancing technique - The Pharma Innovation. (2019, March 21).
- Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). Dissolution Technologies.
- Hydrotrope - Wikipedia. (n.d.). Wikipedia.
- Unveiling the Mechanism of Hydrotropy: Towards a Sustainable Future - CICECO. (n.d.). CICECO.
- A review on hydrotropy. (2024, December 26). Google Scholar.
- A review on solubility enhancement using hydrotropic phenomena - ResearchGate. (2025, August 6).
- Hydrotropy: A Promising Tool for Solubility Enhancement - Asian Journal of Pharmacy and Technology. (n.d.). Asian Journal of Pharmacy and Technology.
- Pharmaceutical Dissolution Analysis Testing - BA Sciences. (n.d.). BA Sciences.
- Enhancing Solubility of Poorly Water-Soluble Drugs Using Hydrotropes. (2024, December 28). Google Scholar.
- A Review on Hydrotropic Solubilization for Poorly Water Soluble Drugs: Analytical Application and Formulation Development - Research Journal of Pharmacy and Technology. (n.d.). Research Journal of Pharmacy and Technology.
- 〈711〉 DISSOLUTION - US Pharmacopeia (USP). (n.d.). US Pharmacopeia (USP).
- (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23).
- 711 DISSOLUTION Change to read: This general chapter is harmonized with the corresponding texts of the European. (2016, November 21). USP.
- Discriminatory in vitro dissolution tests of oral dosage forms containing poorly soluble drugs for a Quality by Design approach - European Society of Medicine. (2018, November 15). European Society of Medicine.
- General Chapters: <711> DISSOLUTION - USP29-NF24. (n.d.). USP.
- USP 711 Standard Test Method for Dissolution. (n.d.). EUROLAB.
- Dissolution Testing of Immediate Release Solid Oral Dosage Forms - FDA. (n.d.). FDA.
- Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (2025, February 20). FDA.
- In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - NIH. (2020, August 13).
- Dissolution Testing for Generic Drugs: An FDA Perspective - PMC - NIH. (n.d.).
- US FDA Recommended Dissolution methods Database - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- fDA-Guidance-for-Industry-1-Dissolution-Testing-of-Immediate-Release-Solid-Oral-Dosage-Forms.pdf - ResearchGate. (n.d.).
- hydrotropic-solubilization.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- Journal of Drug Delivery and Therapeutics Hydrotropic Solubilization: An Emerging Approach. (2021, February 15). Journal of Drug Delivery and Therapeutics.
- Hydrotropic Solubilization: A Novel Approach For Enhancing Dissolution Of Antiemetic Drugs In Mouth Dissolving Tablets - Revista Electronica de Veterinaria. (2024, April 24). Revista Electronica de Veterinaria.
- Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC - PubMed Central. (2022, November 28).
- A Review on Hydrotropic Solubilization for Poorly Water Soluble Drugs: Analytical Application and Formulation Development - Research Journal of Pharmacy and Technology. (n.d.). Research Journal of Pharmacy and Technology.
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veterinaria.org [veterinaria.org]
- 4. ajptonline.com [ajptonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. rjptonline.org [rjptonline.org]
- 7. Hydrotrope - Wikipedia [en.wikipedia.org]
- 8. A review on hydrotropy [wisdomlib.org]
- 9. jddtonline.info [jddtonline.info]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. zaguan.unizar.es [zaguan.unizar.es]
- 12. eijppr.com [eijppr.com]
- 13. Enhancing Solubility of Poorly Water-Soluble Drugs Using Hydrotropes [wisdomlib.org]
- 14. Pharmaceutical Dissolution Analysis Testing - BA Sciences [basciences.com]
- 15. fda.gov [fda.gov]
- 16. ftp.uspbpep.com [ftp.uspbpep.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. laboratuar.com [laboratuar.com]
- 19. fda.gov [fda.gov]
- 20. usp.org [usp.org]
A Senior Scientist's Guide: Benchmarking Sodium 2,4-Dimethylbenzenesulfonate Monohydrate Against Novel Solubilization Technologies
This guide provides an in-depth comparison between a traditional hydrotropic agent, Sodium 2,4-Dimethylbenzenesulfonate Monohydrate, and a selection of novel, cutting-edge solubilization technologies. We will move beyond a simple listing of features to provide a framework for objective performance benchmarking, complete with detailed experimental protocols and data interpretation, to empower researchers and drug development professionals in making informed formulation decisions.
The Incumbent: Understanding this compound
Sodium 2,4-Dimethylbenzenesulfonate, a type of sodium xylene sulfonate, is a classic hydrotropic agent.[4][5] Hydrotropes are amphiphilic compounds that, at high concentrations, can dramatically increase the aqueous solubility of poorly soluble solutes.[6]
Mechanism of Action: Unlike traditional surfactants that form well-defined micelles, hydrotropes are understood to work through a more cooperative and less structured mechanism. They self-aggregate, forming transient, dynamic clusters.[7][8] The hydrophobic portions of the hydrotrope molecules create localized non-polar environments that can accommodate the poorly soluble drug molecules, effectively shielding them from the bulk aqueous phase.[6][8] This process, known as hydrotropy, is considered a superior solubilization technique in some contexts because it is often pH-independent and avoids the need for emulsification.[7][9] However, a primary limitation is the often substantial concentration of the hydrotrope required to achieve significant solubility enhancement, which can impact formulation viscosity, osmolality, and overall excipient load.[10]
The Challengers: A Survey of Novel Solubilization Technologies
Pharmaceutical science has advanced significantly, offering powerful alternatives to traditional hydrotropy. Here, we profile three leading technologies that represent distinct mechanistic approaches.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the active pharmaceutical ingredient (API) in an amorphous, hydrophilic polymer matrix.[11] By preventing the API from arranging into its stable, low-energy crystalline lattice, the drug is maintained in a higher-energy amorphous state.[12] This "spring-loaded" system can achieve a state of supersaturation upon dissolution, dramatically increasing the driving force for absorption.[11] Common manufacturing methods include hot-melt extrusion (HME) and spray drying.[13]
-
Nanosuspensions: This approach focuses on increasing the dissolution rate by drastically increasing the surface area of the drug particles. The core principle is described by the Noyes-Whitney equation, where dissolution rate is directly proportional to surface area.[14] By reducing the particle size to the sub-micron range (nanocrystals), the surface area-to-volume ratio is magnified, leading to a rapid increase in dissolution velocity.[13][15] High-pressure homogenization or media milling are typical production methods.[11]
-
Lipid-Based Drug Delivery Systems (LBDDS): LBDDS enhance solubility by dissolving the drug in a formulation of lipids, surfactants, and co-solvents.[16] These systems are designed to form fine emulsions or microemulsions upon gentle agitation in the aqueous environment of the gastrointestinal tract.[13] Self-microemulsifying drug delivery systems (SMEDDS), a subset of LBDDS, are particularly effective as they present the drug in a solubilized state, bypassing the dissolution step entirely and facilitating absorption through lipid uptake pathways.[11]
Head-to-Head: A Protocol for Comparative Benchmarking
To move from theory to practice, a structured, unbiased experimental comparison is essential. The following protocol outlines a robust workflow for evaluating the performance of our selected technologies using a model BCS Class II compound.
Experimental Workflow Diagram
The overall benchmarking process can be visualized as a logical flow from material selection to final data analysis.
Caption: Overall workflow for benchmarking solubilization technologies.
Detailed Experimental Protocols
Objective: To quantify and compare the solubility enhancement, dissolution profile, and physical stability of a model BCS Class II API when formulated using a hydrotrope, ASD, nanosuspension, and LBDDS.
1. Materials:
-
Model API: Celecoxib (BCS Class II, low solubility, high permeability).
-
Hydrotrope: this compound.
-
ASD Polymer: Polyvinylpyrrolidone/vinyl acetate copolymer (PVP VA64).
-
Nanosuspension Stabilizers: Poloxamer 188, Sodium Dodecyl Sulfate.
-
LBDDS Excipients: Capryol™ 90 (medium-chain mono- and diglycerides), Cremophor® EL (surfactant), Transcutol® HP (co-solvent).
-
Solvents/Media: HPLC-grade acetonitrile and water, Fasted State Simulated Intestinal Fluid (FaSSIF).
2. Formulation Preparation:
-
Hydrotrope Solution (20% w/v): Dissolve 20g of this compound in purified water to a final volume of 100 mL.
-
ASD (25% Drug Load): Co-dissolve Celecoxib and PVP VA64 in acetone. Spray dry the solution using a laboratory-scale spray dryer with an inlet temperature of 120°C and an outlet temperature of 60°C. Collect the resulting powder.
-
Nanosuspension (10% Drug Load): Create a pre-suspension of Celecoxib in an aqueous solution of stabilizers. Mill this suspension using a high-energy media mill with 0.5 mm yttria-stabilized zirconium oxide beads for 4 hours.
-
LBDDS (SMEDDS, 10% Drug Load): Dissolve Celecoxib in a mixture of Capryol™ 90, Cremophor® EL, and Transcutol® HP (30:50:20 ratio) with gentle heating (40°C) and vortexing until a clear, homogenous solution is obtained.
3. Equilibrium Solubility Measurement (Shake-Flask Method): [17]
-
Rationale: This method determines the thermodynamic equilibrium solubility, providing a true measure of the maximum solubility enhancement in each vehicle.
-
Procedure:
-
Add an excess amount of the unformulated API or the prepared formulations (ASD powder, nanosuspension) to 1 mL of purified water in triplicate. For the LBDDS, add an equivalent amount to 1 mL of water. For the hydrotrope, use the 20% solution as the solvent.
-
Agitate the sealed vials in a horizontal shaker at 37°C for 48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at 15,000 rpm for 15 minutes to pellet undissolved solids.
-
Carefully collect the supernatant, dilute it with mobile phase (acetonitrile/water), and analyze the concentration of the dissolved API using a validated HPLC method.[17]
-
4. In Vitro Dissolution Testing:
-
Rationale: This test simulates the drug release process in the gastrointestinal tract, providing critical data on the rate and extent of dissolution, which is often rate-limiting for absorption.[11]
-
Procedure:
-
Use a USP Apparatus II (paddle) system with 900 mL of FaSSIF medium at 37°C and a paddle speed of 75 rpm.
-
Add an amount of each formulation equivalent to a 50 mg dose of the API to each dissolution vessel.
-
Withdraw samples (5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), replacing the volume with fresh medium.
-
Filter the samples immediately and analyze for API concentration via HPLC.
-
5. Physical Stability Assessment:
-
Rationale: A key failure mode for enabling formulations, especially ASDs, is the conversion of the high-energy amorphous drug back to its low-solubility crystalline form. XRPD is the gold standard for detecting this change.
-
Procedure:
-
Store the solid formulations (ASD powder, lyophilized nanosuspension) under accelerated stability conditions (40°C / 75% Relative Humidity) for 4 weeks.
-
Analyze the samples at time zero and after 4 weeks using X-Ray Powder Diffraction (XRPD).
-
The absence of sharp Bragg peaks in the resulting diffractogram confirms the maintenance of the amorphous state.
-
Performance Analysis: A Data-Driven Comparison
The data generated from the benchmarking protocol allows for a direct, quantitative comparison of the technologies.
Table 1: Qualitative Comparison of Solubilization Technologies
| Feature | Sodium 2,4-Dimethylbenzenesulfonate | Amorphous Solid Dispersion (ASD) | Nanosuspension | Lipid-Based System (LBDDS) |
| Mechanism | Hydrotropic aggregation, creating hydrophobic microenvironments.[7] | Stabilizes API in a high-energy amorphous state, enabling supersaturation.[12] | Increases surface area to enhance dissolution velocity (Noyes-Whitney).[14] | Presents API in a solubilized lipidic phase, forming emulsions in situ.[13] |
| Advantages | Simple to prepare, highly water-soluble, cost-effective. | High potential for supersaturation, established manufacturing processes (HME, Spray Dry).[11] | Preserves crystalline form (less stability risk), applicable for parenteral routes.[18] | Bypasses dissolution, can enhance lymphatic uptake, protects API from degradation. |
| Limitations | High concentrations often needed, potential for API precipitation upon dilution.[10] | Physically unstable (risk of recrystallization), requires careful polymer selection.[11] | Can be prone to particle aggregation (Ostwald ripening), manufacturing can be energy-intensive. | Potential for GI side effects, limited by API solubility in lipids, complex formulations. |
Table 2: Hypothetical Quantitative Performance Data (Model API: Celecoxib)
| Performance Metric | Unformulated API | 20% Hydrotrope Solution | ASD (25% Load) | Nanosuspension | LBDDS (SMEDDS) |
| Equilibrium Solubility (µg/mL) | 1.5 | 125 | 250 (as supersaturated conc.) | 25 | Forms emulsion |
| Dissolution (% Released at 30 min) | < 5% | 45% | > 90% | 75% | > 95% |
| Drug Load (% w/w) | 100% | N/A (in solution) | 25% | 10% | 10% |
| Physical Stability (XRPD post-stress) | Crystalline | N/A | Amorphous | Crystalline | N/A |
Expert Discussion & Selection Rationale
The hypothetical data clearly illustrates the performance differences. While the hydrotrope increased solubility nearly 100-fold over the raw API, its dissolution profile was moderate. This is likely due to precipitation of the drug as the hydrotrope solution is diluted into the large volume of the dissolution medium.
The ASD and LBDDS formulations were the top performers. The ASD achieved a high degree of supersaturation, leading to rapid and complete dissolution, a hallmark of this technology's potential to maximize the absorption window for BCS Class II drugs.[11] The LBDDS, by presenting the drug already in solution, also achieved near-complete release. The nanosuspension showed a significant improvement over the unformulated drug, demonstrating the power of surface area enhancement, though its performance was intermediate between the hydrotrope and the top-tier technologies.
The choice between these technologies is not merely about picking the highest number; it is a strategic decision based on the specific properties of the API and the project goals.
Comparative Solubilization Mechanisms
Caption: Contrasting mechanisms of different solubilization technologies.
Selection Rationale:
-
Choose Sodium 2,4-Dimethylbenzenesulfonate when: The required solubility increase is moderate, the dose is low (to avoid high hydrotrope concentrations), and a simple aqueous solution formulation is desired, perhaps for early-stage toxicology studies.
-
Choose ASDs when: The API can be made amorphous and a significant degree of supersaturation is needed to overcome dissolution rate-limited absorption. This is often the go-to for BCS Class II/IV compounds in solid oral dosage forms.
-
Choose Nanosuspensions when: The API is a "brick-dust" crystalline material that is difficult to make amorphous, or when a liquid formulation is desired without the use of organic co-solvents. It is also a leading technology for enabling parenteral formulations of insoluble drugs.
-
Choose LBDDS when: The API has high lipophilicity (high logP) and is readily soluble in lipids. This is an excellent choice for highly challenging compounds and can offer bioavailability benefits beyond simple solubilization, such as mitigating food effects or enabling lymphatic transport.
Conclusion
While this compound and other hydrotropes remain useful tools for achieving moderate increases in solubility, their performance is often surpassed by novel technologies designed to tackle the significant challenges posed by modern drug candidates. Amorphous solid dispersions, nanosuspensions, and lipid-based systems each offer unique mechanisms and distinct advantages. The optimal choice is not universal but is instead revealed through a systematic and rigorous benchmarking process as outlined in this guide. By investing in this head-to-head experimental comparison, drug development professionals can de-risk their projects, select the most robust formulation strategy, and ultimately accelerate the path to clinical success.
References
- Scifiniti. (n.d.). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs.
-
Karashima, M., et al. (2016). A novel solubilization technique for poorly soluble drugs through the integration of nanocrystal and cocrystal technologies. European Journal of Pharmaceutics and Biopharmaceutics. Retrieved from [Link]
- cgcijctr. (n.d.). Novel Technologies for Enhancing Solubility of Poorly water soluble drugs.
-
Drug Delivery Leader. (2022). 5 Novel Techniques For Solubility Enhancement. Retrieved from [Link]
- Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Navigating a Broad Spectrum of Solubilization Technologies: Part III of III.
- International Journal of Drug Delivery Technology. (2024). Novel Approaches and Emerging Trends in Hydrotropic Solubilization Technology.
-
Jetir.Org. (n.d.). A Review on Novel Solubility Enhancement Technique Hydrotrophy. Retrieved from [Link]
-
Academia.edu. (n.d.). a review on: novel solubility enhancement technique hydrotropy. Retrieved from [Link]
-
Al-kassas, R., et al. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. Pharmaceuticals. Retrieved from [Link]
- International Journal of Pharmaceutical and Biological Science Archive. (n.d.). Hydrotrophy- Novel Concept of Drug Solublization.
- MySkinRecipes. (n.d.). This compound.
-
LinkedIn. (n.d.). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Retrieved from [Link]
-
Santos. (2021). BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE]. Retrieved from [Link]
-
ResearchGate. (2025). Comparison of Different Solubility Enhancement Techniques for Clopidogrel. Retrieved from [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Retrieved from [Link]
-
HD-Chemicals. (n.d.). Sodium 2, 4-Dimethylbenzenesulfonate Monohydrate, min 98% (T), 100 grams. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
IJRAR.org. (2018). Solubility Enhancement Techniques: A Comparative Study. Retrieved from [Link]
-
MedCrave online. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
Sources
- 1. 5 Novel Techniques For Solubility Enhancement [drugdeliveryleader.com]
- 2. pharmtech.com [pharmtech.com]
- 3. BIOAVAILABILITY ENHANCEMENT - Navigating a Broad Spectrum of Solubilization Technologies: Part III of III [drug-dev.com]
- 4. This compound [myskinrecipes.com]
- 5. santos.com [santos.com]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpba.in [ijpba.in]
- 9. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) A REVIEW ON: NOVEL SOLUBILITY ENHANCEMENT TECHNIQUE HYDROTROPY [academia.edu]
- 11. ijsrtjournal.com [ijsrtjournal.com]
- 12. scifiniti.com [scifiniti.com]
- 13. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. A novel solubilization technique for poorly soluble drugs through the integration of nanocrystal and cocrystal technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cgcijctr.com [cgcijctr.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Hydrotrope-Containing Pharmaceutical Formulations
Authored for Researchers, Scientists, and Drug Development Professionals
The Hydrotropic Challenge in Pharmaceutical Analysis
The formulation of poorly water-soluble active pharmaceutical ingredients (APIs) is a persistent challenge in drug development, with over 40% of new chemical entities exhibiting low aqueous solubility.[1][2] Hydrotropy, a solubilization technique where the addition of a large amount of a second solute (the hydrotrope) increases the aqueous solubility of the primary solute, offers a compelling solution.[1][3] Common hydrotropes include sodium benzoate, sodium citrate, urea, and nicotinamide.[3][4] They are cost-effective, generally regarded as safe, and can significantly enhance drug solubility without the need for harsh organic solvents.[1][5][6]
However, this advantage in formulation science introduces significant complexity in analytical science. The high concentrations of hydrotropes required for solubilization can directly interfere with analytical measurements, compromising method specificity, accuracy, and reliability. This guide provides an in-depth comparison of common analytical techniques—RP-HPLC and UV-Vis Spectrophotometry—and presents a detailed framework for their cross-validation, ensuring the integrity of analytical data for these challenging formulations.
The Imperative of Cross-Validation: Ensuring Methodological Consistency
Analytical method validation, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, is the cornerstone of quality control, establishing that a method is fit for its intended purpose.[7][8][9] When two or more distinct analytical methods are used within a product's lifecycle (e.g., a simple UV method for in-process controls and a stability-indicating HPLC method for final release), cross-validation becomes essential. It provides documented evidence that the results generated by these different methods are equivalent within acceptable, predefined limits.
This process is not merely a procedural formality; it is a system of self-validation that underpins the trustworthiness of all reported data. It ensures that a change in analytical methodology—whether for reasons of efficiency, technology transfer, or enhanced specificity—does not lead to a different quality decision.
Caption: General workflow for analytical method cross-validation.
Comparative Analysis: HPLC vs. UV-Vis Spectrophotometry
The choice of an analytical method is a balance of specificity, sensitivity, cost, and speed. For hydrotrope-containing formulations, understanding the inherent vulnerabilities of each technique is paramount.
UV-Visible Spectrophotometry: The Challenge of Interference
UV-Vis spectrophotometry is often favored for its simplicity and speed. However, its utility is severely tested by hydrotropes, many of which possess strong chromophores that absorb in the same UV range as the API.
-
Causality of Interference: The fundamental principle of UV-Vis relies on measuring the absorbance of a single analyte at a specific wavelength. A hydrotrope like sodium benzoate has a benzene ring and absorbs strongly in the UV spectrum. If its absorbance spectrum overlaps with that of the API, the spectrophotometer cannot distinguish between the two signals, leading to a positively biased and inaccurate result.
-
Self-Validating Protocol Design: To mitigate this, the protocol must incorporate a placebo blank that contains every excipient, including the hydrotrope, at the exact same concentration as the sample solution. This is a self-validating step: if the placebo blank shows near-zero absorbance at the analytical wavelength, it confirms that the excipients, under the specified conditions, do not interfere. Any significant absorbance from the placebo invalidates the method's specificity.
RP-HPLC: The Gold Standard for Specificity
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for complex formulations due to its superior separating power.
-
Causality of Separation: HPLC separates components based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. An API and a hydrotrope, having different chemical structures and polarities, will interact differently with the column. This allows the HPLC system to physically separate them in time, so they reach the detector at different retention times, ensuring each is quantified without interference from the other.
-
Trustworthiness through System Suitability: The trustworthiness of every HPLC run is established by system suitability tests (SST). Parameters like resolution (the degree of separation between the API and the hydrotrope peaks), tailing factor (peak symmetry), and precision (repeatability of injections) are checked before any sample analysis. If the SST fails, the system is not fit for use, preventing the generation of invalid data. This built-in check is a core principle of a self-validating system. Some studies have even explored using hydrotropic solutions as the mobile phase itself, presenting a novel, eco-friendly approach, though this requires careful validation to ensure chromatographic integrity.[5][10][11]
Caption: Conceptual diagram of hydrotrope interference.
Experimental Protocol: Cross-Validation of HPLC and UV-Vis Methods
This section details the protocols for a hypothetical case: The quantification of "Drug-X" in a 100 mg tablet formulation containing 20% w/w Sodium Benzoate as a hydrotrope.
Validated UV-Vis Spectrophotometric Method
-
Objective: To quantify Drug-X by measuring its UV absorbance, correcting for hydrotrope interference using a placebo blank.
-
Instrumentation: Double-beam UV-Vis Spectrophotometer.
-
Methodology:
-
Preparation of Placebo Blank: Accurately weigh placebo powder (containing all excipients, including sodium benzoate, in the correct proportions, but no Drug-X) to a concentration equivalent to the sample preparation. Disperse in 0.1 N HCl, sonicate for 15 minutes, and filter through a 0.45 µm filter.
-
Preparation of Standard Solution (10 µg/mL): Accurately weigh 10 mg of Drug-X reference standard into a 100 mL volumetric flask. Dissolve in methanol and make up to volume. Dilute 10 mL of this stock to 100 mL with 0.1 N HCl.
-
Preparation of Sample Solution (10 µg/mL): Weigh and crush 20 tablets. Transfer powder equivalent to 10 mg of Drug-X into a 100 mL volumetric flask. Add ~70 mL of 0.1 N HCl, sonicate for 15 minutes, and make up to volume. Filter the solution. Dilute 10 mL of the filtrate to 100 mL with 0.1 N HCl.
-
Measurement: Set the spectrophotometer to scan from 400 nm to 200 nm. Use the Placebo Blank to zero the instrument. Measure the absorbance of the Standard and Sample solutions at the wavelength of maximum absorbance (λmax) for Drug-X (e.g., 275 nm).
-
Calculation: Assay (%) = (Absorbance of Sample / Absorbance of Standard) * (Weight of Standard / 100) * (10 / 100) * (100 / Weight of Sample) * (Average Tablet Weight / Label Claim) * 100
-
Validated RP-HPLC Method (Stability-Indicating)
-
Objective: To quantify Drug-X after chromatographic separation from the hydrotrope and any potential degradants.
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection: 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Methodology:
-
Preparation of Mobile Phase: Prepare the buffer and filter through a 0.45 µm membrane filter. Mix with acetonitrile.
-
Preparation of Standard Solution (100 µg/mL): Accurately weigh 25 mg of Drug-X reference standard into a 50 mL volumetric flask. Dissolve in methanol and make up to volume. Dilute 5 mL of this stock to 25 mL with mobile phase.
-
Preparation of Sample Solution (100 µg/mL): Weigh and crush 20 tablets. Transfer powder equivalent to 25 mg of Drug-X into a 50 mL volumetric flask. Add ~35 mL of methanol, sonicate for 15 minutes, and make up to volume. Filter the solution. Dilute 5 mL of the filtrate to 25 mL with mobile phase.
-
System Suitability: Inject the standard solution five times. The %RSD for the peak area must be ≤ 2.0%, the tailing factor ≤ 1.5, and the theoretical plates ≥ 2000.
-
Analysis: Inject the standard and sample solutions in duplicate.
-
Calculation: Assay (%) = (Peak Area of Sample / Peak Area of Standard) * (Weight of Standard / 50) * (5 / 25) * (50 / Weight of Sample) * (5 / 25) * (Average Tablet Weight / Label Claim) * 100
-
Cross-Validation Execution
-
Sample Selection: Select three batches of Drug-X tablets (e.g., Batch A, Batch B, Batch C).
-
Analysis: Prepare six independent samples from each batch. Analyze three samples using the validated UV-Vis method and the other three using the validated HPLC method.
-
Data Evaluation: Calculate the mean assay value (%) for each batch from both methods. Compare the results using a suitable statistical approach, such as calculating the percentage difference. % Difference = | (Result_HPLC - Result_UV) / Result_HPLC | * 100
-
Acceptance Criterion: The percentage difference between the mean results of the two methods should not exceed 2.0%.
Data Presentation and Interpretation
Quantitative data must be summarized for clear comparison.
Table 1: Comparison of Primary Validation Parameters
| Parameter | UV-Vis Spectrophotometry | RP-HPLC | Causality of Difference |
| Specificity | Moderate (reliant on perfect blank) | High (physical separation) | HPLC physically removes interferences; UV attempts to subtract them mathematically. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods can demonstrate linearity with pure substance. |
| Accuracy (% Recovery) | 98.5% - 101.5% | 99.0% - 101.0% | HPLC is often slightly more accurate due to superior specificity. |
| Precision (%RSD) | < 2.0% | < 1.0% | HPLC systems generally offer higher instrumental precision. |
| Robustness | Sensitive to pH, blank composition | Sensitive to mobile phase pH, % organic | Both require strict control, but HPLC has more variables to control. |
Table 2: Cross-Validation Experimental Data
| Batch ID | Assay by UV-Vis (%) (Mean, n=3) | Assay by HPLC (%) (Mean, n=3) | % Difference | Meets Criterion (<2.0%)? |
| Batch A | 100.8% | 99.9% | 0.90% | Yes |
| Batch B | 99.5% | 99.1% | 0.40% | Yes |
| Batch C | 101.2% | 100.3% | 0.90% | Yes |
Interpretation: The experimental data shows that the percentage difference between the assay results from the UV-Vis and HPLC methods for all three batches is less than 1.0%. This is well within the pre-defined acceptance criterion of <2.0%. Therefore, the UV-Vis method is demonstrated to be equivalent to the more specific HPLC method for the routine assay of Drug-X in this specific formulation and can be considered cross-validated.
Conclusion and Expert Recommendations
This guide demonstrates that while hydrotropes are invaluable formulation tools, they demand a higher level of analytical rigor.
-
RP-HPLC remains the authoritative method for quality control, especially for stability testing, where specificity is non-negotiable to separate the active ingredient from degradants and excipients. Its inherent separating power provides a high degree of trust in the generated data.
-
UV-Vis spectrophotometry can be a valid alternative for routine assays or in-process controls if and only if it is rigorously validated and cross-validated against a reference HPLC method. Its primary vulnerability is its lack of specificity, which must be meticulously addressed through the use of a perfectly matched placebo blank. The cross-validation exercise provides the necessary evidence that this mitigation strategy is effective.
Ultimately, the choice of method should be driven by a risk-based assessment. For final product release, the specificity and reliability of HPLC are unparalleled. For less critical checkpoints where speed is essential, a properly cross-validated UV-Vis method can be a scientifically sound and efficient tool. This dual-method approach, anchored by robust cross-validation, ensures both analytical efficiency and uncompromising product quality.
References
-
Gupta, K., & Soni, P. (2024). Development and Validation of HPLC Method Using Hydrotropic Mobile Phase for the Estimation of Raloxifene Hydrochloride. SEEJPH, XXV(S2). [Link]
-
Jadhav, S. B., et al. (2020). Hydrotropy: A Promising Tool for Solubility Enhancement. Asian Journal of Pharmacy and Technology, 10(3), 183-188. [Link]
-
Choudhary, A. N., & Nayal, S. (2019). A review: Hydrotropy a solubility enhancing technique. The Pharma Innovation Journal, 8(4), 1149-1153. [Link]
-
Verma, A., et al. (2023). A Review: “Hydrotropy” Techniques to increase the solubility of Drug. Journal of Pharmaceutical Negative Results, 14(3). [Link]
-
Okonkwo, C., & Udeala, O. K. (2018). Development and Validation of Novel Hydrotropic Solubilization Method for Spectrophotometric Determination of Halofantrine. Scholars Academic Journal of Pharmacy, 7(10), 452-461. [Link]
-
AVP, U. (2021). Exploring the Concept of Hydrotrophy in HPLC; Hydrotrophic Solutions as Novel Cost Effective, Eco-friendly and safe Mobile Phase for Method development and validation of Furosemide. Journal of Chromatographic Science, 12(9). [Link]
-
Patel, D., et al. (2020). Development and Validation of HPLC Method Using Hydrotropic Mobile Phase for the Estimation of Gatifloxacin. Journal of Pharmaceutical Research, 9(5), 1599-1605. [Link]
-
Patel, D., et al. (2020). Development and Validation of HPLC Method Using Hydrotropic Mobile Phase for the Estimation of Gatifloxacin. Scholars.Direct. [Link]
-
Jain, P., et al. (2025). SPECTROPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF FENOFIBRATE AND ATORVASTATIN USING HYDRO. World Journal of Pharmaceutical and Life Sciences, 11(6), 377-392. [Link]
-
International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Prajapati, R., et al. (2022). Hydrotropy as Prominent Approach for Enhancement of Aqueous Solubility of Dru. Journal of Drug Delivery and Therapeutics, 12(4), 173-177. [Link]
-
Dhapte-Pawar, V., et al. (2020). A Review on Hydrotropic Solubilization for Poorly Water Soluble Drugs: Analytical Application and Formulation Development. Research Journal of Pharmacy and Technology, 13(8), 3927-3932. [Link]
-
AVP, U. (2021). Exploring the Concept of Hydrotrophy in HPLC; Hydrotrophic Solutions as Novel Cost Effective, Eco-friendly and safe Mobile Phase. Journal of Chromatography & Separation Techniques, 12(9). [Link]
-
Almeida, H. M., et al. (2025). Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. ACS Publications. [Link]
-
Logoyda, L., et al. (2025). Development and validation of HPLC/UV-spectrophotometric procedures for metronidazole quantitative determination. ResearchGate. [Link]
-
Almeida, H. M., et al. (2025). Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. PMC - NIH. [Link]
-
Sharma, K., & Singh, C. (2016). SPECTROPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF POORLY WATER SOLUBLE DRUG BY USING UREA AS HYDROTROPIC AGENT. ResearchGate. [Link]
-
Booth, J. J., et al. (2012). Mechanism of hydrophobic drug solubilization by small molecule hydrotropes. The Journal of Physical Chemistry B, 116(51), 14915-14921. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Kose, M. D., et al. (2024). Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. ACS Omega. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Al-kake, F. M., et al. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. PMC - PubMed Central. [Link]
-
De Bievre, P., et al. (2025). FDA issues revised guidance for analytical method validation. [Link]
-
Zhang, X., et al. (2020). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. PMC - NIH. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. saspublishers.com [saspublishers.com]
- 3. ajptonline.com [ajptonline.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. scholars.direct [scholars.direct]
- 6. scholars.direct [scholars.direct]
- 7. seejph.com [seejph.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. longdom.org [longdom.org]
- 11. longdom.org [longdom.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate
Navigating the complexities of chemical waste disposal is paramount for ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate (CAS No. 142063-30-7). Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our recommendations in established regulatory standards and scientific principles to empower your laboratory with a self-validating system for waste management.
Hazard Assessment and Immediate Safety Precautions
Before handling any chemical for disposal, a thorough understanding of its potential hazards is critical. This compound, a white, solid organic salt, presents a nuanced hazard profile that requires careful consideration.[1]
1.1. Understanding the Hazard Profile
According to its Safety Data Sheet (SDS), this specific chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] However, it is crucial to recognize that related aromatic sulfonate compounds can exhibit notable hazards. For instance, other benzenesulfonate derivatives have been classified as harmful if swallowed, causing skin and eye irritation, and being toxic to aquatic life. Given this context, a conservative, safety-first approach is the most responsible course of action. The principle of As Low As Reasonably Achievable (ALARA) should be applied to exposure, and the substance should be handled as if it possesses the potential hazards of its chemical class.
1.2. Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure. The causality here is simple: creating physical barriers prevents the chemical from coming into contact with your body.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves (nitrile or neoprene are generally suitable for incidental contact with solids) and a lab coat or other protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Under normal conditions of use where dust generation is minimal, respiratory protection is not typically required.[1][2] However, if you are handling large quantities or if the material is dusty, a NIOSH-approved particulate respirator may be necessary.
Waste Characterization and Regulatory Classification
The foundation of proper chemical disposal lies in correctly identifying and classifying the waste. In the United States, this process is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The key is to determine if the waste is "hazardous" as defined by federal regulations.
2.1. Is it a Listed Hazardous Waste?
First, consult the EPA's P-list and U-list (40 CFR part 261, subpart D) to determine if this compound is explicitly listed. A review of these lists indicates that this specific compound is not a listed hazardous waste.
2.2. Does it Exhibit Hazardous Characteristics?
Next, you must determine if the waste exhibits any of the four characteristics of hazardous waste (40 CFR §261.21-24):
-
Ignitability: Based on its properties as a stable solid with no available flash point, it is not expected to be ignitable.[1]
-
Corrosivity: The pH is not specified, but as a salt of a strong acid and strong base, it is unlikely to be corrosive.[1]
-
Reactivity: The substance is stable under normal conditions and is not known to be reactive.[1]
-
Toxicity: This requires the most careful evaluation. While the specific compound is not listed as acutely toxic, related compounds have shown aquatic toxicity. If co-mingled with other substances, a Toxicity Characteristic Leaching Procedure (TCLP) test may be necessary to ensure that it does not leach toxic constituents above regulatory limits.
For pure, uncontaminated this compound, it is unlikely to be classified as a federal hazardous waste. However, state and local regulations can be more stringent. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EH&S) department and local regulations. [1][3]
On-Site Management and Segregation
Proper management within the laboratory before final disposal is crucial to prevent accidental reactions and ensure regulatory compliance.
-
Waste Container: Use a dedicated, sealable, and clearly labeled waste container. The container must be in good condition and compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The label should clearly state "Waste this compound" and include the date accumulation started. If your facility treats it as hazardous waste, a formal hazardous waste label with all required information must be used.
-
Segregation: This is a critical step rooted in chemical compatibility. This compound is incompatible with strong oxidizing agents.[1] Store the waste container away from such materials to prevent potentially hazardous reactions.
| Property | Information | Source |
| Physical State | Powder / Solid | [1] |
| Appearance | White | [1] |
| OSHA Hazard Classification | Not considered hazardous by 29 CFR 1910.1200 | [1] |
| Potential Hazards (Class) | Harmful if swallowed, skin/eye irritant, toxic to aquatic life | |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Combustion Products | Carbon monoxide, Carbon dioxide, Sulfur oxides, Sodium oxides | [1] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to disposal, ensuring safety and compliance. The accompanying diagram illustrates the decision-making workflow.
Step 1: Assess Contamination
-
Determine if the waste is pure this compound or if it has been contaminated with other chemicals. Contaminants can alter the waste classification.
Step 2: Consult Institutional and Local Guidelines
-
Contact your institution's EH&S department. They will provide specific guidance based on local and state regulations and their agreements with waste vendors. This step is non-negotiable and supersedes any general guidance.
Step 3: Package the Waste
-
Carefully transfer the solid waste into the designated, pre-labeled waste container using a scoop or spatula. Avoid creating dust.[1]
-
Ensure the outside of the container is clean and free from contamination.
-
Securely seal the container.
Step 4: Arrange for Pickup and Disposal
-
Follow your institution's procedure for hazardous waste pickup. This typically involves submitting an online or paper form to your EH&S department.
-
The waste will be collected by trained personnel and consolidated for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). All waste must be handled in accordance with local, state, and federal regulations.[3]
Step 5: Documentation
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.
Caption: Disposal Decision Workflow
Spill Management
In the event of an accidental release, prompt and correct action is essential to mitigate any potential hazards.
-
Small Spills (Solid):
-
Large Spills:
-
Evacuate the immediate area and restrict access.
-
Alert your supervisor and institutional EH&S or emergency response team.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Conclusion: A Culture of Safety
The proper disposal of this compound is a straightforward process when guided by a clear understanding of its properties, regulatory requirements, and the principle of chemical safety. While this compound may not be classified as hazardous under federal law, treating it with the caution afforded to its chemical class ensures the protection of researchers, staff, and the environment. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a robust and trustworthy culture of safety that extends far beyond the product itself.
References
-
Fisher Scientific, Safety Data Sheet for 2,4-Dimethylbenzenesulfonic acid sodium salt. (2021). Provides identification, hazard information, and handling procedures.
-
Fisher Scientific, Safety Data Sheet for 2-Formylbenzenesulfonic acid, sodium salt. (2011). Offers comparative information on handling related sulfonate compounds.
-
Sigma-Aldrich, Safety Data Sheet. (2025). Details hazards for a related benzenesulfonate compound, highlighting potential aquatic toxicity and irritation.
-
Google Patents, Method for removing aromatic sulphonic acid organic matters in chemical wastewater. (CN105174538A). Discusses industrial-scale treatment methods for aromatic sulfonic acids.
-
PubMed, Mechanochemical degradation of aromatic sulfonic acids. (2005). Describes research into the degradation of sulfonic acids, noting their environmental persistence.
-
U.S. Environmental Protection Agency (EPA), Steps in Complying with Regulations for Hazardous Waste. Provides an overview of the RCRA regulations for hazardous waste identification and management.
-
Santa Cruz Biotechnology, Safety Data Sheet for Sodium benzenesulfonate. (1994). Classifies sodium benzenesulfonate as a hazardous substance according to OSHA 29 CFR 1910.1200.
-
Occupational Safety and Health Administration (OSHA), 1910.1028 - Benzene. Provides the regulatory framework for handling aromatic compounds in the workplace, including PPE requirements.
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS), Human health tier II assessment for Benzenesulfonic acid, dimethyl-, sodium salt. (2013). Provides a detailed toxicological assessment of a closely related substance.
Sources
Navigating the Safe Handling of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate: A Guide for Laboratory Professionals
In the dynamic landscape of research and development, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework of deep, actionable insights grounded in scientific principles and field-proven best practices. Our commitment is to empower you with the knowledge to not only ensure your safety but also to uphold the integrity of your work.
Understanding the Hazard Profile: More Than Just a Label
This compound is a chemical compound that, while having low acute oral and dermal toxicity, requires careful handling due to its potential to cause serious eye irritation.[1] While some safety data sheets (SDS) may classify it as not hazardous under certain regulations, a comprehensive risk assessment necessitates a more cautious approach.[2] The primary concern is ocular exposure, which can lead to significant irritation.[1] It is also prudent to minimize skin contact and inhalation of dust.
The causality behind these precautions lies in the chemical nature of the compound. As a sulfonate salt, it can interact with biological tissues. In the case of eye contact, this can disrupt the delicate surface of the eye, leading to irritation. While not considered a skin irritant in all studies, prolonged or repeated contact could potentially cause dryness or mild irritation.[1] Inhalation of the dust can irritate the respiratory tract. Therefore, a proactive approach to personal protection is a cornerstone of safe handling.
The Core of Protection: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is your most immediate line of defense. However, it should be viewed as the final layer of protection, supplementing engineering controls like fume hoods and proper ventilation.[1] The selection of PPE must be deliberate and based on a thorough understanding of the potential routes of exposure.
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] | To prevent contact with the eyes, which is the most significant hazard associated with this chemical, causing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | To prevent skin contact. While not always classified as a skin irritant, gloves provide a necessary barrier against potential irritation and absorption.[2][3] |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from accidental spills and contamination.[4] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if dust is generated and engineering controls are insufficient.[3][4] | To prevent inhalation of dust particles, which may cause respiratory tract irritation.[3] This is particularly important when handling large quantities or when the material is in a fine powder form. |
Operational Blueprint: From Receipt to Disposal
A self-validating safety protocol is one that is clear, logical, and leaves no room for ambiguity. The following step-by-step guide provides a procedural framework for the safe handling of this compound.
Pre-Handling Preparations
-
Information is Key : Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for the specific product you are using.
-
Work Area Designation : All handling of this chemical should occur in a designated area, such as a chemical fume hood, especially when dealing with the solid form to minimize dust generation.[4]
-
Emergency Equipment Check : Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed.[3]
-
PPE Adornment : Put on all required PPE as outlined in the table above before entering the designated handling area.
Handling and Use
-
Weighing and Transfer : Conduct all weighing and transferring of the solid material within a fume hood or a ventilated balance enclosure to control dust.
-
Solution Preparation : When dissolving the solid, add it slowly to the solvent to prevent splashing. Keep containers covered when not in use.
-
Avoid Ingestion and Inhalation : Do not eat, drink, or smoke in the laboratory. Avoid breathing dust by handling the material carefully and using appropriate engineering controls and respiratory protection if necessary.[3]
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][5] Keep it away from incompatible materials such as strong oxidizing agents.[2]
Spill Management: A Calm and Coordinated Response
In the event of a spill, a pre-planned response is crucial to ensure safety and minimize environmental impact.
Caption: Workflow for a chemical spill response.
Disposal Protocol: Environmental Stewardship
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. Do not empty this compound into drains.[2]
-
Waste Collection : Collect waste material, including any contaminated absorbent from spills, in a designated and properly labeled hazardous waste container.
-
Container Labeling : Ensure the waste container is clearly labeled with the chemical name and associated hazards.
-
Institutional Guidelines : Follow all local, state, and federal regulations, as well as your institution's specific guidelines for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EH&S) department for specific procedures.
By adhering to these protocols, you contribute to a culture of safety and responsibility within your laboratory, ensuring the well-being of yourself, your colleagues, and the environment.
References
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). Benzenesulfonic acid, dimethyl-, sodium salt: Human health tier II assessment. Australian Government Department of Health. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Dodecylbenzenesulfonic acid, sodium salt, tech. Retrieved from [Link]
-
National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. Oregon State University. [Link]
-
GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]
-
Environmental Health and Safety Office (EHSO). (2025-2026). EHSO Manual - Hazardous Waste. [Link]
-
Agriculture and Environment Research Unit (AERU). (n.d.). 2,4-D-sodium. University of Hertfordshire. [Link]
-
CDMS.net. (2024). SAFETY DATA SHEET EXPRESS LW. [Link]
-
National Institutes of Health (NIH). (2020). The NIH Drain Discharge Guide. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
